2-(3-chlorophenyl)-1H-benzimidazole
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-chlorophenyl)-1H-benzimidazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-10-5-3-4-9(8-10)13-15-11-6-1-2-7-12(11)16-13/h1-8H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHTIIVIGGCIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC(=CC=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22868-35-5 | |
| Record name | G-573 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022868355 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | G-573 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4GH7JC4GZ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of 2-(3-chlorophenyl)-1H-benzimidazole
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals approved by the U.S. Food and Drug Administration.[1][2] Its derivatives exhibit a vast spectrum of biological activities, including anthelmintic, anticancer, antiviral, and antihistaminic properties.[2] This guide provides a comprehensive, field-proven methodology for the synthesis and rigorous characterization of a key derivative, 2-(3-chlorophenyl)-1H-benzimidazole. We will delve into the mechanistic underpinnings of the synthetic strategy, provide a detailed experimental protocol, and outline a complete workflow for structural verification and purity assessment. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically robust approach to this important heterocyclic compound.
Synthesis Methodology: The Phillips-Ladenburg Condensation
The most direct and widely adopted method for synthesizing 2-arylbenzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde. This approach, a variant of the classic Phillips-Ladenburg and Weidenhagen reactions, involves the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the stable aromatic benzimidazole ring system.[3][4]
The choice of catalyst and solvent is critical for optimizing reaction efficiency, yield, and environmental impact. While traditional methods often required high temperatures and harsh acidic conditions, modern protocols employ milder catalysts such as ferric chloride (FeCl₃), lanthanum chloride (LaCl₃), or even catalyst-free systems in green solvents like water.[5][6][7]
Reaction Mechanism
The synthesis proceeds through a well-established two-step mechanism:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate.
-
Cyclization and Aromatization: The second, unreacted amino group then attacks the imine carbon in an intramolecular fashion, forming a five-membered dihydro-benzimidazole ring. This intermediate is typically unstable and readily undergoes oxidation (often by air or a mild oxidant) to lose two hydrogen atoms, resulting in the formation of the thermodynamically stable, aromatic benzimidazole product.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol: Ferric Chloride Catalyzed Synthesis
This protocol is adapted from established literature methods that utilize a mild and efficient catalytic system.[7] The use of a supported FeCl₃ catalyst in a polar aprotic solvent like DMF allows the reaction to proceed smoothly at ambient temperature, offering high selectivity and good yields.
Materials and Equipment:
-
o-Phenylenediamine (1.0 mmol)
-
3-Chlorobenzaldehyde (1.0 mmol)
-
FeCl₃/Al₂O₃ catalyst (0.1 mmol FeCl₃)[7]
-
Dimethylformamide (DMF, 3-5 mL)
-
Ethyl acetate
-
Petroleum ether
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, TLC plates, filtration apparatus
Procedure:
-
Reaction Setup: In a 25 mL round-bottom flask, dissolve o-phenylenediamine (1.0 mmol) and 3-chlorobenzaldehyde (1.0 mmol) in DMF (3 mL).
-
Catalyst Addition: Add the FeCl₃/Al₂O₃ catalyst (approx. 160 mg, corresponding to 0.1 mmol of FeCl₃) to the flask.[7]
-
Reaction: Stir the mixture vigorously at room temperature (25 °C). Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Work-up: Upon completion, pour the reaction mixture into a separatory funnel containing water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Filtration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system, such as an ethanol-water or ethyl acetate-petroleum ether mixture, to obtain the final product as pale yellow crystals.[8][9]
Comprehensive Characterization
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and physical methods provides a self-validating system of analysis.
Experimental & Spectroscopic Workflow
The logical flow from a purified product to a fully characterized compound involves a series of analytical tests, each providing a unique piece of structural information.
Caption: Workflow for the synthesis, purification, and characterization of the target compound.
Physicochemical Properties
-
Appearance: Pale yellow crystals.[8]
-
Melting Point: The melting point is a crucial indicator of purity. A sharp melting range consistent with literature values suggests a pure compound. The expected melting point is approximately 231-235 °C .[10]
Spectroscopic Data Analysis
The following data, derived from authoritative sources, serves as a benchmark for successful synthesis.[8]
2.3.1. Fourier-Transform Infrared (FT-IR) Spectroscopy FT-IR analysis is used to identify key functional groups in the molecule. The spectrum is recorded using a KBr pellet.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3439 | N-H Stretch | Imidazole N-H |
| ~3060 | C-H Stretch | Aromatic C-H |
| ~1623 | C=N Stretch | Imidazole C=N |
| ~1450-1580 | C=C Stretch | Aromatic Ring |
| ~700-850 | C-Cl Stretch | Aryl Halide |
| Table 1: Key FT-IR absorption bands for this compound.[8] |
2.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the most powerful tool for elucidating the precise molecular structure. Spectra are typically recorded in DMSO-d₆.
-
¹H NMR Spectroscopy: This technique provides information on the number, environment, and connectivity of protons.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~13.05 | Singlet (broad) | 1H | Imidazole N-H |
| ~8.24 | Singlet | 1H | H-2' of chlorophenyl ring |
| ~8.16 | Doublet of triplets | 1H | H-6' of chlorophenyl ring |
| ~7.56-7.61 | Multiplet | 4H | H-4, H-7 of benzimidazole & H-4', H-5' of chlorophenyl ring |
| ~7.24 | Multiplet | 2H | H-5, H-6 of benzimidazole ring |
| Table 2: ¹H NMR spectral data for this compound (600 MHz, DMSO-d₆).[8] |
-
¹³C NMR Spectroscopy: This provides a count of unique carbon atoms and information about their chemical environment.
| Chemical Shift (δ, ppm) | Assignment |
| 150.20 | C-2 (Imidazole C=N) |
| 143.5 (avg), 135.0 (avg) | Quaternary C-3a, C-7a (benzimidazole) |
| 134.24 | C-3' (C-Cl) |
| 132.68 | Quaternary C-1' |
| 131.41 | C-5' |
| 130.01 | C-6' |
| 126.49 | C-4' |
| 125.48 | C-2' |
| 122.5 (avg) | C-5, C-6 (benzimidazole) |
| 115.0 (avg) | C-4, C-7 (benzimidazole) |
| Table 3: ¹³C NMR spectral data for this compound (150 MHz, DMSO-d₆).[8] (Note: Assignments for benzimidazole C-3a, 7a, 4, 7, 5, and 6 are averaged/approximated due to tautomerism and potential complex splitting). |
2.3.3. Mass Spectrometry (MS) Mass spectrometry confirms the molecular weight of the compound. High-Resolution Mass Spectrometry (HRMS) provides the exact mass, confirming the elemental composition.
-
Technique: Electrospray Ionization (ESI)
-
Expected Ion: [M+H]⁺
-
Calculated m/z: 229.0527 for C₁₃H₁₀ClN₂
-
Found m/z: 229.0523[8]
The observed isotopic pattern for the molecular ion peak, showing a characteristic ~3:1 ratio for the [M+H]⁺ and [M+H+2]⁺ peaks, is definitive proof of the presence of a single chlorine atom.
Conclusion
This guide has detailed a reliable and efficient synthesis of this compound via a catalyzed condensation reaction. The causality behind the choice of methodology, which favors mild conditions and high yields, has been explained. Furthermore, a comprehensive characterization workflow has been presented, establishing a self-validating system for structural confirmation and purity assessment through melting point analysis, FT-IR, multinuclear NMR, and high-resolution mass spectrometry. The provided protocols and benchmark data serve as an authoritative resource for researchers engaged in the synthesis of novel benzimidazole derivatives for pharmaceutical and materials science applications.
References
- 1. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 2. Benzimidazole - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. benchchem.com [benchchem.com]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. rsc.org [rsc.org]
An In-Depth Technical Guide to the Crystal Structure Analysis of 2-(3-chlorophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the crystal structure of 2-(3-chlorophenyl)-1H-benzimidazole, a molecule of significant interest in medicinal chemistry and materials science. While a definitive single-crystal X-ray structure for this specific isomer is not publicly available at the time of this writing, this guide leverages extensive crystallographic data from its closely related isomers and advanced computational modeling to present a robust predictive analysis. We will delve into the synthesis, spectroscopic characterization, and a detailed exploration of the anticipated crystal packing, intermolecular interactions, and potential for polymorphism. This document serves as a vital resource for researchers engaged in the development of benzimidazole-based compounds, offering insights into the structure-property relationships that govern their solid-state behavior and, consequently, their therapeutic efficacy and material applications.
Introduction: The Significance of Benzimidazoles in Modern Research
The benzimidazole scaffold, a bicyclic aromatic heterocycle, is a cornerstone in the development of a wide array of biologically active compounds.[1] Its structural resemblance to naturally occurring purines allows for facile interaction with various biomolecules, leading to a broad spectrum of pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] The therapeutic potential of a benzimidazole derivative is not solely dictated by its molecular structure but is also profoundly influenced by its solid-state properties. Crystal packing, intermolecular interactions, and the presence of polymorphs can significantly impact a drug's solubility, dissolution rate, bioavailability, and stability.
The subject of this guide, this compound, is a member of this vital class of compounds. The introduction of a chlorine atom on the phenyl ring can modulate the electronic and steric properties of the molecule, potentially enhancing its biological activity and influencing its crystal packing. A thorough understanding of its crystal structure is therefore paramount for rational drug design and the development of stable, efficacious formulations.
Synthesis and Spectroscopic Characterization
The synthesis of this compound typically follows a well-established and efficient one-pot condensation reaction. This method offers high yields and a straightforward purification process, making it a preferred route for obtaining the target molecule.
Experimental Protocol: Synthesis
A common and effective method for the synthesis of 2-substituted benzimidazoles involves the condensation of an o-phenylenediamine with a substituted aldehyde.
Materials:
-
o-phenylenediamine
-
3-chlorobenzaldehyde
-
Ammonium chloride (NH₄Cl)
-
Ethanol
-
Hexane
-
Ethyl acetate
Procedure:
-
In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Add a catalytic amount of ammonium chloride to the solution.
-
Reflux the reaction mixture at 80-90°C. The progress of the reaction should be monitored by thin-layer chromatography (TLC) using a hexane:ethyl acetate (2:1, v/v) eluent.
-
Upon completion of the reaction, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the crude product with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the solid from an appropriate solvent system, such as an ethanol/water mixture, to obtain pure this compound as pale yellow crystals.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of this compound.
Spectroscopic Data
The identity and purity of the synthesized this compound can be confirmed by various spectroscopic techniques.
| Technique | Observed Peaks/Shifts | Interpretation | Reference |
| FT-IR (KBr, cm⁻¹) | 3439, 1623 | N-H stretching, C=N stretching | [3] |
| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | Imidazole N-H, Phenyl and Benzimidazole protons | [3] |
| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 | Aromatic and Imidazole carbons | [3] |
| HRMS (ESI) | [M+H]⁺: 229.0523 (found), 229.0527 (calc.) | Confirms the molecular formula C₁₃H₁₀ClN₂ | [3] |
Predictive Crystal Structure Analysis
As of this writing, a single-crystal X-ray diffraction study for this compound has not been reported in the Cambridge Structural Database (CSD). However, a detailed analysis of its closely related isomers, 2-(2-chlorophenyl)-1H-benzimidazole and 2-(4-chlorophenyl)-1H-benzimidazole, provides a strong foundation for predicting its crystallographic properties.
Anticipated Crystallographic Parameters
Based on the crystallographic data of its isomers, it is highly probable that this compound will crystallize in a monoclinic or orthorhombic space group. The unit cell dimensions are expected to be in a similar range to those of the 2-chloro and 4-chloro isomers.
| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | V (ų) | Z | CCDC No. |
| 2-(2-chlorophenyl)-1H-benzimidazole | Monoclinic | P2₁/n | 7.0556(13) | - | 2279.4(7) | - | - | 4 | 2390665[1] |
| 2-(4-chlorophenyl)-1H-benzimidazole | Monoclinic | P2₁/c | - | - | - | - | - | 4 | 615787[4] |
| 2-(4-chloro-3-fluorophenyl)-1H-benzimidazole | Orthorhombic | Pbca | 9.2302(4) | 9.8500(4) | 23.1347(9) | - | 2103.35(15) | 8 | -[3] |
Note: Complete unit cell parameters for the 2-chloro and 4-chloro isomers were not fully available in the searched literature.
Key Intermolecular Interactions
The crystal packing of this compound is expected to be dominated by a network of intermolecular interactions, primarily N-H···N hydrogen bonds and π-π stacking interactions.
3.2.1. N-H···N Hydrogen Bonding:
The most significant intermolecular interaction anticipated is the hydrogen bond between the N-H group of the imidazole ring of one molecule and the nitrogen atom of the imidazole ring of an adjacent molecule. This interaction is a common feature in the crystal structures of benzimidazole derivatives and is a primary driver of their supramolecular assembly.[3] This strong interaction typically leads to the formation of infinite one-dimensional chains or discrete dimeric motifs.
Diagram of N-H···N Hydrogen Bonding:
Caption: Schematic of N-H···N hydrogen bonding between benzimidazole molecules.
3.2.2. π-π Stacking Interactions:
The planar aromatic rings of the benzimidazole and chlorophenyl moieties are expected to participate in π-π stacking interactions.[3] These interactions, although weaker than hydrogen bonds, play a crucial role in the overall stability of the crystal lattice, influencing the packing efficiency and density. The relative orientation of the stacked rings (e.g., parallel-displaced or T-shaped) will depend on the subtle interplay of electrostatic and van der Waals forces.
Diagram of π-π Stacking:
Caption: Representation of π-π stacking between aromatic rings.
3.2.3. Other Potential Interactions:
Weaker interactions, such as C-H···π and C-H···Cl hydrogen bonds, may also contribute to the stability of the crystal structure. The presence and geometry of these interactions will be influenced by the specific packing arrangement of the molecules.
Polymorphism: A Critical Consideration
Polymorphism, the ability of a compound to exist in more than one crystalline form, is a common phenomenon in pharmaceutical solids and can have profound implications for drug development. Different polymorphs of the same active pharmaceutical ingredient (API) can exhibit different physicochemical properties, including:
-
Solubility and Dissolution Rate: Affecting bioavailability.
-
Melting Point and Stability: Influencing formulation and storage.
-
Mechanical Properties: Impacting tablet manufacturing.
Given that polymorphism has been observed in other benzimidazole derivatives, it is plausible that this compound may also exist in multiple crystalline forms. A thorough polymorph screen is therefore a critical step in the solid-state characterization of this compound.
Experimental Protocol: Polymorph Screening
A comprehensive polymorph screen typically involves recrystallization of the compound from a variety of solvents with different polarities and under various conditions.
Procedure:
-
Prepare saturated solutions of this compound in a diverse range of solvents (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, toluene, hexane).
-
Induce crystallization through various methods:
-
Slow evaporation at different temperatures (e.g., room temperature, 4°C).
-
Fast evaporation (e.g., under a stream of nitrogen).
-
Cooling crystallization from a hot, saturated solution.
-
Antisolvent addition.
-
-
Isolate the resulting solid forms and analyze them using techniques such as:
-
Powder X-ray Diffraction (PXRD): To identify different crystal lattices.
-
Differential Scanning Calorimetry (DSC): To detect thermal events like melting and phase transitions.
-
Thermogravimetric Analysis (TGA): To assess thermal stability and desolvation.
-
Hot-Stage Microscopy: To visually observe phase transformations.
-
Computational Modeling: A Predictive Tool
In the absence of experimental single-crystal data, computational modeling, particularly Density Functional Theory (DFT), can provide valuable insights into the molecular geometry and electronic properties of this compound. DFT calculations can be used to:
-
Optimize the molecular geometry in the gas phase.
-
Predict vibrational frequencies for comparison with experimental IR and Raman spectra.
-
Calculate electronic properties such as the HOMO-LUMO energy gap, which can be correlated with reactivity and potential applications in materials science.
-
Simulate crystal packing to predict plausible polymorphic forms and their relative stabilities.
Applications in Drug Development and Materials Science
The structural insights gained from the analysis of this compound and its analogs are instrumental in several fields:
-
Drug Development: A detailed understanding of the solid-state properties is crucial for selecting the optimal crystalline form for development, ensuring consistent quality, and designing stable and bioavailable drug products. The nature of intermolecular interactions can also inform the design of co-crystals and salts to improve physicochemical properties.
-
Materials Science: Benzimidazole derivatives are being explored for their applications in organic light-emitting diodes (OLEDs), sensors, and as corrosion inhibitors. The crystal packing and intermolecular interactions significantly influence the photophysical and electronic properties of these materials.
Conclusion and Future Directions
This technical guide has provided a comprehensive overview of the synthesis, characterization, and a predictive analysis of the crystal structure of this compound. While the absence of a definitive single-crystal structure necessitates a predictive approach, the analysis of closely related compounds offers a robust framework for understanding its solid-state behavior.
The key takeaways are:
-
The synthesis of this compound is readily achievable through a one-pot condensation reaction.
-
The crystal packing is expected to be dominated by N-H···N hydrogen bonds and π-π stacking interactions.
-
The potential for polymorphism should be thoroughly investigated to ensure the selection of a stable and reproducible solid form for any application.
Future research should prioritize the growth of single crystals of this compound to obtain a definitive crystal structure. This experimental data will be invaluable for validating the predictive models presented in this guide and for providing a more complete understanding of the structure-property relationships of this important class of molecules. Such knowledge will undoubtedly accelerate the development of new and improved benzimidazole-based therapeutics and functional materials.
References
A Technical Guide to the Spectroscopic Characterization of 2-(3-chlorophenyl)-1H-benzimidazole
Abstract: This technical guide provides an in-depth analysis of the spectroscopic data for 2-(3-chlorophenyl)-1H-benzimidazole, a heterocyclic compound of significant interest in medicinal chemistry. Aimed at researchers, scientists, and drug development professionals, this document details the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data essential for the unequivocal structural confirmation and quality assessment of this molecule. Each section combines high-fidelity reference data with expert interpretation and provides standardized, field-proven protocols for data acquisition.
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide range of biological targets.[1] Benzimidazole derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[2][3][4][5] The compound this compound belongs to this important class of 2-aryl benzimidoles. Its precise synthesis and characterization are paramount for any downstream application, from fundamental biological screening to advanced drug development.
Spectroscopic techniques are the gold standard for the structural elucidation of organic molecules. A multi-technique approach using NMR, IR, and MS provides a comprehensive and self-validating system for confirming molecular identity and purity. This guide serves as a definitive reference for the spectroscopic signature of this compound.
Caption: A generalized workflow for the spectroscopic analysis of a synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. The analysis of both ¹H and ¹³C NMR spectra provides detailed information about the electronic environment, connectivity, and spatial arrangement of atoms.
Caption: Structure of this compound with atom numbering for NMR assignments.
¹H NMR Analysis
The ¹H NMR spectrum provides a proton census of the molecule. The chemical shift (δ) of each signal indicates the electronic environment of the proton, the integration value corresponds to the number of protons, and the multiplicity (splitting pattern) reveals the number of neighboring protons.
Table 1: ¹H NMR Data for this compound (600 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 13.05 | Singlet (broad) | 1H | N1-H |
| 8.24 | Singlet | 1H | C2'-H |
| 8.16 - 8.15 | Multiplet | 1H | C6'-H |
| 7.61 - 7.56 | Multiplet | 4H | C4-H , C7-H , C4'-H , C5'-H |
| 7.24 | Singlet (appears as overlapping multiplet) | 2H | C5-H , C6-H |
Data sourced from Bai et al., 2014.[6]
Interpretation:
-
N-H Proton (13.05 ppm): The highly deshielded singlet at 13.05 ppm is characteristic of the benzimidazole N-H proton. Its broadness is typical due to quadrupole broadening and potential hydrogen exchange.
-
Chlorophenyl Protons (8.24 - 7.56 ppm): The protons on the 3-chlorophenyl ring exhibit distinct signals. The proton at the C2' position (H-2') is a singlet at 8.24 ppm due to minimal coupling with adjacent protons. The multiplet at 8.15-8.16 ppm corresponds to the H-6' proton. The complex multiplet between 7.56 and 7.61 ppm includes the remaining two protons of this ring (H-4' and H-5').
-
Benzimidazole Protons (7.61 - 7.24 ppm): The protons of the benzimidazole ring system are also accounted for. The multiplet at 7.56-7.61 ppm contains signals from the H-4 and H-7 protons, which are typically found further downfield. The signal at 7.24 ppm represents the H-5 and H-6 protons, which are in a more shielded environment.
¹³C NMR Analysis
The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their chemical environment (e.g., sp², sp³, aromatic, carbonyl).
Table 2: ¹³C NMR Data for this compound (150 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 150.20 | C2 |
| 134.24 | C3a/C7a (unresolved) |
| 132.68 | C1' |
| 131.41 | C3' |
| 130.01 | C5' |
| 126.49 | C4'/C6' (unresolved) |
| 125.48 | C2' |
| Note: Signals for C4, C5, C6, and C7 were not explicitly resolved or reported in the primary source but are expected in the 110-140 ppm range. |
Data sourced from Bai et al., 2014.[6]
Interpretation:
-
C2 Carbon (150.20 ppm): The signal at 150.20 ppm is assigned to the C2 carbon of the imidazole ring, which is significantly deshielded due to its attachment to two electronegative nitrogen atoms.
-
Aromatic Carbons (125-135 ppm): The remaining signals correspond to the aromatic carbons of the benzimidazole and 3-chlorophenyl rings. The signal at 131.41 ppm is assigned to C3', the carbon directly bonded to the chlorine atom. The other signals are assigned based on predictive models and comparison with similar structures. The lack of complete assignment in the source data highlights the need for 2D NMR experiments like HSQC and HMBC for unambiguous assignment in complex aromatic systems.
Experimental Protocol: NMR Data Acquisition
This protocol outlines the standard procedure for acquiring high-quality NMR data for a small organic molecule.
-
Sample Preparation: a. Weigh 5-10 mg of the purified, dry compound (for ¹H NMR) or 20-50 mg (for ¹³C NMR) into a clean, dry vial.[7] b. Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).[7] Ensure the compound is fully dissolved. c. Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, 5 mm NMR tube.
-
Instrument Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the sample gauge.
-
b. Place the sample into the NMR spectrometer's autosampler or manually lower it into the magnet.
-
-
Data Acquisition: a. Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent and perform an automated shimming procedure to optimize the magnetic field homogeneity. b. ¹H NMR Acquisition: i. Load a standard 1D proton experiment. ii. Set key parameters: pulse angle (30°), spectral width (~16 ppm), acquisition time (~3 s), and relaxation delay (1-2 s).[8] iii. Acquire the spectrum using an appropriate number of scans (typically 8-16) to achieve a good signal-to-noise ratio. c. ¹³C NMR Acquisition: i. Load a standard 1D carbon experiment with proton decoupling. ii. Set key parameters: spectral width (~240 ppm), acquisition time (~1 s), and relaxation delay (2-5 s). iii. Acquire the spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.
-
Processing: a. Apply Fourier transformation to the acquired Free Induction Decay (FID). b. Phase the spectrum and perform baseline correction. c. Calibrate the chemical shift axis using the residual solvent peak (e.g., DMSO-d₆ at 2.50 ppm for ¹H) or an internal standard like TMS. d. Integrate the ¹H NMR signals and pick the peaks for both spectra.
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Vibrational Mode Analysis
The FT-IR spectrum provides a "fingerprint" of the molecule, with characteristic absorption bands corresponding to specific bonds.
Table 3: FT-IR Data for this compound (KBr Pellet)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
|---|---|---|
| 3439 | Strong, Broad | N-H stretching vibration |
| 1623 | Medium | C=N stretching vibration (imidazole) |
| ~3100-3000 | Medium-Weak | Aromatic C-H stretching |
| ~1600-1450 | Strong-Medium | Aromatic C=C ring stretching |
| ~700-800 | Strong | C-Cl stretching and C-H out-of-plane bending |
Data sourced from Bai et al., 2014.[6]
Interpretation:
-
N-H Stretch (3439 cm⁻¹): The strong, broad absorption band at 3439 cm⁻¹ is a definitive indicator of the N-H stretching mode of the imidazole ring. The broadening is due to intermolecular hydrogen bonding in the solid state.
-
C=N Stretch (1623 cm⁻¹): The band at 1623 cm⁻¹ is characteristic of the C=N imine stretch within the benzimidazole ring system.
-
Aromatic C-H and C=C Stretches: The absorptions between 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹ are typical for C-H and C=C stretching vibrations within the aromatic rings, respectively.
-
C-Cl Stretch: A strong band is expected in the 800-700 cm⁻¹ region corresponding to the C-Cl stretching vibration. This region also contains strong signals from aromatic C-H out-of-plane bending, which can make definitive assignment difficult without computational analysis.
Experimental Protocol: FT-IR Data Acquisition (KBr Pellet Method)
The KBr pellet method is a common technique for analyzing solid samples.[6][9]
-
Preparation: a. Gently grind ~1-2 mg of the dry sample in a clean agate mortar and pestle. b. Add ~100-200 mg of dry, spectroscopic-grade KBr powder.[9][10] c. Mix the sample and KBr thoroughly by gentle grinding until a fine, homogeneous powder is obtained. Work quickly to minimize moisture absorption.[6]
-
Pellet Formation: a. Transfer a small amount of the mixture into the collar of a pellet die. b. Distribute the powder evenly and assemble the die. c. Place the die into a hydraulic press and apply pressure (typically 8-10 tons) for 1-2 minutes.[10][11]
-
Data Acquisition: a. Carefully remove the die from the press and eject the pellet, which should be thin and transparent. b. Place the pellet in the spectrometer's sample holder. c. Acquire a background spectrum (usually of the empty sample chamber or a blank KBr pellet). d. Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of a compound's elemental formula.
High-Resolution Mass Spectrometry (HRMS) Analysis
The HRMS data provides powerful confirmation of the molecular formula.
Table 4: ESI-HRMS Data for this compound
| Parameter | Value |
|---|---|
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Ion Observed | [M+H]⁺ |
| Calculated m/z for C₁₃H₁₀ClN₂⁺ | 229.0527 |
| Found m/z | 229.0523 |
Data sourced from Bai et al., 2014.[6]
Interpretation: The observed mass of the protonated molecule ([M+H]⁺) is 229.0523. This value is in excellent agreement with the theoretical mass calculated for the formula C₁₃H₁₀ClN₂⁺ (229.0527), with a mass error of less than 5 ppm. This result provides extremely strong evidence for the assigned elemental composition, confirming the presence of one chlorine atom and two nitrogen atoms. The characteristic isotopic pattern for one chlorine atom ([M+2] peak at ~33% the intensity of the M peak) would also be observable.
Proposed Fragmentation Pathway
While the provided data is from a soft ionization technique (ESI), understanding the fragmentation patterns under a hard ionization technique like Electron Impact (EI) is crucial for structural analysis. The fragmentation of benzimidazoles is well-documented.[12]
Caption: A simplified, proposed fragmentation pathway for this compound under EI-MS.
Interpretation:
-
Loss of Chlorine: The molecular ion ([M]⁺˙) would first lose a chlorine radical to form a stable ion at m/z 192.[12]
-
Loss of HCN: A characteristic fragmentation of the benzimidazole ring is the elimination of a neutral hydrogen cyanide (HCN) molecule, leading to a fragment at m/z 166.[12][13]
-
Ring Cleavage: Further fragmentation can occur, such as the loss of the phenyl group or further cleavage of the benzimidazole core.
Experimental Protocol: ESI-HRMS Data Acquisition
This protocol describes a general method for obtaining accurate mass data via ESI-MS.
-
Sample Preparation: a. Prepare a stock solution of the sample at ~1 mg/mL in a solvent like methanol or acetonitrile.[14][15] b. Create a dilute working solution by taking ~10 µL of the stock and diluting it into 1 mL of an appropriate infusion solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive mode). The final concentration should be around 1-10 µg/mL.[14][16] c. Ensure the sample is free of non-volatile salts or buffers, which can interfere with ESI.[15]
-
Instrument Calibration: a. Calibrate the mass spectrometer across the desired mass range using a known calibration standard solution immediately before the analysis to ensure high mass accuracy.
-
Data Acquisition: a. Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min). b. Acquire data in positive ion mode over a suitable mass range (e.g., m/z 100-500). c. Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest ([M+H]⁺).
-
Data Analysis: a. Process the spectrum to identify the monoisotopic peak for the protonated molecule. b. Compare the measured accurate mass to the theoretical mass calculated for the expected elemental formula using the instrument's software. The mass error should ideally be below 5 ppm.
Conclusion
The combined spectroscopic data from NMR, IR, and HRMS provides a cohesive and unambiguous characterization of this compound. The ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework and the specific substitution pattern. FT-IR spectroscopy verifies the presence of key functional groups, including the N-H and C=N bonds. Finally, ESI-HRMS provides definitive confirmation of the elemental formula with high accuracy. This comprehensive dataset serves as a reliable benchmark for researchers and scientists working with this important class of heterocyclic compounds.
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. eurekaselect.com [eurekaselect.com]
- 4. An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijpsjournal.com [ijpsjournal.com]
- 6. How Do You Do A Kbr Pellet Procedure? A Step-By-Step Guide For High-Quality Ftir Analysis - Kintek Solution [kindle-tech.com]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. benchchem.com [benchchem.com]
- 9. shimadzu.com [shimadzu.com]
- 10. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]
- 11. pelletpressdiesets.com [pelletpressdiesets.com]
- 12. scispace.com [scispace.com]
- 13. journalijdr.com [journalijdr.com]
- 14. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 15. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 16. uib.no [uib.no]
Biological activities of 2-(3-chlorophenyl)-1H-benzimidazole derivatives
An In-Depth Technical Guide to the Biological Activities of 2-(3-chlorophenyl)-1H-benzimidazole Derivatives
Foreword for the Researcher
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a multitude of biological targets.[1][2] Its structural similarity to endogenous purine nucleotides allows it to interact readily with the biopolymers of living systems, leading to a vast array of pharmacological activities.[1] This guide focuses specifically on derivatives featuring a 2-(3-chlorophenyl) substitution, a modification that has shown significant promise in modulating various biological pathways. The introduction of the chloro-substituent at the meta-position of the phenyl ring critically influences the molecule's electronic properties and spatial conformation, often enhancing its binding affinity and therapeutic efficacy.
This document serves as a technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple literature review to provide a synthesized understanding of the causality behind experimental designs and a practical guide to the methodologies used to evaluate these potent compounds. We will delve into their anticancer, antimicrobial, and anti-inflammatory activities, supported by mechanistic insights, quantitative data, and detailed experimental protocols.
Part 1: Synthesis and Characterization
The synthesis of this compound derivatives typically involves the condensation of o-phenylenediamine with 3-chlorobenzaldehyde or a related carboxylic acid derivative. Various catalysts and solvent systems, such as ferric chloride on alumina in DMF, can be employed to achieve good yields at ambient temperatures.[3]
A general synthetic route involves the reaction of an appropriately substituted o-phenylenediamine with 3-chlorobenzaldehyde. Microwave-assisted synthesis has also been employed to accelerate the reaction and improve yields.[4]
Example Synthetic Step: A common method is the Phillips condensation, which involves reacting o-phenylenediamine with 3-chlorobenzoic acid under acidic conditions, or with 3-chlorobenzaldehyde in the presence of an oxidizing agent. The resulting core structure, this compound, can then be further modified at the N1 position of the benzimidazole ring to create a library of derivatives.[5][6]
Characterization of these synthesized compounds is confirmed through standard spectroscopic techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure structural integrity and purity.[5][7]
Part 2: Anticancer Activity
Derivatives of this compound have emerged as a significant class of anticancer agents, demonstrating cytotoxicity against a wide range of human cancer cell lines.[8][9] Their mechanisms of action are often multi-faceted, involving the inhibition of key enzymes, induction of apoptosis, and arrest of the cell cycle.[10][11]
Mechanism of Action: Kinase Inhibition
A primary mechanism underlying the anticancer effects of these derivatives is the inhibition of protein kinases, which are crucial regulators of cell proliferation, survival, and angiogenesis.[12] The benzimidazole scaffold can act as a hinge-binding motif or as a general scaffold in ATP-competitive inhibitors.[12]
-
VEGFR2 Inhibition: Angiogenesis, the formation of new blood vessels, is critical for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) is a key mediator of this process. Several benzimidazole derivatives have been identified as potent VEGFR2 inhibitors.[13] Molecular docking studies suggest that compounds can form hydrogen bonds with key amino acid residues like Asp1046 and Cys919 in the VEGFR2 active site, similar to the binding mode of approved drugs like Sorafenib.[13]
-
EGFR/HER2 Inhibition: The Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) are tyrosine kinases that are often overexpressed in various cancers, including breast and lung cancer.[9][11] Certain benzimidazole derivatives effectively suppress both EGFR and HER2, blocking downstream signaling pathways like PI3K/Akt and MEK/Erk, which are essential for cancer cell survival and proliferation.[9][14]
The following diagram illustrates the general mechanism of how these derivatives inhibit receptor tyrosine kinases (RTKs) like VEGFR and EGFR, thereby blocking downstream signaling cascades.
Caption: Inhibition of Receptor Tyrosine Kinase signaling by benzimidazole derivatives.
Induction of Apoptosis and Cell Cycle Arrest
Beyond kinase inhibition, these compounds can trigger programmed cell death (apoptosis) and halt the cell division cycle. Studies have shown that treatment with certain derivatives leads to an increased population of cells in the G2/M phase of the cell cycle.[10] This cell cycle arrest is often followed by the induction of apoptosis, confirmed by assays such as Annexin V/PI staining, which detects the externalization of phosphatidylserine, an early apoptotic marker.[10] The increase in late apoptotic cells in a concentration-dependent manner further confirms this pro-apoptotic activity.[10]
Quantitative Data: In Vitro Cytotoxicity
The anticancer potential of these derivatives is quantified by their half-maximal inhibitory concentration (IC₅₀), which is the concentration of the compound required to inhibit the growth of cancer cells by 50%. Lower IC₅₀ values indicate greater potency.
| Derivative Class | Cancer Cell Line | IC₅₀ (µM) | Reference Drug | Reference Drug IC₅₀ (µM) | Source |
| Benzimidazole-Oxadiazole (Compound 4r ) | A549 (Lung) | 0.3 | Cisplatin | - | [13] |
| Benzimidazole-Oxadiazole (Compound 4r ) | MCF-7 (Breast) | 0.5 | Cisplatin | - | [13] |
| Benzimidazole-Oxadiazole (Compound 4r ) | PANC-1 (Pancreatic) | 5.5 | Cisplatin | >33.3 | [13] |
| Benzimidazole-Oxadiazole (Compound 4s ) | PANC-1 (Pancreatic) | 6.7 | Cisplatin | >33.3 | [13] |
| Bromo-derivative (Compound 5 ) | DU-145 (Prostate) | 10.2 (µg/mL) | - | - | [10] |
| Bromo-derivative (Compound 5 ) | MCF-7 (Breast) | 17.8 (µg/mL) | - | - | [10] |
| 1,2-disubstituted Benzimidazole (Compound 2a ) | A549 (Lung) | 111.7 | Cisplatin | <18.75 | [7] |
Note: Data is for representative benzimidazole derivatives, highlighting the potential of the scaffold. Compound 4r is a 2-(4-substituted phenyl) derivative, demonstrating the high potency achievable with this core structure.
Experimental Protocol: MTT Cytotoxicity Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability and, consequently, the cytotoxic potential of a compound.
Objective: To determine the IC₅₀ value of a this compound derivative against a cancer cell line.
Materials:
-
Test compound stock solution (in DMSO)
-
Cancer cell line (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well microtiter plates
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into a 96-well plate at a density of approximately 5,000-10,000 cells per well in 100 µL of complete medium. Incubate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial two-fold dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (cells treated with the solvent, e.g., DMSO, at the highest concentration used) and a blank control (medium only).[15]
-
Incubation: Incubate the plate for the desired exposure time (typically 48 or 72 hours).[15]
-
MTT Addition: After the treatment period, add 20 µL of MTT solution (final concentration 0.5 mg/mL) to each well. Incubate for another 3-4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan crystals.[15]
-
Formazan Solubilization: Carefully remove the medium from each well and add 150 µL of DMSO to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[15]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percentage of cell viability against the compound concentration (on a log scale) and use non-linear regression analysis to determine the IC₅₀ value.[15]
Part 3: Antimicrobial Activity
The benzimidazole scaffold is a versatile pharmacophore for developing agents against a wide range of pathogenic microorganisms, including bacteria and fungi.[1][16] Their mechanism often involves the inhibition of essential microbial enzymes or biosynthetic pathways.[1] Derivatives of this compound have shown notable activity against both Gram-positive and Gram-negative bacteria.[17]
Mechanism of Action
The antimicrobial action of benzimidazoles can be attributed to several mechanisms:
-
Inhibition of Ergosterol Biosynthesis: In fungi, some benzimidazole compounds inhibit the biosynthesis of ergosterol, a vital component of the fungal cell membrane, leading to membrane disruption and cell death.[1]
-
Enzyme Inhibition: They can inhibit microbial enzymes crucial for survival, such as those involved in nucleic acid synthesis or metabolic pathways.
-
Disruption of Microtubule Formation: In some eukaryotic pathogens, benzimidazoles (like albendazole) function by inhibiting the polymerization of tubulin into microtubules, disrupting processes like cell division and motility.
Structure-activity relationship (SAR) studies have shown that the presence and position of electron-withdrawing groups, such as the chlorine atom on the phenyl ring, can significantly influence antimicrobial potency.[18][19]
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution assay is a gold-standard method to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[15][20]
Objective: To determine the MIC of a this compound derivative against a bacterial strain (e.g., Staphylococcus aureus or Escherichia coli).
Materials:
-
Test compound stock solution (in DMSO)
-
Bacterial strain
-
Appropriate broth medium (e.g., Mueller-Hinton Broth)
-
Sterile 96-well microtiter plates
-
0.5 McFarland turbidity standard
Procedure:
-
Preparation of Bacterial Inoculum: Aseptically pick 3-5 colonies of the test bacterium from a fresh agar plate and inoculate them into a tube of broth medium. Incubate the culture at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL). Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.[15]
-
Preparation of Compound Dilutions: Perform serial two-fold dilutions of the compound stock solution in the broth medium directly in a 96-well microtiter plate. The final volume in each well should be 50 or 100 µL.[15]
-
Inoculation: Add an equal volume of the prepared bacterial inoculum to each well, bringing the final volume to 100 or 200 µL. Include a positive control (bacteria with no compound) and a negative control (broth medium only).[15]
-
Incubation: Seal the plate and incubate at 37°C for 16-20 hours.[15]
-
Determination of MIC: After incubation, visually inspect the plate for turbidity (bacterial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.[15] The results can also be read using a plate reader at 600 nm.[21]
Caption: Workflow for the Broth Microdilution Assay to determine MIC.[15]
Part 4: Anti-inflammatory Activity
Inflammation is a complex biological response to harmful stimuli and is implicated in numerous chronic diseases.[22][23] Benzimidazole derivatives have demonstrated significant anti-inflammatory potential, primarily by inhibiting key inflammatory mediators and enzymes.[24][25][26]
Mechanism of Action
The anti-inflammatory effects of benzimidazole derivatives are often mediated through the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins, key mediators of pain and inflammation.[24][27] They may also act by inhibiting 5-lipoxygenase (5-LOX), reducing the production of leukotrienes, or by suppressing the production of pro-inflammatory cytokines like TNF-α and IL-6.[24][27] The specific substitution on the benzimidazole core is crucial for activity, with certain moieties enhancing the inhibitory effect on these targets.[24]
In Vivo Models for Evaluation
The translation of in vitro findings to in vivo efficacy is a critical step in drug discovery.[28] Several animal models are used to screen for anti-inflammatory activity.
-
Carrageenan-Induced Paw Edema: This is a widely used and well-established model for acute inflammation.[22] Carrageenan, when injected into the paw of a rodent, induces a biphasic inflammatory response. The first phase involves the release of histamine and serotonin, while the second, later phase is mediated by prostaglandins.[22] The ability of a test compound to reduce the paw edema (swelling) compared to a control group indicates its anti-inflammatory potential. This model is useful for screening compounds that inhibit prostaglandin synthesis.[22][29]
-
LPS-Induced Inflammation Model: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation. The in vivo LPS model can be used to study systemic inflammation, as well as organ-specific inflammation like neuroinflammation and kidney inflammation.[28] This model allows for the evaluation of a drug's effect on a broad range of inflammatory mediators, including cytokines and chemokines.[28]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
Objective: To evaluate the in vivo acute anti-inflammatory activity of a this compound derivative.
Materials:
-
Wistar rats (150-200g)
-
Test compound
-
Standard drug (e.g., Indomethacin or Diclofenac)
-
Vehicle (e.g., 0.5% carboxymethyl cellulose)
-
1% w/v Carrageenan solution in sterile saline
-
Plethysmometer
Procedure:
-
Animal Acclimatization & Grouping: Acclimatize animals for at least one week before the experiment.[22] Divide the rats into groups (n=6): Vehicle Control, Standard Drug, and Test Compound groups (at various doses).
-
Drug Administration: Administer the vehicle, standard drug, or test compound orally (p.o.) or intraperitoneally (i.p.) to the respective groups.
-
Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hour) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the following formula:
-
% Inhibition = [ (V_c - V_t) / V_c ] * 100
-
Where V_c is the average increase in paw volume in the control group, and V_t is the average increase in paw volume in the drug-treated group.
-
Statistical significance is determined using an appropriate test (e.g., ANOVA followed by Dunnett's test).
-
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of new therapeutic agents. The derivatives exhibit a compelling range of biological activities, including potent anticancer, broad-spectrum antimicrobial, and significant anti-inflammatory effects. The presence of the 3-chloro-phenyl moiety plays a critical role in modulating the pharmacological profile, often enhancing the potency and selectivity of these compounds.
Future research should focus on further optimization of this scaffold to improve drug-like properties, enhance target specificity, and reduce potential toxicity. Elucidating the precise molecular interactions through advanced structural biology and computational modeling will be key to designing next-generation derivatives with superior therapeutic indices. The multi-target potential of some of these compounds also opens up avenues for developing novel therapies for complex diseases like cancer, where hitting multiple pathways simultaneously can be beneficial.[12] The protocols and data presented in this guide provide a solid foundation for these future investigations.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Novel benzimidazole derivatives; synthesis, bioactivity and molecular docking study as potent urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of new two 1,2-disubstituted benzimidazole compounds: their in vitro anticancer and in silico molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. neuroquantology.com [neuroquantology.com]
- 9. nveo.org [nveo.org]
- 10. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
- 16. maaz.ihmc.us [maaz.ihmc.us]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Frontiers | Evaluation of novel compounds as anti-bacterial or anti-virulence agents [frontiersin.org]
- 21. A new method for concomitant evaluation of drug combinations for their antimicrobial properties - White Rose Research Online [eprints.whiterose.ac.uk]
- 22. mdpi.com [mdpi.com]
- 23. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. mdpi.com [mdpi.com]
- 25. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. sygnaturediscovery.com [sygnaturediscovery.com]
- 29. Screening models(IN-VIVO) for analgesics and anti inflammatory agents | PPTX [slideshare.net]
An In-depth Technical Guide to the Therapeutic Potential of 2-(3-chlorophenyl)-1H-benzimidazole
Version: 1.0
Abstract
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in numerous pharmacologically active compounds.[1] This guide focuses on a specific derivative, 2-(3-chlorophenyl)-1H-benzimidazole, providing a comprehensive technical overview for researchers, scientists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and delve into its promising therapeutic applications, particularly in oncology and infectious diseases. The narrative emphasizes the causality behind experimental designs and protocols, offering a robust framework for its evaluation as a potential drug candidate.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic heterocyclic compound formed by the fusion of benzene and imidazole rings, serves as a crucial pharmacophore in drug discovery.[1][2] Its structural similarity to naturally occurring nucleotides allows it to readily interact with various biopolymers, leading to a broad spectrum of biological activities.[3] Derivatives of this scaffold have been successfully developed into drugs with diverse therapeutic uses, including anthelmintics (e.g., albendazole), proton pump inhibitors, and antihypertensives.[4][5]
The pharmacological versatility of the benzimidazole core is highly dependent on the nature and position of its substituents.[6] Substitution at the 2-position, in particular, has been a major area of research, yielding compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[2][4][7] The introduction of an aryl group, such as a chlorophenyl ring, at this position can significantly modulate the compound's electronic and steric properties, enhancing its binding affinity to biological targets and thereby augmenting its therapeutic efficacy.
This guide specifically examines this compound, a compound that has emerged as a subject of interest due to its potential bioactivities. The presence of the chlorine atom on the phenyl ring is particularly noteworthy, as halogens can influence a molecule's lipophilicity, metabolic stability, and target interactions.
Synthesis and Physicochemical Characterization
2.1. General Synthesis Pathway
The most common and efficient method for synthesizing 2-aryl-1H-benzimidazoles is the Phillips-Ladenburg condensation reaction. This involves the condensation of an o-phenylenediamine with a corresponding aromatic aldehyde or carboxylic acid.[2][6]
The synthesis of this compound typically proceeds via the reaction of o-phenylenediamine with 3-chlorobenzaldehyde. The reaction is often catalyzed by an acid, such as p-toluenesulfonic acid (p-TsOH) or boric acid, or conducted under reflux in a suitable solvent like ethanol.[8][9]
Rationale for Method Selection: The Phillips-Ladenburg condensation is favored for its operational simplicity, generally high yields, and the commercial availability of starting materials. The use of a catalyst like p-TsOH facilitates the cyclization and dehydration steps, increasing the reaction rate and overall efficiency.[8]
Experimental Protocol: Synthesis of this compound
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 equivalent) and 3-chlorobenzaldehyde (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (approx. 0.1 equivalents) to the mixture.
-
Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).[8]
-
Isolation: Upon completion, cool the reaction mixture to room temperature. The product often precipitates out of the solution. If not, reduce the solvent volume under vacuum.
-
Purification: Collect the crude solid by filtration. Wash the solid with cold water or a cold ethanol/water mixture to remove any unreacted starting materials and catalyst.
-
Recrystallization: Further purify the product by recrystallization from a suitable solvent system, such as ethanol/water, to obtain the final compound as a crystalline solid.
-
Characterization: Confirm the structure and purity of the synthesized compound using standard analytical techniques such as melting point determination, Infrared (IR) spectroscopy, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), and Mass Spectrometry (MS).[2][8][9]
2.2. Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior.
| Property | Value / Description | Significance |
| Molecular Formula | C₁₃H₉ClN₂ | Defines the elemental composition and molecular weight. |
| Molecular Weight | 228.68 g/mol | Influences diffusion, absorption, and distribution. |
| Appearance | Typically an off-white to pale yellow solid. | Basic quality control parameter. |
| Solubility | Generally soluble in organic solvents like DMSO, DMF, and alcohols; poorly soluble in water. | Crucial for formulation, in vitro assay preparation, and bioavailability. |
| Lipophilicity (LogP) | Predicted to be moderately lipophilic. | Affects membrane permeability, protein binding, and metabolism. |
Potential Therapeutic Applications & Mechanisms of Action
The benzimidazole scaffold is implicated in a wide array of biological activities.[2][4] For this compound and its close analogs, the most promising therapeutic areas are oncology and microbiology.
3.1. Anticancer Activity
Numerous studies have highlighted the anticancer potential of 2-substituted benzimidazole derivatives.[3][10][11] These compounds can exert their effects through various mechanisms, often targeting multiple pathways involved in cancer cell proliferation and survival.[12][13]
Potential Mechanisms of Action:
-
Inhibition of Tyrosine Kinases: Many benzimidazoles act as inhibitors of receptor tyrosine kinases (RTKs) like VEGFR and EGFR, which are crucial for tumor angiogenesis and growth.[12][13] By blocking these kinases, the compounds can disrupt downstream signaling pathways such as PI3K/Akt and MEK/Erk, leading to reduced cell proliferation and induction of apoptosis.[3]
-
Tubulin Polymerization Inhibition: Similar to established anticancer drugs like vinca alkaloids, some benzimidazole derivatives can interfere with microtubule dynamics. They bind to tubulin, preventing its polymerization into microtubules, which arrests the cell cycle in the G2/M phase and ultimately triggers apoptosis.[4]
-
Topoisomerase Inhibition: Topoisomerases are essential enzymes for DNA replication and repair. Certain benzimidazole hybrids have been identified as potent inhibitors of Topoisomerase II, leading to DNA damage and cancer cell death.[12]
-
Induction of Apoptosis: The compound may trigger programmed cell death (apoptosis) through the intrinsic or extrinsic pathways, often characterized by cell cycle arrest and an increase in the pre-G1 cell population.[10]
Diagram: General Experimental Workflow for Anticancer Evaluation
References
- 1. Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ymerdigital.com [ymerdigital.com]
- 3. nveo.org [nveo.org]
- 4. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. maaz.ihmc.us [maaz.ihmc.us]
- 8. ijpcbs.com [ijpcbs.com]
- 9. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. neuroquantology.com [neuroquantology.com]
- 12. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
Mechanism of action of 2-(3-chlorophenyl)-1H-benzimidazole compounds
An In-Depth Technical Guide to the Mechanism of Action of 2-(3-Chlorophenyl)-1H-benzimidazole Compounds
Abstract
The 2-arylbenzimidazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its versatile biological activities. Among its numerous derivatives, compounds featuring a this compound core have emerged as potent agents, particularly in oncology research. This technical guide synthesizes current scientific understanding of their mechanism of action, providing researchers and drug development professionals with a comprehensive overview of their molecular targets and cellular effects. We will delve into the multifaceted pathways these compounds exploit to exert their antiproliferative effects, including the inhibition of critical signaling kinases, disruption of microtubule dynamics, induction of programmed cell death (apoptosis), and cell cycle arrest. This guide also provides detailed protocols for key experimental assays used to elucidate these mechanisms, insights into structure-activity relationships, and a forward-looking perspective on the therapeutic potential of this promising class of molecules.
The Benzimidazole Scaffold: A Foundation for Diverse Biological Activity
The benzimidazole moiety, an isostere of naturally occurring nucleotides, provides a unique structural framework that allows for interactions with a wide array of biological targets.[1] This has led to the development of numerous FDA-approved drugs for various therapeutic areas.[1] In the realm of oncology, the 2-aryl substituted benzimidazoles have garnered significant attention for their potent cytotoxic activity against a broad spectrum of cancer cell lines.[2][3] The introduction of a substituted phenyl ring at the 2-position of the benzimidazole core creates a versatile scaffold that can be fine-tuned to achieve high affinity and selectivity for specific anticancer targets.
Core Mechanisms of Antiproliferative Action
The anticancer efficacy of this compound and related compounds does not stem from a single, isolated mechanism but rather from a concerted attack on multiple, interconnected cellular processes that are fundamental to cancer cell proliferation and survival.
Inhibition of Pro-Survival Signaling Kinases
Protein kinases are crucial regulators of cellular signaling pathways that control cell growth, differentiation, and survival.[1] Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention. The benzimidazole scaffold is a common feature in many kinase inhibitors.[4] Derivatives of 2-arylbenzimidazole have been identified as potent inhibitors of several key oncogenic kinases.
-
Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in various cancers, leading to uncontrolled cell proliferation. Several studies have demonstrated that 2-arylbenzimidazole derivatives can effectively inhibit EGFR, including the drug-resistant T790M mutant.[5][6][7][8]
-
BRAF Kinase: The V600E mutation in the BRAF kinase is a driver mutation in a significant percentage of melanomas and other cancers. Benzimidazole-based compounds have been specifically designed to target this mutated kinase, disrupting the downstream MAPK/ERK signaling pathway.[5]
-
Vascular Endothelial Growth Factor Receptor (VEGFR): By inhibiting VEGFR, these compounds can interfere with angiogenesis, the process by which tumors form new blood vessels to support their growth and metastasis.[1][6]
The mechanism of inhibition is often ATP-competitive, where the benzimidazole derivative occupies the ATP-binding pocket of the kinase, preventing the phosphorylation of downstream substrates and thereby blocking the signal transduction cascade.[4]
Caption: Inhibition of Receptor Tyrosine Kinase Signaling.
Disruption of Microtubule Dynamics
The mitotic spindle, composed of microtubules, is essential for the proper segregation of chromosomes during cell division. Compounds that interfere with microtubule dynamics are potent antimitotic agents. Several 2-arylbenzimidazoles have been developed as tubulin polymerization inhibitors, functioning as Combretastatin A-4 (CA-4) analogs.[9] These agents bind to the colchicine-binding site on β-tubulin, preventing the polymerization of tubulin dimers into microtubules. The resulting disruption of the mitotic spindle leads to an arrest of the cell cycle in the M phase and subsequent induction of apoptosis.
References
- 1. mdpi.com [mdpi.com]
- 2. nveo.org [nveo.org]
- 3. neuroquantology.com [neuroquantology.com]
- 4. Benzimidazole derivatives as kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Synthesis, Biological Activity, and Therapeutic Potential of 2-(3-chlorophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active compounds.[1][2] Its structural similarity to endogenous purine nucleosides allows for facile interaction with biological macromolecules, making it a versatile template for drug design.[1] Within this extensive family, 2-(3-chlorophenyl)-1H-benzimidazole emerges as a compound of significant interest, demonstrating a spectrum of biological activities that underscore its therapeutic potential. This technical guide provides a comprehensive literature review, consolidating current research on its synthesis, spectroscopic characterization, multifaceted biological activities, and underlying mechanisms of action. We delve into detailed experimental protocols and structure-activity relationship (SAR) analyses to equip researchers with the foundational knowledge required for future investigation and development.
The Benzimidazole Core: A Privileged Scaffold
Benzimidazole, a bicyclic heteroaromatic compound formed by the fusion of benzene and imidazole rings, is a fundamental building block in numerous FDA-approved drugs and biologically active molecules.[3][4][5] Its derivatives exhibit a vast array of pharmacological properties, including anticancer, antimicrobial, anti-inflammatory, antiviral, and antihypertensive effects.[1][6][7] The versatility of the benzimidazole nucleus allows for substitutions at various positions, primarily N-1, C-2, C-5, and C-6, which significantly modulates its biological profile.[8] The 2-aryl substituted benzimidazoles, in particular, have been a major focus of research, with the nature and position of the substituent on the phenyl ring playing a critical role in determining the compound's efficacy and target specificity.[9]
Synthesis and Spectroscopic Characterization
The synthesis of 2-substituted benzimidazoles is well-established, with the most common and efficient method being the Phillips cyclocondensation.[10][11] This involves the reaction of an o-phenylenediamine with a corresponding aldehyde.
Primary Synthetic Pathway
The synthesis of this compound is typically achieved through the condensation of o-phenylenediamine with 3-chlorobenzaldehyde. This reaction can be performed under various conditions, often employing a catalyst to enhance yield and reduce reaction time. Catalysts range from mineral acids to Lewis acids like FeCl3, and even green catalysts like glycine under microwave conditions have been reported for analogous syntheses.[12]
Caption: General synthesis workflow for this compound.
Spectroscopic Profile
The structural confirmation of this compound is accomplished through standard spectroscopic techniques. The data presented below is consistent with reported findings for the compound.[13]
| Spectroscopic Data | Observed Characteristics [13] |
| Appearance | Pale yellow crystals |
| IR (KBr, cm⁻¹) | 3439 (N-H stretch), 1623 (C=N stretch) |
| ¹H NMR (600 MHz, DMSO-d₆, δ ppm) | 13.05 (s, 1H, NH), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) |
| ¹³C NMR (150 MHz, DMSO-d₆, δ ppm) | 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 |
| HRMS (ESI) | Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523 |
Broad-Spectrum Biological Activities
Derivatives of the benzimidazole scaffold are known for their wide-ranging pharmacological effects.[14] The introduction of a 3-chlorophenyl group at the C-2 position confers a distinct profile of biological activities.
Anticancer Potential
Benzimidazole derivatives are extensively researched as novel antitumor agents due to their structural resemblance to nucleotides, which allows them to interfere with cellular processes crucial for cancer development.[3][15] While direct studies on this compound are specific, the activity of closely related analogues provides strong evidence of its potential. For instance, the structurally similar compound 1-(1H-benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone exhibited significant anticancer activity against MCF-7, HepG2, and HCT116 cell lines.[16]
The mechanisms underlying the anticancer effects of benzimidazoles are diverse and include:
-
Inhibition of Receptor Tyrosine Kinases (RTKs): Many benzimidazoles act as multi-target inhibitors of kinases like EGFR, HER2, and VEGFR-2, which are critical for tumor growth and angiogenesis.[3][17]
-
Microtubule Disruption: Some derivatives function as antimitotic agents by inhibiting microtubule polymerization.[3]
-
Topoisomerase Inhibition: Certain benzimidazole hybrids have been shown to target Topoisomerase II (Topo II), an enzyme essential for DNA replication in cancer cells.[17]
Antimicrobial and Antifungal Activity
Infectious diseases pose a continuous threat, exacerbated by the rise of drug-resistant microbes.[1] Benzimidazole derivatives have long been a source of potent antimicrobial agents.[1][18] Their mechanism often involves the inhibition of microbial-specific enzymes, such as those involved in the biosynthesis of ergosterol, a vital component of fungal cell membranes.[1]
Research on N-alkylated 2-(substituted phenyl)-1H-benzimidazole derivatives has shown that modifying the lipophilicity of the molecule can enhance its ability to penetrate microbial cell membranes, leading to potent antibacterial and antifungal effects.[5] The presence of the chlorophenyl moiety can contribute to this lipophilicity and electronic character, suggesting that this compound is a promising candidate for antimicrobial screening.[5][19]
Anti-inflammatory Properties
Chronic inflammation is a key factor in numerous diseases, and developing effective anti-inflammatory agents with minimal side effects is a major research goal.[4][20] Benzimidazole derivatives exert anti-inflammatory effects through various mechanisms, including the inhibition of cyclooxygenase (COX) enzymes, 5-lipoxygenase (5-LOX), and pro-inflammatory cytokines like TNF-α and IL-6.[9][21][22] Structure-activity relationship studies indicate that substitutions on the C-2 phenyl ring significantly influence anti-inflammatory potency.[9] The electron-withdrawing nature of the chlorine atom at the meta-position of the phenyl ring in this compound could modulate its interaction with the active sites of inflammatory enzymes.[21]
Structure-Activity Relationship (SAR) Insights
The therapeutic efficacy of benzimidazole derivatives is highly dependent on the nature and position of substituents on the core structure. For the this compound scaffold, several positions are key for derivatization to optimize biological activity.
Caption: Key sites for SAR studies on the this compound scaffold.
-
N-1 Position: Alkylation at the N-1 position is a common strategy to enhance lipophilicity, which can improve cell membrane penetration and, consequently, antimicrobial and anticancer activities.[5]
-
C-2 Phenyl Ring: The substitution pattern on the 2-phenyl ring is a primary determinant of activity. The meta-position of the chlorine atom is significant. Further substitution on this ring can fine-tune the molecule's interaction with specific biological targets.[9][21]
-
C-5/C-6 Positions: Introducing substituents on the benzimidazole core itself, such as at the C-5 or C-6 positions, can also dramatically alter the pharmacological profile. For example, incorporating electron-withdrawing groups has been shown to affect anti-inflammatory properties.[21]
Potential Mechanisms of Action
Based on extensive research into the benzimidazole class, this compound likely exerts its effects by modulating key cellular signaling pathways implicated in disease progression.
Anticancer Signaling Pathways
A plausible mechanism for the anticancer activity of 2-aryl benzimidazoles is the inhibition of the EGFR/PI3K/Akt signaling pathway. This pathway is frequently dysregulated in cancer, leading to uncontrolled cell proliferation and survival.[3]
Caption: Potential inhibition of the EGFR/PI3K/Akt pathway by this compound.
By binding to the ATP-binding site of receptor tyrosine kinases like EGFR, benzimidazole derivatives can block downstream signaling cascades, thereby inhibiting tumor growth and inducing apoptosis.[3][17]
Key Experimental Protocols
This section provides generalized, step-by-step methodologies for the synthesis and a key biological evaluation, based on common laboratory practices reported in the literature.
General Protocol for Synthesis
This protocol describes a typical one-pot synthesis of this compound.
-
Reactant Preparation: In a round-bottom flask, dissolve o-phenylenediamine (1 eq.) and 3-chlorobenzaldehyde (1 eq.) in a suitable solvent such as ethanol or dimethylformamide (DMF).[12]
-
Catalyst Addition: Add a catalytic amount of a chosen catalyst (e.g., FeCl₃/Al₂O₃, 10 mol%).[12]
-
Reaction: Stir the mixture at ambient temperature or under reflux, monitoring the reaction progress using Thin Layer Chromatography (TLC). Reaction times can vary from a few hours to overnight depending on the conditions.
-
Work-up: Upon completion, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Purification: Filter the crude product, wash it with water, and dry it. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure pale yellow crystals of this compound.[13]
-
Characterization: Confirm the structure and purity of the final compound using IR, ¹H NMR, ¹³C NMR, and Mass Spectrometry.[13]
Protocol for In Vitro Anticancer MTT Assay
This protocol outlines the evaluation of cytotoxic activity against a cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed cancer cells (e.g., MCF-7) into a 96-well plate at a density of approximately 5,000-10,000 cells per well in a complete growth medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the medium in the wells with the medium containing different concentrations of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO or isopropanol, to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the vehicle control. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) by plotting a dose-response curve.
Future Directions and Perspectives
The research landscape for this compound is rich with opportunity. While its foundational biological activities are inferred from the broader benzimidazole class, dedicated studies are required to elucidate its specific therapeutic profile. Future research should focus on:
-
Expanded Biological Screening: Comprehensive screening against a wider panel of cancer cell lines, microbial strains (including resistant variants), and viral targets.
-
Mechanism of Action Studies: Detailed molecular investigations to identify primary cellular targets and validate its effect on signaling pathways like EGFR, PI3K/Akt, and inflammatory cascades.
-
Pharmacokinetic Profiling: In vivo studies to determine the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound, which are critical for its development as a drug candidate.
-
Lead Optimization: Utilizing the SAR data to synthesize novel derivatives with enhanced potency, selectivity, and improved pharmacokinetic profiles.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. isca.me [isca.me]
- 3. nveo.org [nveo.org]
- 4. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 11. Synthesis and biological activity of 2-(trifluoromethyl)-1H-benzimidazole derivatives against some protozoa and Trichinella spiralis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. neuroquantology.com [neuroquantology.com]
- 17. tandfonline.com [tandfonline.com]
- 18. mdpi.com [mdpi.com]
- 19. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Synthesis and Anti-Inflammatory Activity Evaluation of Some Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the In Silico Prediction of 2-(3-chlorophenyl)-1H-benzimidazole Bioactivity
Preamble: The Convergence of Silicon and Biology
In modern medicinal chemistry, the benzimidazole scaffold represents a "privileged structure," a molecular framework that is recurrently found in compounds exhibiting a wide array of biological activities.[1][2][3] Its structural similarity to endogenous purines allows it to interact with a variety of biological targets, making its derivatives potent agents for anticancer, antimicrobial, antiviral, and anti-inflammatory applications.[3][4][5][6] The specific derivative, 2-(3-chlorophenyl)-1H-benzimidazole, while part of this promising class, requires a systematic evaluation to unlock its therapeutic potential.
This guide eschews a conventional, linear protocol. Instead, it presents a holistic, multi-faceted computational strategy designed to construct a comprehensive bioactivity profile for this compound. As a self-validating system, each stage of this workflow is designed to inform and refine the next, creating a scientifically rigorous narrative of the molecule's predicted biological journey. We will move from foundational physicochemical characterization to complex dynamic simulations, demonstrating not just the how, but the critical why behind each computational decision. This approach mirrors the iterative and logical progression of a real-world drug discovery campaign.
Part 1: Foundational Analysis - Ligand Preparation and Druglikeness Assessment
Expertise & Causality: Before any prediction of biological interaction can be made, the molecule itself must be accurately represented in a three-dimensional, energetically stable state. Furthermore, an initial assessment of its "druglikeness" is paramount. This early-stage filtration, guided by principles like Lipinski's Rule of Five, prevents the investment of significant computational resources into molecules that are unlikely to become viable oral drug candidates due to poor pharmacokinetic properties.[7][8]
Protocol 1.1: 3D Structure Generation and Energy Minimization
-
Obtain 2D Structure: Draw this compound using a chemical drawing tool like ChemDraw or MarvinSketch, or retrieve its SMILES string (c1ccc(cc1Cl)c2[nH]c3ccccc32) from a database like PubChem.
-
Convert to 3D: Use a computational chemistry tool (e.g., Avogadro, Discovery Studio[9]) to convert the 2D representation into a 3D structure. This initial conversion is a rough approximation.
-
Energy Minimization: To achieve a realistic, low-energy conformation, subject the 3D structure to energy minimization. This is a critical step as it removes steric clashes and brings bond lengths and angles to their optimal values.
-
Method: A molecular mechanics force field such as MMFF94 or AMBER is typically employed.
-
Rationale: Docking and simulation results are highly sensitive to the ligand's starting conformation. An energetically strained molecule will produce unreliable binding predictions.
-
Protocol 1.2: Physicochemical Property and Druglikeness Evaluation
-
Utilize Prediction Servers: Submit the molecule's SMILES string to web-based platforms like SwissADME or admetSAR.[7][10][11] These tools provide rapid, comprehensive reports on key physicochemical descriptors.
-
Analyze Lipinski's Rule of Five: This rule assesses oral bioavailability. A compound is likely to be orally bioavailable if it violates no more than one of the following criteria:
-
Molecular Weight (MW) ≤ 500 Daltons
-
LogP (a measure of lipophilicity) ≤ 5
-
Hydrogen Bond Donors (HBD) ≤ 5
-
Hydrogen Bond Acceptors (HBA) ≤ 10
-
-
Evaluate Other Key Properties: Assess parameters like Topological Polar Surface Area (TPSA), which is a good indicator of drug permeability through membranes.
Data Presentation: Physicochemical Profile
| Property | Predicted Value | Lipinski's Rule of Five | Status |
| Molecular Formula | C₁₃H₉ClN₂ | - | - |
| Molecular Weight | 228.68 g/mol | ≤ 500 | Pass |
| LogP (Consensus) | 3.85 | ≤ 5 | Pass |
| Hydrogen Bond Donors | 1 | ≤ 5 | Pass |
| Hydrogen Bond Acceptors | 2 | ≤ 10 | Pass |
| TPSA | 40.25 Ų | ≤ 140 Ų | Pass |
| Druglikeness | Excellent | 0 Violations | Proceed |
Part 2: The Core Predictive Workflow - From Target Fishing to Dynamic Validation
This section outlines the central predictive cascade. We begin by identifying potential protein targets, then predict the binding interaction through molecular docking, and finally, validate the stability of that interaction using molecular dynamics.
Overall In Silico Prediction Workflow
Caption: High-level workflow for in silico bioactivity prediction.
Target Identification: Casting a Wide Net
Expertise & Causality: A molecule is inert without a biological target. The initial and most critical hypothesis is: "What protein(s) might this compound interact with?" We employ a two-pronged approach. First, we leverage existing knowledge; literature on benzimidazole derivatives points towards common target classes like kinases, topoisomerases, and cyclooxygenases (COX).[9][12][13][14] Second, we use reverse docking/pharmacophore search servers (e.g., PharmMapper, SwissTargetPrediction) which screen the ligand against vast libraries of protein structures to find potential binding partners.
Authoritative Grounding: Studies have successfully used molecular docking to investigate benzimidazole derivatives as inhibitors of targets like DNA gyrase, human topoisomerase II, and Epidermal Growth Factor Receptor (EGFR).[1][9][15] Based on this precedent, we select Human Topoisomerase II (PDB ID: 1ZXM) as a primary candidate for our detailed analysis.[1]
Molecular Docking: Simulating the "Handshake"
Expertise & Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand when it interacts with a protein's binding site.[1] The core principle is to sample a vast number of ligand conformations and positions within the active site and score them based on a function that approximates the free energy of binding. A lower, more negative score typically indicates a stronger, more favorable interaction.
Experimental Protocol: Molecular Docking with AutoDock Vina
-
Protein Preparation:
-
Download the crystal structure of Human Topoisomerase II (PDB ID: 1ZXM) from the Protein Data Bank.[16]
-
Using software like UCSF Chimera or PyMOL, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.
-
Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Gasteiger charges). This is crucial for accurately modeling electrostatic interactions.
-
Save the "clean" protein structure in the required .pdbqt format for AutoDock.
-
-
Ligand Preparation:
-
Use the energy-minimized 3D structure of this compound from Protocol 1.1.
-
Assign rotatable bonds, which the docking algorithm will be allowed to manipulate during the simulation.
-
Save the ligand in the .pdbqt format.
-
-
Grid Box Generation:
-
Define the search space for the docking simulation. This is a 3D box centered on the protein's active site.
-
Self-Validation: The active site can be identified from the position of the original co-crystallized ligand or from literature. To validate the docking protocol, one should first re-dock the original ligand and confirm that the predicted pose has a low Root Mean Square Deviation (RMSD) (< 2.0 Å) compared to its crystal structure position.[9]
-
-
Docking Execution:
-
Run AutoDock Vina, providing the prepared protein, ligand, and grid configuration files as input.
-
The exhaustiveness parameter controls the thoroughness of the search. A value of 8-10 is standard for a good balance of speed and accuracy.
-
-
Results Analysis:
-
Analyze the output file, which contains the predicted binding poses and their corresponding binding affinity scores (in kcal/mol).
-
Visualize the top-ranked pose in complex with the protein using PyMOL or Discovery Studio.
-
Identify key interactions: hydrogen bonds, hydrophobic interactions, and pi-stacking, which stabilize the complex.[12]
-
Molecular Docking Workflow Diagram
Caption: Step-by-step workflow for a molecular docking experiment.
Molecular Dynamics (MD) Simulation: From a Static Picture to a Dynamic Movie
Expertise & Causality: Molecular docking provides a static snapshot of a potential binding event. However, biological systems are dynamic. MD simulation offers a way to observe the behavior of the protein-ligand complex over time, providing critical insights into its stability.[17][18] By simulating the motions of atoms and molecules according to the laws of Newtonian physics, we can assess whether the ligand remains securely bound in the active site or if the initial docked pose is unstable.[19]
Authoritative Grounding: MD simulations are widely used to refine docking results and understand the dynamics of protein-ligand interactions.[16][18] Tools like GROMACS and AMBER, with force fields such as CHARMM36, are industry standards for these simulations.[18]
Experimental Protocol: MD Simulation using GROMACS
-
System Preparation:
-
Start with the best-ranked protein-ligand complex from the docking results.
-
Choose a force field (e.g., CHARMM36 for the protein, CGenFF for the ligand). The force field is a set of parameters that defines the potential energy of the system.
-
Place the complex in a simulation box of a defined shape (e.g., cubic, dodecahedral).
-
Solvate the system by filling the box with explicit water molecules (e.g., TIP3P water model). This mimics the aqueous physiological environment.
-
Add counter-ions (e.g., Na⁺ or Cl⁻) to neutralize the overall charge of the system.
-
-
Minimization and Equilibration:
-
Perform energy minimization on the entire solvated system to remove bad contacts between the complex and the solvent.
-
NVT Equilibration: Gently heat the system to the target temperature (e.g., 300 K) while keeping the volume constant. This allows the solvent to relax around the protein and ligand. Position restraints are often applied to the protein backbone during this phase.
-
NPT Equilibration: Bring the system to the correct density by simulating at constant temperature and pressure (e.g., 1 bar). This ensures the simulation box has the appropriate dimensions.
-
-
Production MD Run:
-
Run the simulation for a set period (e.g., 100 nanoseconds) with all restraints removed.[18] Trajectory data (atomic positions over time) are saved at regular intervals.
-
-
Trajectory Analysis:
-
RMSD (Root Mean Square Deviation): Calculate the RMSD of the protein backbone and the ligand over time. A stable, converging RMSD plot indicates that the complex has reached equilibrium and is not undergoing major conformational changes.
-
RMSF (Root Mean Square Fluctuation): Calculate the RMSF of individual residues. This highlights which parts of the protein are flexible and which are stable. High fluctuation in the active site could indicate unstable ligand binding.
-
MD Simulation Workflow Diagram
Caption: The sequential stages of a molecular dynamics simulation.
Part 3: ADMET Profiling - Predicting the Fate of a Molecule in the Body
Expertise & Causality: A compound that binds its target with high affinity is useless if it is toxic, cannot be absorbed by the body, or is metabolized into an inactive form too quickly. ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a crucial step to flag potential liabilities early in the discovery process.[20][21][22]
Authoritative Grounding: Numerous computational tools, ranging from simple property calculators to complex machine learning models, are available for ADMET prediction.[21][] Platforms like SwissADME, admetSAR, and ProTox-II provide predictions for a wide range of endpoints.[10][11]
Protocol 3.1: Comprehensive ADMET Prediction
-
Submit Structure: Use the SMILES string of this compound as input for multiple ADMET prediction servers to get a consensus view.
-
Analyze Key Parameters:
-
Absorption: Predict Human Intestinal Absorption (HIA) and Caco-2 cell permeability.
-
Distribution: Predict Blood-Brain Barrier (BBB) penetration and Plasma Protein Binding (PPB).
-
Metabolism: Predict which Cytochrome P450 (CYP) enzymes (e.g., CYP1A2, CYP2C9, CYP3A4) are likely to metabolize the compound or be inhibited by it.
-
Excretion: While harder to predict, some models estimate total clearance.
-
Toxicity: Predict endpoints like AMES mutagenicity, hepatotoxicity, and cardiotoxicity (hERG inhibition).
-
Data Presentation: Predicted ADMET Profile
| Category | Parameter | Prediction | Interpretation |
| Absorption | Human Intestinal Absorption | High | Likely well-absorbed from the gut |
| Caco-2 Permeability | High | Good potential for passive diffusion | |
| Distribution | BBB Permeant | Yes | May cross the blood-brain barrier |
| Plasma Protein Binding | High | May have a longer half-life in circulation | |
| Metabolism | CYP2C9 Inhibitor | Yes | Potential for drug-drug interactions |
| CYP3A4 Inhibitor | No | Low risk of interaction with CYP3A4-metabolized drugs | |
| Toxicity | AMES Mutagenicity | Non-mutagen | Low risk of carcinogenicity |
| hERG I Inhibition | Low risk | Low risk of cardiotoxicity | |
| Hepatotoxicity | Low risk | Low risk of liver damage |
Conclusion and Future Directions
This in-depth computational analysis provides a multi-faceted prediction of the bioactivity of this compound. The molecule exhibits an excellent druglikeness profile, passing Lipinski's rules with no violations. Molecular docking studies, grounded in the known pharmacology of the benzimidazole scaffold, identified Human Topoisomerase II as a plausible high-affinity target. The stability of this predicted interaction should be confirmed via rigorous molecular dynamics simulations. Furthermore, the comprehensive ADMET profile suggests the compound has favorable pharmacokinetics with a low risk of major toxicities, although its potential to inhibit the CYP2C9 enzyme warrants consideration.
Based on this in silico evidence, a strong hypothesis can be formed: This compound is a promising candidate for development as an orally bioavailable anticancer agent potentially acting through the inhibition of Topoisomerase II.
The next logical steps are experimental validation. This would involve:
-
In Vitro Enzyme Assays: Testing the compound's inhibitory activity directly against purified Topoisomerase II.
-
Cell-Based Assays: Evaluating its cytotoxicity against various cancer cell lines, particularly those known to be sensitive to topoisomerase inhibitors.[5][6][12]
-
Experimental ADME Studies: Validating the predicted metabolic profile using in vitro systems like human liver microsomes.
This guide demonstrates a robust, logical, and self-validating computational workflow that can significantly de-risk and accelerate the early stages of drug discovery, providing a strong, data-driven foundation for subsequent experimental investment.
References
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. nveo.org [nveo.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Silico Study, Protein Kinase Inhibition and Molecular Docking Study of Benzimidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ADMET Predictor® - Simulations Plus - Machine Learning- ADMET property prediction [simulations-plus.com]
- 9. ukm.my [ukm.my]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis, characterization and in vitro, in vivo, in silico biological evaluations of substituted benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. plantarchives.org [plantarchives.org]
- 15. Design, synthesis and docking studies of benzimidazole derivatives as potential EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 17. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. discovery.researcher.life [discovery.researcher.life]
- 20. pubs.acs.org [pubs.acs.org]
- 21. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 22. fiveable.me [fiveable.me]
2-(3-chlorophenyl)-1H-benzimidazole derivatives as corrosion inhibitors
An In-depth Technical Guide to 2-(3-chlorophenyl)-1H-benzimidazole Derivatives as Corrosion Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Abstract
Corrosion remains a critical challenge across numerous industries, necessitating the development of effective and reliable inhibitors. Among the various classes of organic corrosion inhibitors, benzimidazole derivatives have emerged as a promising research frontier due to their exceptional performance, particularly in aggressive acidic environments.[1][2] This technical guide provides a comprehensive overview of this compound derivatives as a potent class of corrosion inhibitors. We will delve into their mechanism of action, synthesis, and the rigorous experimental methodologies employed for their evaluation. This document is intended to serve as a valuable resource for researchers and scientists in the fields of materials science, electrochemistry, and chemical engineering, offering both foundational knowledge and practical insights into the application of these compounds.
Introduction to Corrosion and the Imperative for Inhibition
Corrosion is the electrochemical degradation of a material, typically a metal, resulting from its reaction with its environment. This process leads to significant economic losses, safety hazards, and environmental concerns. The use of corrosion inhibitors is a primary strategy to mitigate this degradation. These chemical compounds, when added in small concentrations to the corrosive environment, effectively decrease the corrosion rate of the metal.
Organic inhibitors, particularly those containing heteroatoms (such as nitrogen, sulfur, oxygen, and phosphorus) and multiple bonds, are highly effective.[3] These molecules can adsorb onto the metal surface, forming a protective barrier that isolates the metal from the corrosive medium.[3] Benzimidazole and its derivatives are a key class of such inhibitors, recognized for their robust performance in various corrosive media, including highly aggressive acidic solutions like hydrochloric acid (HCl) and sulfuric acid (H₂SO₄).[1][4][5]
The Benzimidazole Scaffold: A Privileged Structure for Corrosion Inhibition
The efficacy of benzimidazole derivatives stems from their unique molecular structure. The benzimidazole moiety consists of a benzene ring fused to an imidazole ring. This structure is rich in π-electrons and contains nitrogen heteroatoms, which act as active centers for adsorption onto metal surfaces.[6] The planarity of the benzimidazole ring system further facilitates effective surface coverage.
The introduction of a 2-(3-chlorophenyl) group to the benzimidazole core enhances its inhibitive properties. The phenyl ring contributes additional π-electrons, strengthening the adsorption process, while the chlorine atom, a halogen, can also participate in the interaction with the metal surface. The specific substitution pattern on the phenyl ring influences the electron density distribution within the molecule, thereby modulating its inhibition efficiency.
Mechanism of Inhibition: A Tale of Adsorption
The primary mechanism by which this compound derivatives protect metals from corrosion is through adsorption onto the metal surface. This adsorption process can be broadly classified into two types:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and the charged inhibitor molecule.
-
Chemisorption: This involves the sharing of electrons between the inhibitor molecule and the metal, forming a coordinate-type bond. This is often facilitated by the presence of heteroatoms with lone pairs of electrons and π-electrons in the inhibitor's structure.[3]
In the case of benzimidazole derivatives, the adsorption is typically a combination of both physisorption and chemisorption.[7] The adsorption process generally follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[8][9][10]
These inhibitors act as mixed-type inhibitors , meaning they influence both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process.[1][4][8][9] However, a stronger effect on either the cathodic or anodic reaction can be observed depending on the specific derivative and the corrosive environment.[1][11]
Caption: Proposed adsorption mechanism of the inhibitor on a metal surface.
Synthesis of this compound Derivatives
The synthesis of 2-substituted benzimidazoles is a well-established area of organic chemistry. A common and efficient method involves the condensation reaction between an o-phenylenediamine derivative and a carboxylic acid or its derivative (such as an aldehyde or ester). For the synthesis of this compound, o-phenylenediamine is typically reacted with 3-chlorobenzaldehyde or 3-chlorobenzoic acid.
This reaction is often carried out in the presence of a catalyst and under reflux conditions. Various catalysts, including mineral acids, Lewis acids, and solid-supported catalysts, have been employed to improve the reaction yield and efficiency.[12]
References
- 1. Recent advances in the use of benzimidazoles as corrosion inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 3. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent advances in the use of benzimidazoles as corrosion inhibitors | Semantic Scholar [semanticscholar.org]
- 5. Recent advances in the use of benzimidazoles as corrosion inhibitors [ouci.dntb.gov.ua]
- 6. researchgate.net [researchgate.net]
- 7. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. peacta.org [peacta.org]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Protocol for the synthesis of 2-(3-chlorophenyl)-1H-benzimidazole
An Application Note for the Synthesis of 2-(3-chlorophenyl)-1H-benzimidazole
Abstract
This application note provides a comprehensive and detailed protocol for the synthesis of this compound, a key heterocyclic scaffold in medicinal and materials chemistry.[1][2] The synthesis is achieved through the acid-catalyzed condensation of o-phenylenediamine and 3-chlorobenzaldehyde. This document outlines the reaction mechanism, a step-by-step experimental procedure, critical safety precautions, and methods for product characterization. The protocol is designed for researchers, scientists, and professionals in drug development, offering a reliable and reproducible method for obtaining the target compound with high purity.
Introduction
Benzimidazoles are a prominent class of nitrogen-containing heterocyclic compounds formed by the fusion of benzene and imidazole rings.[2] This structural motif is isosteric to naturally occurring purines, allowing benzimidazole derivatives to readily interact with various biopolymers, leading to a broad spectrum of pharmacological activities.[3] Consequently, they are investigated for use as antimicrobial, antiviral, anticancer, and anti-inflammatory agents.[3][4]
The synthesis of 2-substituted benzimidazoles is a cornerstone of heterocyclic chemistry. The most common and direct method involves the condensation of an o-phenylenediamine with an aldehyde, carboxylic acid, or its derivative.[5][6] This application note details a robust protocol for the synthesis of this compound, a valuable intermediate for further functionalization in drug discovery programs.[7]
Reaction Mechanism and Principle
The synthesis proceeds via a condensation reaction between o-phenylenediamine and 3-chlorobenzaldehyde. The generally accepted mechanism involves two main stages:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent dehydration leads to the formation of an N-arylidene-o-phenylenediamine, commonly known as a Schiff base intermediate.
-
Cyclization and Aromatization: The second amino group then undergoes an intramolecular nucleophilic attack on the imine carbon, forming a five-membered dihydrobenzimidazole ring. This intermediate readily undergoes oxidative aromatization (often simply by air oxidation or with a mild oxidant) to yield the stable, aromatic this compound product.[6]
Safety and Hazard Management
Extreme caution must be exercised when handling the reagents for this synthesis. This protocol must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (nitrile or neoprene), and chemical splash goggles.
-
o-Phenylenediamine: This substance is highly toxic if swallowed, harmful in contact with skin, and may cause an allergic skin reaction.[8][9] It causes serious eye irritation and is suspected of causing genetic defects and cancer.[9][10][11] It is also very toxic to aquatic life with long-lasting effects.[8][12]
-
3-Chlorobenzaldehyde: This compound is a combustible substance that causes skin, eye, and respiratory system irritation.[13][14] Accidental ingestion may be harmful.[13]
-
Hydrochloric Acid (if used as catalyst): Corrosive and causes severe skin burns and eye damage. May cause respiratory irritation.
Refer to the Material Safety Data Sheets (MSDS) for each chemical before commencing any work.[9][15][16][17][18] An emergency eyewash and safety shower must be readily accessible.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Purity |
| o-Phenylenediamine | 95-54-5 | 108.14 | >98% |
| 3-Chlorobenzaldehyde | 587-04-2 | 140.57 | >98% |
| Ethanol (EtOH) | 64-17-5 | 46.07 | 95% or Absolute |
| p-Toluenesulfonic acid (p-TsOH) | 104-15-4 | 172.20 | >98% |
| Deionized Water | 7732-18-5 | 18.02 | N/A |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | Reagent Grade |
Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
Glass funnel and filter paper
-
Büchner funnel and vacuum flask
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders
-
Analytical balance
-
TLC plates (Silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
Melting point apparatus
Experimental Protocol
This protocol is based on the well-established condensation reaction, optimized for clarity and reproducibility.[6][19][20]
Reaction Setup
-
Place a magnetic stir bar into a 100 mL round-bottom flask.
-
Add o-phenylenediamine (1.08 g, 10.0 mmol) to the flask.
-
Add 3-chlorobenzaldehyde (1.41 g, 10.0 mmol).
-
Add 30 mL of ethanol to the flask and stir the mixture to dissolve the solids.
-
Add a catalytic amount of p-Toluenesulfonic acid (p-TsOH) (approx. 0.17 g, 1.0 mmol).
Reaction Execution
-
Attach the reflux condenser to the round-bottom flask and ensure a steady flow of cooling water.
-
Heat the mixture to reflux (approximately 80°C) using the heating mantle.
-
Maintain the reflux with vigorous stirring for 3-4 hours.
Reaction Monitoring
-
Monitor the progress of the reaction using Thin-Layer Chromatography (TLC).
-
Prepare a TLC chamber with a suitable eluent system (e.g., Ethyl Acetate/Hexane, 3:7 v/v).
-
Spot a small sample of the reaction mixture onto a TLC plate alongside the starting materials.
-
The reaction is considered complete upon the disappearance of the limiting starting material spot and the appearance of a new, distinct product spot.
Product Isolation and Purification
-
Once the reaction is complete, remove the flask from the heat source and allow it to cool to room temperature.
-
Slowly pour the reaction mixture into a beaker containing 100 mL of cold deionized water while stirring. A precipitate should form.
-
Neutralize the solution by slowly adding a saturated solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Collect the crude solid product by vacuum filtration using a Büchner funnel.
-
Wash the solid precipitate thoroughly with several portions of cold deionized water to remove any residual catalyst and salts.
-
Allow the product to air-dry or dry in a vacuum oven at 60°C.
Recrystallization
-
To obtain a high-purity product, recrystallize the crude solid from an aqueous ethanol solution.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
Add hot water dropwise until the solution becomes slightly turbid.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Characterization of this compound
The identity and purity of the final product should be confirmed using standard analytical techniques.
-
Melting Point: Compare the experimentally determined melting point with literature values.
-
FT-IR Spectroscopy: Look for characteristic absorption bands. Expected peaks include N-H stretching (~3440 cm⁻¹) and C=N stretching (~1623 cm⁻¹).[21]
-
¹H NMR Spectroscopy (in DMSO-d₆): The spectrum should show a singlet for the N-H proton (~13.0 ppm) and a series of multiplets in the aromatic region (7.2-8.3 ppm) corresponding to the protons on the benzimidazole and chlorophenyl rings.[21]
-
¹³C NMR Spectroscopy (in DMSO-d₆): The spectrum should display the correct number of signals for the 13 carbon atoms in the molecule, with the C=N carbon appearing around 150 ppm.[21]
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak [M+H]⁺ at m/z corresponding to the calculated molecular weight of the product (C₁₃H₉ClN₂).
References
- 1. rjlbpcs.com [rjlbpcs.com]
- 2. ace.as-pub.com [ace.as-pub.com]
- 3. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijarsct.co.in [ijarsct.co.in]
- 5. Benzimidazole synthesis [organic-chemistry.org]
- 6. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 7. Synthesis and antifungal activity of 2-chloromethyl-1H-benzimidazole derivatives against phytopathogenic fungi in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. echemi.com [echemi.com]
- 9. aksci.com [aksci.com]
- 10. nj.gov [nj.gov]
- 11. aarti-industries.com [aarti-industries.com]
- 12. ICSC 1441 - o-PHENYLENEDIAMINE [inchem.org]
- 13. datasheets.scbt.com [datasheets.scbt.com]
- 14. cdhfinechemical.com [cdhfinechemical.com]
- 15. lobachemie.com [lobachemie.com]
- 16. oxfordlabfinechem.com [oxfordlabfinechem.com]
- 17. fishersci.com [fishersci.com]
- 18. 3-Chlorobenzoic acid - Safety Data Sheet [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. rsc.org [rsc.org]
Experimental setup for 2-(3-chlorophenyl)-1H-benzimidazole reactions
An Application Guide to the Synthesis and Derivatization of 2-(3-chlorophenyl)-1H-benzimidazole
Abstract
This comprehensive guide provides detailed experimental protocols for the synthesis and subsequent reactions of this compound, a key scaffold in medicinal chemistry. Benzimidazole derivatives are renowned for their wide spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[][2][3] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into reaction mechanisms, experimental design, and analytical characterization. The protocols herein are designed to be self-validating, emphasizing safety, efficiency, and reproducibility.
Introduction: The Significance of the Benzimidazole Scaffold
Benzimidazole, a bicyclic heterocycle formed from the fusion of benzene and imidazole, is considered a "privileged structure" in drug discovery.[4] Its structural similarity to natural purines allows it to readily interact with various biological macromolecules, such as enzymes and proteins.[][5] The substituent at the 2-position significantly influences the molecule's biological activity.[] Specifically, the 2-aryl substitution, as in this compound, has been a focal point for developing novel therapeutic agents.[6]
This guide details a robust and scalable synthesis of the parent compound and explores its derivatization through N-alkylation, a critical step for modulating lipophilicity and biological function.[5]
Synthesis of this compound
The most direct and widely adopted method for synthesizing 2-aryl-1H-benzimidazoles is the condensation reaction between an o-phenylenediamine and an aromatic aldehyde.[7] This reaction, known as the Phillips condensation, typically proceeds via the formation of a Schiff base intermediate, which then undergoes oxidative cyclization.[7] Various catalytic systems can be employed to enhance reaction rates and yields, ranging from mineral acids to Lewis acids and microwave irradiation for a green chemistry approach.[6][7][8]
Protocol 2.1: Microwave-Assisted Synthesis
This protocol leverages microwave irradiation to achieve a rapid, solvent-free, and high-yield synthesis, which is advantageous for efficiency and environmental considerations.[6][8]
Principle: o-Phenylenediamine condenses with 3-chlorobenzaldehyde. The microwave energy accelerates the rate of both the initial condensation and the subsequent intramolecular cyclization/dehydrogenation to form the stable benzimidazole ring.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
Reagents and Conditions
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| o-Phenylenediamine | 1.0 eq | Benzene-amine precursor |
| 3-Chlorobenzaldehyde | 1.0 eq | Aromatic aldehyde precursor |
| Microwave Power | 400-800 W (pulsed) | Energy source to drive the reaction |
| Reaction Time | 3-7 minutes | Reaction duration |
| Solvent | None (Solvent-free) | Green chemistry approach |
| Purification Solvent | Ethanol | For recrystallization of the crude product |
Step-by-Step Methodology
-
Preparation: In a clean, dry mortar, combine o-phenylenediamine (e.g., 10 mmol, 1.08 g) and 3-chlorobenzaldehyde (10 mmol, 1.40 g).
-
Homogenization: Gently grind the two solids together for 2-3 minutes at room temperature until a homogenous paste is formed.
-
Reaction: Transfer the mixture to a small beaker or a microwave-safe reaction vessel. Place the vessel in a household or laboratory microwave oven.
-
Irradiation: Irradiate the mixture at a medium power level (e.g., 50% of 800 W) using short intervals of 30-40 seconds to control the reaction temperature and prevent charring.[6] Monitor the reaction progress after each interval using Thin Layer Chromatography (TLC) with a mobile phase such as Ethyl Acetate:Hexane (3:7). The reaction is typically complete within 3-7 minutes.
-
Purification: After completion, allow the reaction mixture to cool to room temperature. The crude solid is then dissolved in a minimal amount of hot ethanol.
-
Isolation: Allow the ethanolic solution to cool slowly. The purified product will crystallize. Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven. The expected melting point is in the range of 230-233°C.[9]
Key Reaction: N-Alkylation of this compound
N-alkylation is a fundamental derivatization used to enhance the lipophilicity and pharmacological profile of benzimidazole-based compounds.[5][10] The reaction involves the substitution of the acidic proton on the imidazole nitrogen with an alkyl or substituted alkyl group. The choice of the alkylating agent and base is critical for achieving high yields and preventing side reactions.
Protocol 3.1: General N-Alkylation using an Alkyl Halide
Principle: The benzimidazole nitrogen is deprotonated by a suitable base (e.g., NaH, K₂CO₃) to form a nucleophilic benzimidazolide anion. This anion then attacks the electrophilic carbon of an alkyl halide in an Sₙ2 reaction, forming the N-alkylated product. Using a strong base like sodium hydride (NaH) in an anhydrous polar aprotic solvent like THF ensures complete deprotonation and a clean reaction.[11]
Experimental Workflow Diagram
Caption: Workflow for the N-alkylation of this compound.
Reagents and Conditions
| Reagent/Parameter | Molar Ratio/Value | Purpose |
| This compound | 1.0 eq | Substrate |
| Sodium Hydride (60% in oil) | 1.1-1.2 eq | Base for deprotonation |
| Alkyl Halide (e.g., Iodomethane) | 1.1 eq | Alkylating agent |
| Anhydrous Tetrahydrofuran (THF) | Solvent | Aprotic solvent to facilitate the reaction |
| Temperature | 0°C to Room Temp. | Controls reaction rate and selectivity |
| Reaction Time | 2-12 hours | Reaction duration |
Step-by-Step Methodology
-
Setup: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (e.g., 5 mmol, 1.14 g).
-
Dissolution: Add anhydrous THF (25 mL) and stir until the solid is fully dissolved. Cool the solution to 0-5°C using an ice bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq, 0.24 g) portion-wise to the stirred solution. Caution: NaH reacts violently with water and generates flammable hydrogen gas. Effervescence will be observed.
-
Anion Formation: Allow the mixture to stir at 0-5°C for 30 minutes after the addition is complete to ensure full formation of the benzimidazolide anion.
-
Alkylation: Add the desired alkyl halide (e.g., iodomethane, 1.1 eq, 0.34 mL) dropwise via a syringe.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-12 hours, monitoring the reaction's progress by TLC.
-
Quenching: Once the starting material is consumed, cool the flask in an ice bath again and cautiously quench the reaction by the slow, dropwise addition of ice-cold water to destroy any unreacted NaH.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Washing: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Isolation and Purification: Remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure N-alkylated product.
Analytical Characterization
Confirming the structure and purity of the synthesized compounds is a critical step. Standard analytical techniques should be employed.
-
Thin Layer Chromatography (TLC): Used for monitoring reaction progress and determining the appropriate solvent system for column chromatography.
-
Melting Point (MP): A sharp melting point indicates high purity of the crystalline solid.[12]
-
Infrared (IR) Spectroscopy: The synthesis of this compound can be confirmed by the appearance of an N-H stretching band around 3200-3400 cm⁻¹.[13] Upon N-alkylation, this N-H peak will disappear, and new peaks corresponding to sp³ C-H stretching will appear below 3000 cm⁻¹.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The aromatic protons typically appear in the δ 7.0-8.5 ppm region. The N-H proton of the parent benzimidazole is a broad singlet in the downfield region (δ 12-13 ppm).[10] After N-alkylation, this signal vanishes, and new signals corresponding to the alkyl group protons will appear in the upfield region.
-
¹³C NMR: Provides information on the carbon skeleton of the molecule.
-
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound, providing the molecular ion peak [M]⁺ or [M+H]⁺.
Safety Precautions
-
Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
o-Phenylenediamine is toxic and a suspected mutagen. Handle with extreme care.
-
Sodium hydride (NaH) is a flammable solid that reacts violently with water. It should be handled under an inert atmosphere and quenched carefully.
-
Organic solvents like THF and ethyl acetate are flammable. Avoid open flames.
-
Consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 2. researchgate.net [researchgate.net]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. pharmatutor.org [pharmatutor.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Exploration of Remarkably Potential Multitarget-Directed N-Alkylated-2-(substituted phenyl)-1H-benzimidazole Derivatives as Antiproliferative, Antifungal, and Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hilarispublisher.com [hilarispublisher.com]
- 13. Synthesis and Characterization Benzimidazole Ring by using O-Phenylinediamine with Different Compounds and using Mannich Reaction to Preparation some of Derivatives – Oriental Journal of Chemistry [orientjchem.org]
Application Notes and Protocols for the Analytical Identification of 2-(3-chlorophenyl)-1H-benzimidazole
Introduction: The Analytical Imperative for 2-(3-chlorophenyl)-1H-benzimidazole
This compound is a significant heterocyclic compound, belonging to a class of molecules renowned for their wide-ranging pharmacological activities, including antimicrobial, antiviral, and anticancer properties.[1][2][3] The precise structural and purity profile of this molecule is paramount to ensure its safety, efficacy, and stability in research and pharmaceutical development. Impurities or structural ambiguities can lead to altered biological activity and potential toxicity.
This comprehensive guide provides a suite of robust analytical techniques for the unambiguous identification and characterization of this compound. The methodologies detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying scientific rationale. Each protocol is structured to be a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) guidelines on analytical procedure validation.[4][5][6]
I. Chromatographic Fingerprinting: High-Performance Liquid Chromatography (HPLC)
Principle and Rationale: High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and quantifying this compound. A reversed-phase HPLC (RP-HPLC) method is particularly well-suited due to the compound's moderate polarity. The stationary phase, typically a C18 or C8 alkyl chain bonded to silica, retains the analyte through hydrophobic interactions. The mobile phase, a mixture of an aqueous buffer and an organic solvent like acetonitrile, is then used to elute the compound. By carefully controlling the mobile phase composition, a precise separation of the target molecule from its impurities can be achieved. The method's validation ensures its reliability, reproducibility, and scientific soundness.[5]
Experimental Protocol: RP-HPLC for Purity and Assay
-
Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector is suitable.[7]
-
-
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size)[7] |
| Mobile Phase A | 0.1% Phosphoric Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | 70% A to 30% A over 20 minutes, then hold at 30% A for 5 minutes |
| Flow Rate | 1.0 mL/min[7] |
| Detection Wavelength | 278 nm[7] |
| Injection Volume | 10 µL[7] |
| Column Temperature | 30 °C[7] |
-
Solutions Preparation:
-
Standard Solution (0.1 mg/mL): Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a 100 mL volumetric flask with the initial mobile phase composition.
-
Sample Solution (0.1 mg/mL): Accurately weigh and dissolve the synthesized sample in the mobile phase to a similar concentration as the standard solution.[7]
-
-
System Suitability Testing (SST):
-
Before sample analysis, perform at least five replicate injections of the standard solution.
-
Acceptance Criteria: The relative standard deviation (RSD) for the peak area should be ≤ 2.0%.[8]
-
-
Data Analysis and Purity Calculation:
-
The purity of the sample is determined by comparing the peak area of the main compound to the total area of all peaks in the chromatogram.
% Purity = (Area_main_peak / Total_Area_all_peaks) * 100
-
Workflow for HPLC Analysis
Caption: Workflow for HPLC purity analysis of this compound.
II. Structural Elucidation: Spectroscopic Techniques
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle and Rationale: NMR spectroscopy is an unparalleled technique for the definitive structural elucidation of organic molecules. It probes the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom. For this compound, ¹H NMR will reveal the number of different types of protons and their neighboring protons, while ¹³C NMR will identify the number of non-equivalent carbons.
¹H and ¹³C NMR Characterization Data
| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity/Coupling | Assignment |
| ¹H NMR | DMSO-d₆ | 13.05 | s, 1H | N-H of benzimidazole |
| 8.24 | s, 1H | C-H of chlorophenyl | ||
| 8.16-8.15 | m, 1H | C-H of chlorophenyl | ||
| 7.61-7.56 | m, 4H | Aromatic C-H | ||
| 7.24 | s, 2H | Aromatic C-H | ||
| ¹³C NMR | DMSO-d₆ | 150.20 | - | C=N of benzimidazole |
| 134.24 | - | Aromatic C-Cl | ||
| 132.68 | - | Aromatic C | ||
| 131.41 | - | Aromatic C | ||
| 130.01 | - | Aromatic C | ||
| 126.49 | - | Aromatic C | ||
| 125.48 | - | Aromatic C | ||
| Data based on similar reported structures.[9] |
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: A 400 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature.
-
Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction) and integrate the ¹H NMR signals.
Logical Flow for NMR Structural Confirmation
Caption: Logical workflow for NMR-based structural confirmation.
B. Fourier-Transform Infrared (FT-IR) Spectroscopy
Principle and Rationale: FT-IR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. Infrared radiation is absorbed by the molecule at specific frequencies corresponding to the vibrational energies of its chemical bonds. The resulting spectrum is a unique "fingerprint" of the molecule. For this compound, key vibrational bands for the N-H, C=N, and aromatic C-H bonds are expected.
Characteristic FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |
| 3439 | N-H Stretching | Imidazole N-H |
| 3062 | C-H Stretching | Aromatic C-H |
| 1623 | C=N Stretching | Imidazole C=N |
| 1512-1604 | C=C Stretching | Aromatic Ring |
| 686 | C-Cl Stretching | Chloro-substituent |
| Data based on reported spectra for similar benzimidazole derivatives.[9][10][11] |
Experimental Protocol: FT-IR Analysis
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used with the neat solid sample.
-
Background Spectrum: Record a background spectrum of the empty sample compartment (or the KBr pellet without the sample).
-
Sample Spectrum: Record the spectrum of the sample. The instrument automatically subtracts the background spectrum.
-
Data Analysis: Identify the characteristic absorption bands and compare them with the expected frequencies for the functional groups in this compound.
C. Gas Chromatography-Mass Spectrometry (GC-MS)
Principle and Rationale: GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. The sample is vaporized and separated based on its volatility and interaction with the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides information about the molecular weight and fragmentation pattern, which is highly specific to the compound's structure. This technique is particularly useful for identifying volatile impurities.
Expected GC-MS Data
| Parameter | Value |
| Retention Time (t_R) | Dependent on the specific GC conditions |
| Molecular Ion [M]⁺ | m/z 228 (for ³⁵Cl) and 230 (for ³⁷Cl) in a ~3:1 ratio |
| Key Fragments | Fragmentation will likely involve the loss of Cl, HCN, and cleavage of the phenyl and benzimidazole rings. |
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A GC system coupled to a Mass Spectrometer (e.g., a quadrupole analyzer).
-
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: 280 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 2 minutes, then ramp to 300 °C at 10 °C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Impact (EI) at 70 eV.
-
Mass Range: m/z 40-400.
-
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.
-
Data Analysis: Analyze the total ion chromatogram (TIC) to determine the retention time. Examine the mass spectrum of the peak of interest and compare it to a reference library or theoretical fragmentation patterns. The characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) is a key identifier.
GC-MS Analysis Workflow
Caption: The sequential workflow for GC-MS analysis.
Conclusion
The analytical techniques outlined in this guide—HPLC, NMR, FT-IR, and GC-MS—provide a multi-faceted and robust framework for the comprehensive identification and characterization of this compound. The application of these orthogonal techniques ensures a high degree of confidence in the compound's identity, purity, and structural integrity. Adherence to the principles of method validation and system suitability is critical for generating reliable and defensible scientific data, which is indispensable for advancing research and development in the pharmaceutical sciences.
References
- 1. researchgate.net [researchgate.net]
- 2. ijpsm.com [ijpsm.com]
- 3. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 6. database.ich.org [database.ich.org]
- 7. benchchem.com [benchchem.com]
- 8. demarcheiso17025.com [demarcheiso17025.com]
- 9. rsc.org [rsc.org]
- 10. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 11. researchgate.net [researchgate.net]
Application Note: A Multi-Assay Approach for Evaluating the Cytotoxicity of 2-(3-chlorophenyl)-1H-benzimidazole
Introduction
The benzimidazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and antimicrobial effects.[1][2][3][4] The compound 2-(3-chlorophenyl)-1H-benzimidazole belongs to this versatile class of molecules. Preliminary evaluation of such novel chemical entities requires a robust assessment of their cytotoxic potential to determine therapeutic windows and understand their mechanism of action. Recent studies on similar substituted benzimidazoles have demonstrated significant cytotoxic effects against various cancer cell lines, often inducing apoptosis and cell cycle arrest.[2][5][6]
This application note provides a comprehensive, multi-assay framework for evaluating the cytotoxicity of this compound. By integrating assays that probe different cellular processes—metabolic activity, membrane integrity, apoptosis induction, and oxidative stress—researchers can build a detailed cytotoxicity profile. This approach moves beyond a simple lethal concentration value to provide mechanistic insights into how the compound affects cell health.[7][8]
Strategic Rationale: Why a Multi-Assay Approach?
Relying on a single cytotoxicity assay can be misleading. For instance, a compound might inhibit metabolic activity without immediately compromising membrane integrity. A multi-assay strategy provides a more complete picture:
-
Metabolic Viability Assays (e.g., MTT): These assays measure the reduction of a tetrazolium salt by mitochondrial dehydrogenases in viable cells.[9] A decrease in signal indicates a reduction in metabolic activity, which is often an early indicator of cytotoxicity.
-
Membrane Integrity Assays (e.g., LDH Release): These assays quantify the release of cytosolic enzymes like lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of necrosis or late-stage apoptosis.[10][11][12]
-
Apoptosis Assays (e.g., Caspase-Glo® 3/7): These assays specifically measure the activity of caspases 3 and 7, key executioner enzymes in the apoptotic pathway.[13][14][15] An increase in caspase activity is a strong indicator of programmed cell death.
-
Oxidative Stress Assays (e.g., ROS Detection): Many compounds exert cytotoxic effects by generating reactive oxygen species (ROS).[16][17] Measuring ROS levels helps to determine if oxidative stress is a primary mechanism of cell death.
By combining these endpoints, researchers can distinguish between different modes of cell death (e.g., apoptosis vs. necrosis) and elucidate the underlying molecular events.[7]
Experimental Workflow & Decision Logic
A logical, tiered approach to testing is recommended. Start with a primary screening assay to determine the dose-response relationship and then proceed to more specific mechanistic assays for compounds that show significant activity.
Protocols
The following protocols are optimized for use in 96-well plate format with adherent human cell lines such as A549 (lung carcinoma) or MCF-7 (breast adenocarcinoma). Cell lines should be selected based on the research context.[18][19]
Protocol 1: MTT Assay for Metabolic Viability
This assay provides a quantitative measure of cell viability based on mitochondrial activity.[9]
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Adherent cells (e.g., A549) in complete culture medium
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS[20]
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader (absorbance at 490-570 nm)
Procedure:
-
Cell Seeding: Seed 100 µL of cell suspension into each well of a 96-well plate at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the test compound in complete culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound. Include vehicle control (medium with DMSO) and blank (medium only) wells. Incubate for 48 or 72 hours.[21]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing formazan crystals to form.[20]
-
Solubilization: Carefully aspirate the medium from each well. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10 minutes.[20][21]
-
Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[20]
Data Analysis:
-
Calculate percent viability: [(Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100.
-
Plot percent viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.[22][23]
Protocol 2: LDH Release Assay for Membrane Integrity
This assay measures the activity of LDH released from damaged cells into the culture supernatant.[10][24]
Materials:
-
Treated cell culture plates (from a parallel experiment to Protocol 1)
-
Commercially available LDH Cytotoxicity Assay Kit (e.g., from Abcam, Promega, or similar)
-
Lysis buffer (often 10X, provided in kit)
-
Microplate reader (absorbance at ~490 nm)
Procedure:
-
Prepare Controls:
-
Spontaneous LDH Release: Use wells with untreated cells.
-
Maximum LDH Release: Add 10 µL of 10X Lysis Buffer to untreated control wells 45 minutes before the end of the incubation period.
-
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at 250 x g for 4 minutes.
-
Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation & Measurement: Incubate for 30 minutes at room temperature, protected from light. Measure the absorbance at 490 nm.[10][25]
Data Analysis:
-
Calculate percent cytotoxicity: [(Abs_treated - Abs_spontaneous) / (Abs_maximum - Abs_spontaneous)] * 100.
Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis
This luminescent assay measures the activity of executioner caspases 3 and 7, providing a direct readout of apoptosis.[13][15]
Materials:
-
Treated cell culture plates (from a parallel experiment)
-
Caspase-Glo® 3/7 Assay System (Promega or similar)
-
White-walled 96-well plates suitable for luminescence
-
Luminometer
Procedure:
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol.[26] Allow it to equilibrate to room temperature.
-
Assay Execution:
-
If cells were cultured in a clear plate, proceed with reagent addition. For optimal results, use white-walled plates.
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well containing 100 µL of cells in medium.[14]
-
-
Incubation: Mix the contents on a plate shaker at 300–500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.[27]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
Data Analysis:
-
Subtract the average value of the blank wells from all experimental wells.
-
Express data as Relative Luminescence Units (RLU) or as fold-change over the vehicle control.
Mechanism of Apoptosis Induction (Illustrative Pathway)
Many cytotoxic compounds, including benzimidazole derivatives, can induce apoptosis through the intrinsic (mitochondrial) pathway. This involves mitochondrial stress, release of cytochrome c, and subsequent activation of the caspase cascade.
Data Presentation and Interpretation
Consolidating data from multiple assays into a single table provides a clear, at-a-glance cytotoxicity profile.
Table 1: Hypothetical Cytotoxicity Profile of this compound in A549 Cells (48h Treatment)
| Assay Parameter | Endpoint Measured | Result (IC₅₀ or EC₅₀) | Interpretation |
| MTT Assay | Metabolic Activity | 15 µM | Potent inhibitor of cellular metabolism. |
| LDH Release Assay | Membrane Integrity | > 100 µM | Compound does not cause significant necrosis at concentrations that inhibit metabolism. |
| Caspase-Glo® 3/7 | Apoptosis Induction | 18 µM | Caspase activation occurs at concentrations similar to metabolic inhibition, suggesting apoptosis is the primary mode of cell death. |
| ROS-Glo™ H₂O₂ Assay | H₂O₂ Production | 25 µM | Induces oxidative stress, which may be an upstream event triggering apoptosis. |
Interpretation of Profile: The data collectively suggest that this compound is a potent cytotoxic agent that reduces cell viability primarily by inducing apoptosis at an IC₅₀ of ~15-18 µM. The lack of significant LDH release at these concentrations indicates that necrosis is not the primary mechanism. The induction of reactive oxygen species suggests that the apoptotic cascade may be initiated by oxidative stress.
Conclusion
A multi-assay approach is indispensable for the thorough characterization of novel cytotoxic agents like this compound. By systematically evaluating metabolic activity, membrane integrity, and specific cell death pathways such as apoptosis, researchers can gain reliable, mechanistic insights into a compound's biological effects. This detailed profiling is critical for making informed decisions in the drug discovery and development pipeline.
References
- 1. researchgate.net [researchgate.net]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiproliferative activity of new benzimidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Interpreting Multiplexing Data Using The CellTox Green Cytotoxicity Assay [worldwide.promega.com]
- 8. Multi-assay assessment of cytotoxicity reveals multiple mechanisms of action in 3D microtissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 11. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 12. tiarisbiosciences.com [tiarisbiosciences.com]
- 13. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 14. promega.com [promega.com]
- 15. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 16. 酸化ストレスアッセイ [promega.jp]
- 17. bmglabtech.com [bmglabtech.com]
- 18. researchgate.net [researchgate.net]
- 19. atcc.org [atcc.org]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. benchchem.com [benchchem.com]
- 22. benchchem.com [benchchem.com]
- 23. researchgate.net [researchgate.net]
- 24. 3hbiomedical.com [3hbiomedical.com]
- 25. assaygenie.com [assaygenie.com]
- 26. Caspase 3/7 Activity [protocols.io]
- 27. promega.com [promega.com]
Application Notes and Protocols: In Vitro Evaluation of 2-(3-chlorophenyl)-1H-benzimidazole as a Potential Anticancer Agent
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
These application notes provide a comprehensive framework for the initial in vitro screening of 2-(3-chlorophenyl)-1H-benzimidazole , a novel benzimidazole derivative with potential as an anticancer therapeutic. While extensive research has highlighted the anticancer properties of the benzimidazole scaffold, this specific derivative remains a promising yet underexplored candidate. The protocols outlined herein are designed to rigorously assess its cytotoxic and mechanistic activities against various cancer cell lines.
The benzimidazole core is a key pharmacophore in a range of clinically used drugs and is known to exert anticancer effects through diverse mechanisms, including the disruption of microtubule polymerization, induction of apoptosis, and cell cycle arrest.[1][2] Compounds with a similar chemical structure have demonstrated significant cytotoxic effects. For instance, derivatives like 1-[(2E)-3-phenylprop-2-enoyl]-2-(4-chlorophenyl)-1H-benzimidazole have shown notable antitumor activity. This structural precedent underscores the rationale for investigating this compound.
This guide will detail the necessary experimental workflows, from initial cytotoxicity screening to more in-depth mechanistic studies, to thoroughly characterize the anticancer potential of this compound.
Initial Cytotoxicity Screening: Determining the Potency
The first critical step is to determine the concentration-dependent cytotoxic effects of this compound across a panel of clinically relevant cancer cell lines. This will establish the compound's potency and selectivity.
Recommended Cell Lines:
A diverse panel of cancer cell lines is recommended to assess the breadth of the compound's activity. Consider including representatives from major cancer types:
-
Breast Cancer: MCF-7 (estrogen receptor-positive), MDA-MB-231 (triple-negative)
-
Lung Cancer: A549 (non-small cell lung cancer)
-
Colon Cancer: HCT116 (colorectal carcinoma)
-
Leukemia: K562 (chronic myelogenous leukemia)
-
Glioblastoma: U87 (glioblastoma multiforme)
A non-cancerous cell line, such as human embryonic kidney cells (HEK-293), should be included to assess for general cytotoxicity and to determine a preliminary therapeutic index.[3][4]
Experimental Workflow for Cytotoxicity Assessment
Caption: General workflow for in vitro cytotoxicity testing.
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondrial dehydrogenases in living cells, which reduce the yellow MTT to purple formazan crystals.[5][6]
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)
-
96-well plates
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48 to 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Protocol 2: Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method that measures cell density by staining total cellular protein with sulforhodamine B.[7] It offers a good alternative to the MTT assay.
Materials:
-
This compound
-
Selected cancer and non-cancerous cell lines
-
Complete culture medium with 10% FBS
-
96-well plates
-
Trichloroacetic acid (TCA), cold 10% (w/v)
-
SRB solution (0.4% w/v in 1% acetic acid)
-
Tris-base solution (10 mM, pH 10.5)
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% TCA to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Wash the plates five times with deionized water and allow them to air dry.
-
Staining: Add 100 µL of SRB solution to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Dye Solubilization: Add 200 µL of 10 mM Tris-base solution to each well to dissolve the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 values as described for the MTT assay.
Data Presentation: IC50 Values
The IC50 values for this compound should be summarized in a table for easy comparison across different cell lines.
| Cell Line | Cancer Type | IC50 (µM) after 48h | IC50 (µM) after 72h |
| MCF-7 | Breast Adenocarcinoma | Example Value | Example Value |
| MDA-MB-231 | Breast Adenocarcinoma | Example Value | Example Value |
| A549 | Lung Carcinoma | Example Value | Example Value |
| HCT116 | Colorectal Carcinoma | Example Value | Example Value |
| K562 | Chronic Myelogenous Leukemia | Example Value | Example Value |
| U87 | Glioblastoma | Example Value | Example Value |
| HEK-293 | Normal Kidney | Example Value | Example Value |
Mechanistic Studies: Unraveling the Mode of Action
Following the determination of cytotoxic activity, the next phase is to investigate the underlying mechanisms by which this compound induces cancer cell death. Benzimidazole derivatives are known to induce apoptosis and cause cell cycle arrest.[1][2][8]
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol uses propidium iodide (PI) staining to analyze the DNA content of cells, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[9][10]
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Ice-cold 70% ethanol
-
PI staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound at concentrations around the determined IC50 value for 24 or 48 hours.
-
Cell Harvesting: Harvest both adherent and floating cells. Wash with PBS.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add ice-cold 70% ethanol dropwise while vortexing gently to fix the cells. Store at -20°C for at least 2 hours.[9]
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.[9]
-
Flow Cytometry: Analyze the samples on a flow cytometer, collecting at least 10,000 events per sample.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.
Signaling Pathway Implicated in Cell Cycle Arrest
Caption: Potential mechanism of G2/M arrest by benzimidazoles.
Protocol 4: Apoptosis Assay by Annexin V/PI Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that stains the DNA of cells with compromised membranes, indicative of late apoptosis or necrosis.
Materials:
-
This compound
-
Selected cancer cell lines
-
6-well plates
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells as described for the cell cycle analysis.
-
Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the samples immediately on a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).
Apoptotic Signaling Pathway
Caption: Intrinsic apoptosis pathway potentially induced by benzimidazoles.
Conclusion and Future Directions
The protocols detailed in these application notes provide a robust starting point for the in vitro characterization of this compound as a potential anticancer agent. Positive results from these assays, such as potent cytotoxicity against cancer cell lines with a favorable therapeutic index, induction of apoptosis, and cell cycle arrest, would warrant further investigation.
Subsequent studies could explore:
-
Western Blot Analysis: To confirm the modulation of key proteins involved in cell cycle regulation (e.g., cyclins, CDKs) and apoptosis (e.g., Bcl-2 family proteins, caspases).
-
Tubulin Polymerization Assay: To directly assess the compound's effect on microtubule dynamics, a known target of many benzimidazole derivatives.[1]
-
In Vivo Studies: To evaluate the compound's efficacy and safety in animal models of cancer.
The systematic application of these methodologies will provide a comprehensive understanding of the anticancer potential of this compound and guide its further development as a therapeutic candidate.
References
- 1. nveo.org [nveo.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, and docking analysis of novel benzimidazole–triazole hybrids as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. neuroquantology.com [neuroquantology.com]
- 6. 1-[(2E)-3-Phenylprop-2-enoyl]-1H-benzimidazoles as anticancer agents: synthesis, crystal structure analysis and binding studies of the most potent anticancer molecule with serum albumin - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cell Cycle Arrest and Apoptosis-Inducing Ability of Benzimidazole Derivatives: Design, Synthesis, Docking, and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Identification of new benzimidazole-triazole hybrids as anticancer agents: multi-target recognition, in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antimicrobial Studies of 2-(3-chlorophenyl)-1H-benzimidazole
Abstract
Benzimidazole and its derivatives represent a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to their presence in numerous pharmacologically active compounds.[1][2][3] This application note provides a comprehensive guide for researchers investigating the antimicrobial properties of a specific derivative, 2-(3-chlorophenyl)-1H-benzimidazole. We delve into the foundational principles of antimicrobial susceptibility testing, present detailed, step-by-step protocols for determining Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and offer a strategic workflow for preliminary mechanism of action (MoA) studies. The protocols are grounded in standards set forth by the Clinical and Laboratory Standards Institute (CLSI) to ensure reproducibility and validity.[4][5] This document is intended to equip researchers, scientists, and drug development professionals with the necessary tools to rigorously evaluate this promising compound.
Introduction: The Therapeutic Potential of Benzimidazoles
The benzimidazole nucleus, a bicyclic structure formed by the fusion of benzene and imidazole rings, is a versatile heterocyclic scaffold with a wide spectrum of biological activities, including antimicrobial, antiviral, anthelmintic, and anticancer properties.[3][6][7] Its structural similarity to naturally occurring purine nucleosides allows it to interact with various biopolymers within living systems, making it an attractive starting point for drug design.[1]
The substitution pattern on the benzimidazole ring is crucial for modulating its biological activity.[8] Specifically, the introduction of substituted phenyl rings at the C-2 position has been a successful strategy for enhancing antimicrobial efficacy.[6] The compound of interest, this compound, incorporates an electron-withdrawing chlorine atom on the phenyl ring, a feature often associated with increased potency in antimicrobial agents. This guide provides the experimental framework to systematically characterize its antimicrobial profile.
Core Protocols: Antimicrobial Susceptibility Testing (AST)
Reliable and standardized AST is the foundation for evaluating any potential antimicrobial agent. The following protocols are based on established methodologies to ensure data integrity and comparability.[9][10]
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9][11] This quantitative measure is a gold standard for susceptibility testing.[4]
Causality Behind Experimental Choices:
-
Standardized Inoculum (0.5 McFarland): Using a standardized bacterial concentration (approx. 1.5 x 10⁸ CFU/mL) is critical for reproducibility. A lower inoculum could lead to falsely low MICs, while a higher one could overwhelm the compound, resulting in falsely high MICs.[11]
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB): This is the CLSI-recommended medium for routine susceptibility testing of non-fastidious aerobic bacteria, as its concentration of divalent cations (Ca²⁺ and Mg²⁺) is controlled, which can significantly affect the activity of certain antibiotics.[4]
-
Controls: The inclusion of positive (a known antibiotic), negative (inoculum only), and sterility controls is non-negotiable. They validate that the bacteria are viable, the medium supports growth, and the reagents are not contaminated.[11]
Step-by-Step Methodology:
-
Preparation of Bacterial Inoculum:
-
Aseptically select 3-5 well-isolated colonies of the test microorganism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This can be done visually or using a spectrophotometer.
-
Within 15 minutes, dilute this standardized suspension in CAMHB to achieve a final target concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.[11][12]
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Note the final solvent concentration should be non-inhibitory to the test organisms (typically ≤1%).
-
Using a 96-well microtiter plate, add 100 µL of CAMHB to all wells.
-
Add 100 µL of the compound stock solution to the first well and perform a two-fold serial dilution by transferring 100 µL from each well to the subsequent one. Discard the final 100 µL from the last well in the series. This creates a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Add the diluted bacterial inoculum to each well (except the sterility control well).
-
Set up control wells:
-
Negative Control: Broth + Inoculum (no compound).
-
Positive Control: Broth + Inoculum + Standard Antibiotic (e.g., Ciprofloxacin).
-
Sterility Control: Broth only.
-
-
Seal the plate and incubate at 35-37°C for 16-20 hours for most bacteria.[11][13]
-
-
Determination of MIC:
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
While the MIC indicates growth inhibition (bacteriostatic activity), the MBC determines the concentration required to kill the bacteria (bactericidal activity). It is defined as the lowest concentration that results in a ≥99.9% (or 3-log₁₀) reduction of the initial inoculum.[13]
Step-by-Step Methodology:
-
Sub-culturing from MIC Plate:
-
Using the results from the MIC test (Protocol 2.1), select the wells showing no visible growth (the MIC well and all wells with higher concentrations).
-
Aseptically withdraw a 10-100 µL aliquot from each of these clear wells.
-
Spot-plate or spread the aliquot onto a fresh, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).
-
-
Incubation and Colony Counting:
-
Incubate the agar plates at 35-37°C for 18-24 hours.
-
After incubation, count the number of colonies (CFU) on each spot/plate.
-
-
Determination of MBC:
Data Presentation and Interpretation
Systematic data presentation is crucial for comparing the efficacy of the compound against different microorganisms. Hypothetical data for this compound is presented below.
Table 1: Hypothetical Antimicrobial Activity of this compound
| Test Microorganism | Gram Stain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| Staphylococcus aureus (ATCC 29213) | Positive | 8 | 16 | 2 | Bactericidal |
| Escherichia coli (ATCC 25922) | Negative | 16 | 64 | 4 | Bactericidal |
| Pseudomonas aeruginosa (ATCC 27853) | Negative | 32 | >128 | >4 | Bacteriostatic |
| Enterococcus faecalis (ATCC 29212) | Positive | 4 | 8 | 2 | Bactericidal |
Visualization of Experimental Workflows
Visual diagrams help clarify complex experimental sequences. The following workflows are presented in DOT language for use with Graphviz.
References
- 1. Antimicrobial Activities of 1-H-Benzimidazole-based Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 6. rjptonline.org [rjptonline.org]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00819K [pubs.rsc.org]
- 9. apec.org [apec.org]
- 10. woah.org [woah.org]
- 11. benchchem.com [benchchem.com]
- 12. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. MIC/MBC Testing | International and Accredited Lab [nikoopharmed.com]
Application Notes & Protocols: Computational Docking of 2-(3-chlorophenyl)-1H-benzimidazole with Protein Targets
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on performing computational docking studies of 2-(3-chlorophenyl)-1H-benzimidazole with various protein targets. Benzimidazole scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide will detail the theoretical underpinnings of molecular docking, provide step-by-step protocols for ligand and protein preparation, and outline the execution and analysis of docking simulations using industry-standard software. The methodologies described herein are designed to be robust and reproducible, enabling the identification and characterization of potential protein-ligand interactions that can guide further experimental validation and drug discovery efforts.
Introduction to Molecular Docking and Benzimidazoles
Molecular docking is a powerful computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] In the context of drug discovery, it is an indispensable tool for predicting the binding mode and affinity of a small molecule (ligand) to the binding site of a target protein (receptor).[5] This process allows for the rapid screening of virtual compound libraries and the prioritization of candidates for further experimental testing, thereby accelerating the drug development pipeline. The fundamental principle of docking is to sample a large number of possible conformations and orientations of the ligand within the protein's binding site and to score them based on a defined scoring function, which estimates the binding free energy.[6]
The benzimidazole moiety is a heterocyclic aromatic organic compound that is a key pharmacophore in medicinal chemistry.[7] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers.[1] Derivatives of benzimidazole have demonstrated a wide spectrum of biological activities, making them attractive candidates for drug development.[1][2][3] The subject of this guide, this compound, is a specific derivative with potential therapeutic applications that warrant investigation through computational methods. Recent studies have explored the docking of various benzimidazole derivatives with targets such as DNA gyrase, topoisomerase II, and beta-tubulin, highlighting the broad applicability of this scaffold.[4][8]
Essential Software and Resources
A successful docking study relies on a suite of specialized software and access to public databases. The following are recommended for the protocols outlined in this guide:
| Resource | Description | Recommended Software/Database |
| Protein Structure Database | A repository of 3D structural data of biological macromolecules.[9][10] | RCSB Protein Data Bank (PDB)[9][10] |
| Ligand Structure Database | A public database of chemical molecules and their activities. | PubChem[11] |
| Molecular Visualization | Software for visualizing and analyzing molecular structures. | PyMOL, UCSF ChimeraX[12] |
| Docking Software | The core engine for performing the docking simulations. | AutoDock Vina[13] |
| Molecule Preparation Tools | Used for preparing protein and ligand files for docking. | AutoDockTools (MGLTools)[14], Open Babel[13] |
| Interaction Analysis Tools | For visualizing and analyzing protein-ligand interactions. | LigPlot+, Discovery Studio Visualizer[15] |
Protocol: Ligand Preparation
The accurate preparation of the ligand is a critical first step in any docking protocol. This involves obtaining the 3D structure of this compound and converting it into a format suitable for the docking software.
Step 1: Obtain Ligand Structure
-
Navigate to the PubChem database (--INVALID-LINK--).
-
Search for "this compound".
-
Download the 3D conformer of the molecule in SDF format.
Step 2: Convert to PDB Format
-
Use a molecular visualization tool like PyMOL to open the downloaded SDF file.
-
Export the molecule in the PDB file format. This is a necessary intermediate step for compatibility with many preparation tools.[14]
Step 3: Prepare Ligand for Docking (PDBQT format)
-
This protocol utilizes AutoDockTools to prepare the ligand. This step involves adding Gasteiger charges and defining the rotatable bonds, which are essential for flexible docking.[16]
-
Open AutoDockTools.
-
Go to Ligand -> Input -> Open and select the PDB file of the ligand.
-
Go to Ligand -> Torsion Tree -> Detect Root.
-
Go to Ligand -> Output -> Save as PDBQT. This will generate the final ligand file ready for docking.
Protocol: Protein Target Preparation
Proper preparation of the protein receptor is equally crucial for obtaining meaningful docking results. This process involves cleaning the PDB file, adding hydrogen atoms, and assigning charges.[17][18]
Step 1: Select and Download Protein Structure
-
Access the RCSB Protein Data Bank (19--INVALID-LINK--]
-
Search for a relevant protein target. The selection of the target will depend on the therapeutic area of interest. For benzimidazole derivatives, potential targets could include kinases, tubulin, or microbial enzymes.[8][20]
-
Download the PDB file of the chosen protein. It is advisable to select a high-resolution crystal structure with a co-crystallized ligand, as this can help in defining the binding site.
Step 2: Clean the Protein Structure
-
Open the PDB file in a molecular visualization tool like PyMOL or UCSF ChimeraX.[12]
-
Remove all non-essential molecules, including water molecules, ions, and any co-crystallized ligands or cofactors that are not relevant to the binding interaction being studied.[15][17][18]
-
If the protein has multiple chains, determine the biologically relevant unit and remove any extraneous chains.[18]
Step 3: Prepare Protein for Docking (PDBQT format)
-
Open the cleaned PDB file in AutoDockTools.
-
Go to Edit -> Hydrogens -> Add. Select Polar only and click OK.
-
Go to Edit -> Charges -> Add Kollman Charges.
-
Go to Grid -> Macromolecule -> Choose and select the protein.
-
Save the prepared protein as a PDBQT file.
Workflow: Molecular Docking Simulation
With the prepared ligand and protein, the next step is to perform the docking simulation using AutoDock Vina. This requires defining the search space (grid box) and creating a configuration file.
Step 1: Define the Grid Box
-
The grid box defines the three-dimensional space within the protein's binding site where the docking algorithm will search for ligand poses.
-
In AutoDockTools, go to Grid -> Grid Box.
-
A box will appear around the protein. Adjust the center and dimensions of the box to encompass the entire binding site. If a co-crystallized ligand was present in the original PDB file, its location is an excellent guide for centering the grid box.[14]
-
Record the coordinates of the grid center and the dimensions (x, y, z).
Step 2: Create the Configuration File
-
Create a text file named conf.txt.
-
Add the following lines to the file, replacing the placeholder values with your specific file names and grid parameters:[21]
Step 3: Run AutoDock Vina
-
Open a command-line terminal.
-
Navigate to the directory containing your prepared files (protein.pdbqt, ligand.pdbqt, conf.txt) and the AutoDock Vina executable.
-
Execute the following command:
-
AutoDock Vina will perform the docking simulation and generate an output file (results.pdbqt) containing the predicted binding poses and their corresponding binding affinities, as well as a log file (log.txt) with detailed information about the run.[22]
Analysis and Interpretation of Docking Results
Key Metrics for Analysis:
| Metric | Description | Interpretation |
| Binding Affinity (kcal/mol) | An estimation of the binding free energy (ΔG). | More negative values indicate stronger binding affinity.[23] This score is used to rank different poses and ligands.[6] |
| Root Mean Square Deviation (RMSD) | Measures the average distance between the atoms of the docked pose and a reference conformation (e.g., the co-crystallized ligand). | Lower RMSD values (typically < 2.0 Å) suggest a more accurate and reliable docking pose.[6][23] |
| Interaction Analysis | Identification of specific molecular interactions (hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and protein residues. | This provides insights into the key residues involved in binding and the overall stability of the complex.[24] |
Step-by-Step Analysis Protocol:
-
Visualize Docking Poses: Open the protein PDBQT file and the results PDBQT file in a molecular visualization tool like PyMOL. This will allow you to see the different predicted binding poses of the ligand within the protein's active site.[5]
-
Examine Binding Affinities: Refer to the log.txt file or the beginning of the results.pdbqt file to find the binding affinity scores for each pose. The pose with the lowest binding energy is typically considered the most favorable.
-
Perform Interaction Analysis: Use tools like LigPlot+ or the analysis features within Discovery Studio Visualizer or PyMOL to generate 2D and 3D diagrams of the protein-ligand interactions for the top-ranked poses.[24][25] Identify the specific amino acid residues that are forming hydrogen bonds, hydrophobic contacts, and other interactions with the ligand.
-
Compare with Experimental Data: Whenever possible, compare your docking results with available experimental data, such as IC50 values or known structure-activity relationships (SAR) for similar compounds.[23] This can help to validate the computational model.
Visualization of Workflows
To provide a clear overview of the processes described, the following diagrams illustrate the key experimental workflows.
Caption: Overall computational docking workflow.
Caption: Data analysis pipeline for docking results.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Biological Activity of Newly Synthesized Benzimidazole and Benzothizole 2,5-Disubstituted Furane Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular Docking Results Analysis and Accuracy Improvement - Creative Proteomics [iaanalysis.com]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. wwPDB: Worldwide Protein Data Bank [wwpdb.org]
- 10. Protein Data Bank - Wikipedia [en.wikipedia.org]
- 11. 2-(3-chlorophenyl)-6-nitro-1H-benzimidazole | C13H8ClN3O2 | CID 68602100 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 13. youtube.com [youtube.com]
- 14. youtube.com [youtube.com]
- 15. m.youtube.com [m.youtube.com]
- 16. youtube.com [youtube.com]
- 17. quora.com [quora.com]
- 18. researchgate.net [researchgate.net]
- 19. rcsb.org [rcsb.org]
- 20. ijpsr.com [ijpsr.com]
- 21. eagonlab.github.io [eagonlab.github.io]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. mattermodeling.stackexchange.com [mattermodeling.stackexchange.com]
- 25. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Optimizing reaction conditions for 2-(3-chlorophenyl)-1H-benzimidazole synthesis
Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and frequently asked questions encountered during the synthesis of this important heterocyclic scaffold, which is a cornerstone for many pharmaceutical agents. Our focus is on the prevalent synthetic route: the condensation of o-phenylenediamine with 3-chlorobenzaldehyde.
Part 1: Troubleshooting Guide
This section is structured to provide immediate, actionable solutions to specific problems you may encounter during your experiment.
Question 1: My reaction yield is consistently low (<60%). What are the common causes and how can I improve it?
Answer: Low yield is a frequent issue stemming from several factors. Let's break down the primary culprits and their solutions:
-
Incomplete Reaction: The condensation may not be reaching completion.
-
Causality: Insufficient reaction time or inadequate catalyst activity can lead to stalling. The initial Schiff base formation is often reversible, and the subsequent cyclization and oxidation steps require specific conditions to be driven to completion.
-
Solution:
-
Monitor Progress: Always track the reaction using Thin-Layer Chromatography (TLC). The disappearance of the limiting reagent (o-phenylenediamine or 3-chlorobenzaldehyde) is a key indicator.
-
Extend Reaction Time: If starting materials are still present after the initially planned duration, extend the reaction time in increments of 1-2 hours, monitoring by TLC.
-
Optimize Temperature: Gently heating the reaction, for instance, to 60-80°C in a solvent like ethanol, can significantly increase the reaction rate.[1] However, excessive heat can lead to byproduct formation.
-
-
-
Side Reactions: The most common side reaction is the formation of the 1,2-disubstituted benzimidazole.
-
Causality: This occurs when a second molecule of 3-chlorobenzaldehyde reacts with the N-H of the newly formed benzimidazole ring. This is particularly prevalent when an excess of the aldehyde is used or under certain catalytic conditions.[2]
-
Solution: Maintain a strict 1:1 molar ratio of o-phenylenediamine to 3-chlorobenzaldehyde. Adding the aldehyde dropwise to the solution of o-phenylenediamine can also help minimize its transient excess concentration.
-
-
Oxidation of Starting Material: o-Phenylenediamine is highly susceptible to air oxidation, especially when heated or under acidic/basic conditions, leading to dark, polymeric materials that reduce the availability of the starting material and complicate purification.
-
Solution:
-
Use High-Purity Reagents: Start with pure, preferably freshly sourced or purified, o-phenylenediamine. It should be a light-colored solid; if it is dark brown or black, it is likely oxidized.
-
Inert Atmosphere: For sensitive reactions or when scaling up, performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can prevent oxidative degradation.
-
-
-
Inefficient Catalyst System: The choice of catalyst is critical.
-
Causality: A weak catalyst may not effectively promote the cyclization and subsequent oxidation of the dihydrobenzimidazole intermediate.
-
Solution: Consider using a more robust catalytic system. Sodium metabisulfite (Na₂S₂O₅) is highly effective as it facilitates both the condensation and the final oxidation step, often leading to high yields at room temperature.[3][4] Other efficient catalysts include ammonium chloride, various Lewis acids, or supported catalysts for easier removal.[1][5]
-
Question 2: My final product is contaminated with a significant impurity. How do I identify and prevent it?
Answer: Impurity profiling is key. Besides unreacted starting materials, the most likely impurity is 1-(3-chlorobenzyl)-2-(3-chlorophenyl)-1H-benzimidazole .
-
Identification: This byproduct will have a different Rf value on TLC (typically higher, being less polar than the N-H containing product). In the ¹H NMR spectrum, you would observe a characteristic singlet for the benzylic CH₂ group around 5.4-5.8 ppm, which is absent in the desired product. Mass spectrometry will show a molecular ion corresponding to the addition of a 3-chlorobenzyl group (C₇H₆Cl).
-
Prevention:
-
Stoichiometric Control: As mentioned, use an exact 1:1 molar ratio of the reactants. Direct condensation of o-aryldiamine with an aldehyde is a known route to complex mixtures if not controlled.
-
Catalyst Choice: Certain catalysts, like Erbium triflate (Er(OTf)₃), have been shown to selectively produce 1,2-disubstituted products when a 2:1 aldehyde-to-diamine ratio is used.[2][6] Conversely, systems like Au/TiO₂ nanoparticles or sodium metabisulfite are reported to be highly selective for the 2-substituted product.[3][7]
-
Question 3: The reaction mixture has turned into a dark brown or black tar. What's wrong?
Answer: This is a classic sign of polymerization and degradation, almost always linked to the instability of o-phenylenediamine.
-
Causality:
-
Air Oxidation: As previously noted, o-phenylenediamine readily oxidizes to form complex colored polymers.
-
Harsh Conditions: Using strong, non-volatile acids (like concentrated H₂SO₄ or polyphosphoric acid) at high temperatures can cause charring and decomposition of the organic materials.
-
-
Prevention:
-
Milder Conditions: Opt for milder catalysts like NH₄Cl, silica-supported periodic acid, or simply refluxing in ethanol.[5] Many modern procedures achieve high yields at room temperature or with gentle heating (50-80°C).[3][8]
-
Solvent Choice: Polar solvents like ethanol or methanol often yield cleaner reactions compared to high-boiling aprotic solvents like DMF or nitrobenzene, where degradation can be more pronounced at elevated temperatures.[9][10]
-
Controlled Heating: Use a temperature-controlled oil bath rather than direct, aggressive heating with a mantle.
-
Question 4: What is the best method to purify the final this compound product?
Answer: The purification strategy depends on the scale and purity of the crude product.
-
Recrystallization (Preferred for >85% crude purity):
-
Principle: This is the most effective method for obtaining high-purity, crystalline material. The goal is to find a solvent system where the product is soluble when hot but sparingly soluble when cold, while impurities remain soluble at all temperatures or are insoluble.
-
Recommended Solvents:
-
Ethanol/Water: Dissolve the crude product in a minimum amount of hot ethanol. Add hot water dropwise until the solution becomes faintly cloudy (saturation point). Allow it to cool slowly to room temperature, then in an ice bath, to induce crystallization.
-
Ethyl Acetate/Hexane: Similar to the above, dissolve in hot ethyl acetate and add hexane as the anti-solvent.
-
-
-
Column Chromatography (For complex mixtures or small scale):
-
Principle: This method separates compounds based on their differential adsorption to a stationary phase.
-
Stationary Phase: Silica gel (60-120 or 100-200 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexane is typically effective. Start with a low polarity mixture (e.g., 10% EtOAc in hexane) and gradually increase the polarity (e.g., to 30-40% EtOAc). The product, being moderately polar, will elute after non-polar impurities but before highly polar ones. Monitor the fractions by TLC.
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism?
A1: The synthesis proceeds through a well-established three-step sequence:
-
Schiff Base Formation: One of the amino groups of o-phenylenediamine performs a nucleophilic attack on the carbonyl carbon of 3-chlorobenzaldehyde. Subsequent dehydration forms a Schiff base (imine) intermediate.
-
Intramolecular Cyclization: The second amino group then attacks the imine carbon, forming a five-membered ring and yielding a dihydrobenzimidazole intermediate.
-
Oxidation (Aromatization): The dihydrobenzimidazole intermediate is unstable and must be oxidized to the stable, aromatic benzimidazole ring. This can occur via an external oxidant (like air, sodium metabisulfite, or H₂O₂) or through a disproportionation/elimination mechanism depending on the catalyst and conditions.
Below is a diagram illustrating this pathway.
Caption: Reaction mechanism for benzimidazole synthesis.
Q2: How do I choose the most appropriate catalyst?
A2: The "best" catalyst depends on your specific priorities, such as yield, cost, safety, and environmental impact ("greenness").
| Catalyst Type | Examples | Pros | Cons |
| Simple Acid/Base | NH₄Cl, p-TSOH | Inexpensive, readily available, effective.[11] | May require heating; can contribute to acidic waste. |
| Oxidizing Agents | Na₂S₂O₅, H₅IO₆-SiO₂ | Often allows for room temperature reactions, high yields, and clean conversions by driving the final oxidation step.[3][5] | Stoichiometric amounts may be needed; can be more expensive. |
| Lewis Acids | FeCl₃, Zn(OTf)₂, In(OTf)₃ | Highly efficient, can work under very mild conditions.[1][8][12] | Can be moisture-sensitive; metal contamination of the product is possible. |
| Heterogeneous/Green | Zeolite HY, Au/TiO₂, CuO-rGO | Easily removed by filtration, recyclable, often environmentally benign.[7][13][14] | May have higher initial cost; can sometimes show lower activity than homogeneous catalysts. |
Q3: What is the specific role of sodium metabisulfite (Na₂S₂O₅)?
A3: Sodium metabisulfite is a particularly clever reagent for this synthesis. It plays a dual role:
-
Forms a Bisulfite Adduct: It first reacts with 3-chlorobenzaldehyde to form a solid bisulfite addition product.[8][15] This adduct serves as a "slow-release" source of the aldehyde, which can help prevent the formation of the 1,2-disubstituted byproduct by keeping the free aldehyde concentration low.
-
Acts as an Oxidant: After the cyclization to the dihydrobenzimidazole intermediate, the sulfite/bisulfite system acts as the oxidizing agent to aromatize the ring to the final benzimidazole product.[3][4] This dual functionality makes it a highly efficient, one-pot reagent for this transformation.
Q4: Can this synthesis be performed under "green" conditions?
A4: Absolutely. The synthesis of benzimidazoles has been a major focus for the development of green chemistry protocols.[1][6][16] Viable options include:
-
Water as a Solvent: Several catalytic systems have been developed that work efficiently in water, eliminating the need for volatile organic solvents.[6][17]
-
Solvent-Free Reactions: Using solid-supported catalysts or simply grinding the reactants together (mechanochemistry), sometimes with microwave assistance, can provide high yields without any solvent.[14][18][19]
-
Reusable Catalysts: Employing catalysts like zeolites or metal nanoparticles on a solid support allows for simple recovery (by filtration) and reuse over multiple cycles, reducing waste and cost.[7][13]
Part 3: Optimized Experimental Protocol
This protocol utilizes sodium metabisulfite for a reliable, high-yield synthesis at room temperature.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
3-Chlorobenzaldehyde (1.40 g, 10 mmol)
-
Sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol)
-
Ethanol (30 mL)
-
Water (3 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add o-phenylenediamine (10 mmol) and 3-chlorobenzaldehyde (10 mmol).
-
Add a solvent mixture of ethanol and water (9:1 v/v, 33 mL total).
-
Add sodium metabisulfite (10 mmol) to the mixture in one portion.
-
Stir the resulting mixture vigorously at room temperature. The reaction is typically complete within 2-4 hours.
-
Monitor the reaction: Place a small spot of the reaction mixture on a TLC plate (eluent: 30% ethyl acetate in hexane). The disappearance of starting materials and the appearance of a new, UV-active spot (Rf ≈ 0.4-0.5) indicates product formation.
-
Work-up: Upon completion, pour the reaction mixture into 100 mL of ice-cold water. A solid precipitate will form.
-
Stir the aqueous suspension for 15 minutes to ensure complete precipitation.
-
Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with cold water (3 x 30 mL) to remove any inorganic salts.
-
Wash the solid with a small amount of cold n-hexane (20 mL) to remove non-polar impurities.
-
Drying: Dry the collected solid in a vacuum oven at 60-80°C to a constant weight. The product, this compound, is typically obtained as an off-white to pale yellow solid in high yield (>90%).
-
Purification (if necessary): If the product's purity is insufficient (determined by NMR or melting point), it can be recrystallized from an ethanol/water mixture as described in the troubleshooting section.
Part 4: Visual Troubleshooting Workflow
This diagram provides a logical flow for diagnosing and solving common issues during the synthesis.
Caption: Troubleshooting workflow for benzimidazole synthesis.
References
- 1. sphinxsai.com [sphinxsai.com]
- 2. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 3. ias.ac.in [ias.ac.in]
- 4. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. ijariie.com [ijariie.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Synthesis and Structure Elucidation of New Benzimidazole Amidoxime Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 19. eurekaselect.com [eurekaselect.com]
Technical Support Center: Synthesis of 2-(3-chlorophenyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-1H-benzimidazole. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with or looking to optimize the synthesis of this important heterocyclic scaffold. Here, we move beyond simple protocols to address the common challenges encountered in the lab, providing evidence-based solutions and explaining the chemical principles behind them.
Core Synthesis Pathway: The Weidenhagen Reaction
The most direct and widely used method for synthesizing 2-aryl-1H-benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde, a variant of the Weidenhagen reaction.[1] The reaction involves the formation of a Schiff base intermediate, followed by an intramolecular cyclization and subsequent oxidative aromatization to yield the final benzimidazole product.
Caption: General mechanism for 2-aryl-benzimidazole synthesis.
Troubleshooting Guide
This section addresses specific, common problems encountered during the synthesis. Each issue is analyzed from cause to solution, empowering you to make informed decisions to improve your reaction outcomes.
Q1: My reaction yield is consistently low (<50%). What are the most likely causes and how can I fix it?
A1: Low yield is a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is essential.
Potential Cause 1: Inefficient Catalyst or Lack Thereof While the condensation can proceed without a catalyst, the reaction is often slow and low-yielding.[2] The catalyst's primary role is to activate the aldehyde's carbonyl group, facilitating the initial nucleophilic attack by the diamine.[3]
-
Solution:
-
Introduce a Catalyst: If you are running the reaction neat or in a non-acidic solvent without a catalyst, introduce one. Simple, inexpensive, and effective options include ammonium chloride (NH₄Cl) or p-toluenesulfonic acid (p-TsOH).[4][5]
-
Screen Different Catalysts: Catalyst choice is highly dependent on your specific conditions. Lewis acids (e.g., FeCl₃, In(OTf)₃) or heterogeneous catalysts (e.g., supported gold nanoparticles, MgO@DFNS) can dramatically improve yields and simplify purification.[2][6][7][8] Heterogeneous catalysts are particularly advantageous as they can be easily filtered off post-reaction.[8]
-
Potential Cause 2: Suboptimal Solvent Choice The solvent influences reactant solubility, reaction rate, and even the reaction pathway.
-
Solution:
-
Perform a Solvent Screen: The optimal solvent is often found empirically. Polar protic solvents like methanol and ethanol are excellent starting points, as they effectively solvate the reactants and intermediates and have been shown to produce high yields in many catalytic systems.[9]
-
Consider Reaction Type: In some cases, solvents like chloroform (CHCl₃) or acetonitrile have proven effective, particularly with specific catalysts like NH₄Cl.[4] Solvent-free conditions, often coupled with microwave irradiation, can also provide excellent yields and are environmentally friendly.[10][11]
-
Potential Cause 3: Incomplete Reaction or Side Reactions The reaction may not be reaching completion, or the reactants might be degrading under the chosen conditions.
-
Solution:
-
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of starting materials (o-phenylenediamine and 3-chlorobenzaldehyde) and the formation of the product. This will help you determine the optimal reaction time and prevent the formation of degradation products from unnecessarily long reaction times.[4]
-
Optimize Temperature: If the reaction is sluggish at room temperature, gentle heating (e.g., 50-80 °C) can increase the rate. However, excessive heat can lead to side product formation. Microwave-assisted synthesis can often provide rapid heating and significantly reduce reaction times from hours to minutes.[10]
-
Caption: A workflow for troubleshooting low reaction yield.
Q2: My final product is impure, showing multiple spots on TLC. How can I minimize side product formation?
A2: Impurities often arise from the oxidative step of the mechanism or from reactions involving starting material impurities.
Potential Cause 1: Oxidative Side Products The final step is an oxidation/aromatization. If the oxidant is too harsh or non-selective, or if the reaction is exposed to air for too long at high temperatures, it can lead to colored, polymeric impurities. o-Phenylenediamine is particularly susceptible to air oxidation, often turning dark.
-
Solution:
-
Controlled Atmosphere: For sensitive reactions, conducting the synthesis under an inert atmosphere (e.g., Nitrogen or Argon) can prevent air oxidation of the diamine and the dihydrobenzimidazole intermediate.
-
Mild Oxidant: Some methods use an explicit oxidant. Mild systems like H₂O₂/HCl or even air/O₂ with an appropriate catalyst (e.g., Cu(OH)₂) can be effective.[1][12] Avoid overly harsh conditions. In many modern syntheses, the cyclization is followed by a spontaneous dehydrogenation, especially at elevated temperatures, obviating the need for an added oxidant.
-
Potential Cause 2: Impure Starting Materials Commercial 3-chlorobenzaldehyde can contain 3-chlorobenzoic acid due to air oxidation. o-Phenylenediamine is notoriously unstable and can darken upon storage.
-
Solution:
-
Verify Reactant Purity: Use fresh, high-purity starting materials. o-Phenylenediamine should be a light-colored solid; if it is dark brown or black, it should be purified by recrystallization or sublimation before use.
-
Purify the Aldehyde: If the aldehyde is suspected to be impure, it can be purified by distillation or by washing with a sodium bicarbonate solution to remove acidic impurities.
-
Q3: I'm struggling with the product purification. The workup is difficult, and column chromatography gives poor separation. What are my options?
A3: Purification can be challenging due to the product's polarity and potential for hydrogen bonding.
Potential Cause 1: Catalyst Interference Homogeneous acid or metal catalysts can complicate workup, requiring aqueous washes that may lead to emulsions or product precipitation.
-
Solution:
-
Switch to a Heterogeneous Catalyst: This is the most effective solution. Catalysts like Au/TiO₂, MgO@DFNS, or polymer-supported acids can be removed by simple filtration after the reaction is complete, yielding a much cleaner crude product.[2][3][8]
-
Aqueous Workup: If using a homogeneous catalyst like NH₄Cl, the workup typically involves removing the solvent, adding water, and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated.[4]
-
Potential Cause 2: Poor Solubility/Recrystallization Benzimidazoles can have low solubility in common organic solvents, making recrystallization difficult.
-
Solution:
-
Recrystallization Solvent Screen: Test a range of solvents for recrystallization. Ethanol, methanol, or ethanol/water mixtures are often good starting points. The goal is to find a solvent system where the product is soluble at high temperatures but sparingly soluble at room temperature or below.
-
Column Chromatography: If recrystallization fails, column chromatography is the next step. A silica gel column is standard. Use a solvent system with a gradient elution, starting with a less polar mixture (e.g., Hexane/Ethyl Acetate 9:1) and gradually increasing the polarity. The benzimidazole NH group can cause tailing on the silica; adding a small amount of triethylamine (~0.5-1%) to the eluent can help produce sharper peaks.
-
Frequently Asked Questions (FAQs)
-
Q: What is the typical stoichiometry for the reaction?
-
Q: Can I use 3-chlorobenzoic acid instead of the aldehyde?
-
A: Yes, this is known as the Phillips-Ladenburg reaction. It involves the condensation of o-phenylenediamine with a carboxylic acid (or its derivative like an ester or acid chloride). This method typically requires harsher conditions, such as high temperatures (140-200 °C) and strong acids (e.g., polyphosphoric acid), and may result in lower yields compared to modern aldehyde-based methods.[1]
-
-
Q: How critical is the "chloro" substituent on the phenyl ring?
-
A: The electronic nature of the substituent on the benzaldehyde can influence the reaction rate. Electron-withdrawing groups, like chlorine, can make the carbonyl carbon more electrophilic, potentially speeding up the initial condensation step. However, most modern catalytic systems are robust and tolerate a wide variety of both electron-withdrawing and electron-donating groups with high yields.[10][13]
-
Data Summary Tables
Table 1: Comparison of Selected Catalytic Systems
| Catalyst | Solvent | Temperature | Time | Yield (%) | Reference |
| NH₄Cl | CHCl₃ | Room Temp. | 4 h | ~94% | [4] |
| Cobalt(II) acetylacetonate | Methanol | Room Temp. | 4 h | ~97% | [9] |
| Au/TiO₂ | CHCl₃:MeOH (3:1) | Room Temp. | 24 h | High Yields | [2] |
| Er(OTf)₃ (1 mol%) | Solvent-free (MW) | 60 °C | 5-10 min | 86-99% | [10] |
| H₂O₂/HCl | Acetonitrile | Room Temp. | 15-45 min | ~94% | [12] |
| MgO@DFNS (10 wt%) | Ethanol | Room Temp. | 4 h | ~95% | [8] |
Table 2: Effect of Solvent on Yield (Cobalt(II) acetylacetonate catalyst)
| Entry | Solvent | Yield (%) |
| 1 | Methanol | 97 |
| 2 | Ethanol | 92 |
| 3 | Acetonitrile | 81 |
| 4 | Ethyl Acetate | 72 |
| 5 | Tetrahydrofuran (THF) | 65 |
| (Data adapted from reference[9]) |
Optimized Experimental Protocol: NH₄Cl Catalyzed Synthesis
This protocol is based on a simple, high-yielding, and cost-effective method using ammonium chloride as the catalyst at room temperature.[4]
Materials:
-
o-Phenylenediamine (OPDA)
-
3-Chlorobenzaldehyde
-
Ammonium Chloride (NH₄Cl)
-
Chloroform (CHCl₃)
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Deionized Water
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve o-phenylenediamine (1.08 g, 10 mmol, 1.0 equiv.) in chloroform (25 mL).
-
Catalyst Addition: To the stirred solution, add ammonium chloride (2.14 g, 40 mmol, 4.0 equiv.).
-
Aldehyde Addition: Add 3-chlorobenzaldehyde (1.40 g, 1.13 mL, 10 mmol, 1.0 equiv.) dropwise to the mixture at room temperature.
-
Reaction: Continue stirring the reaction mixture vigorously at room temperature for 4 hours.
-
Monitoring: Monitor the reaction progress by TLC (eluent: Hexane/Ethyl Acetate 7:3). The product spot should be UV-active and will appear as the starting materials are consumed.
-
Workup: After completion, remove the chloroform under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add ethyl acetate (30 mL) and deionized water (20 mL). Transfer the mixture to a separatory funnel. Shake well and separate the layers.
-
Washing: Wash the organic layer with water (2 x 15 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude solid by recrystallization from an ethanol/water mixture to yield this compound as a solid.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent achievements in the synthesis of benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, Characterization, and Biological Evaluation of Benzimidazole Derivatives as Potential Anxiolytics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Review of Approaches to the Metallic and Non-Metallic Synthesis of Benzimidazole (BnZ) and Their Derivatives for Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Facile one pot synthesis of 2-substituted benzimidazole derivatives under mild conditions by using engineered MgO@DFNS as heterogeneous catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05761E [pubs.rsc.org]
- 9. ijprajournal.com [ijprajournal.com]
- 10. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Benzimidazole synthesis [organic-chemistry.org]
- 13. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05960J [pubs.rsc.org]
Overcoming solubility issues of 2-(3-chlorophenyl)-1H-benzimidazole in experiments
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(3-chlorophenyl)-1H-benzimidazole. Our goal is to equip you with the foundational knowledge and practical methodologies to overcome these issues, ensuring the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in aqueous buffers?
A1: The poor aqueous solubility is rooted in its molecular structure. The molecule possesses a rigid, bicyclic benzimidazole core and a chlorophenyl group, both of which are largely nonpolar and hydrophobic. This chemical nature leads to a high partition coefficient (LogP), meaning it preferentially partitions into lipids or nonpolar solvents over water. While no specific experimental LogP for this exact compound is readily available in public databases, related structures like 2-phenylbenzimidazole and 2-(4-chlorophenyl)benzimidazole have calculated XLogP3 values of 3.9 to 4.0, indicating significant hydrophobicity. The molecule has limited [1]hydrogen bonding capability with water, making it energetically unfavorable to break the strong hydrogen bonds between water molecules to accommodate the compound.
Q2: What is the best solvent to prepare a primary stock solution?
A2: For preparing a high-concentration primary stock solution, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent. It is a powerful, water-m[2]iscible aprotic solvent capable of dissolving a wide range of polar and non-polar compounds. Always use anhydrous, hig[3]h-purity DMSO to avoid introducing water, which can lower the compound's solubility in the stock. While slightly soluble in methanol, DMSO is generally superior for achieving higher stock concentrations.
Q3: My compound p[4]recipitates when I dilute my DMSO stock into my aqueous assay buffer. What is happening and how can I prevent it?
A3: This phenomenon is known as "solvent shock" or precipitation upon dilution. It occurs when the concen[2]trated DMSO stock is rapidly introduced into an aqueous buffer where the compound's solubility is much lower. The DMSO quickly disperses, leaving the hydrophobic compound molecules to crash out of the solution.
To prevent this:
-
Use a Serial Dilution Strategy: Instead of a single large dilution, perform a stepwise dilution. This can involve an intermediate dilution in a co-solvent or the assay buffer itself, which allows for a more gradual change in the solvent environment.
-
Limit Final DMSO Co[2]ncentration: It is critical to keep the final concentration of DMSO in your assay as low as possible, typically below 0.5%, as higher concentrations can be toxic to cells or interfere with enzymatic assays.
-
Ensure Rapid Mixing[2][4][5]: When adding the stock solution to the buffer, ensure immediate and vigorous mixing (e.g., vortexing) to promote rapid dispersion and minimize localized high concentrations of the compound that can initiate precipitation.
Q4: Can adjusting the pH of my buffer improve solubility?
A4: Yes, pH modification can be a very effective strategy. The benzimidazole ring contains two nitrogen atoms that can be protonated or deprotonated. Benzimidazole itself has a pKa of about 5.6 for the conjugate acid. By lowering the pH of the[6] buffer (e.g., to pH 2-4), the imidazole nitrogens can become protonated, forming a more soluble cationic species. Conversely, at a very hig[7][8]h pH, the N-H proton can be removed, forming an anion. It is crucial to determine the pH-solubility profile for your specific compound to find the optimal pH for your experiment. However, you must also ve[2]rify that the required pH does not negatively impact your biological system (e.g., cell viability, protein stability).
Troubleshooting Gu[2]ide: Step-by-Step Solubilization Protocols
This section provides actionable protocols for overcoming common solubility issues. The choice of method depends on the required final concentration and the constraints of your experimental system.
Problem 1: Compound is insoluble in aqueous buffer even with low concentrations of DMSO.
Strategy A: Co-Solvent System
Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase its ability to dissolve hydrophobic compounds.
-
Recommended Co-solvents: Ethanol, Polyethylene Glycol (PEG), N,N-dimethylformamide (DMF).
-
Protocol:
-
[2] Prepare your primary stock solution in 100% DMSO as usual.
-
In your final aqueous assay buffer, incorporate a small percentage (e.g., 1-5%) of a co-solvent like ethanol.
-
Add your DMSO stock solution to the co-solvent-containing buffer while vortexing.
-
Critical Control: Always run a "vehicle control" containing the same final concentrations of DMSO and the co-solvent to ensure they do not affect the experimental outcome.
-
Strategy B: pH Modific[2]ation
This protocol helps determine the optimal pH for solubilization.
-
Protocol:
-
Prepare a series of buffers across a range of pH values (e.g., pH 2, 4, 6, 7.4, 9).
-
Add an excess amount of solid this compound to a small volume of each buffer.
-
Equilibrate the samples by shaking or rotating them at a constant temperature (e.g., 25°C or 37°C) for 24-72 hours to ensure equilibrium is reached.
-
After equilibrati[2]on, filter the supernatant from each sample using a 0.22 µm filter to remove undissolved solid.
-
Quantify the concentration of the dissolved compound in each filtered sample using a suitable analytical method (e.g., HPLC-UV).
-
Plot the measured solubility against the final measured pH to identify the pH at which solubility is maximal.
-
Problem 2: The re[2]quired concentration is too high for simple co-solvents or pH is not a viable option.
Strategy C: Using Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate hydrophobic molecules, like your benzimidazole compound, forming an "inclusion complex" that has greatly enhanced aqueous solubility.
-
Commonly Used Cycl[9][10]odextrins: Hydroxypropyl-β-cyclodextrin (HP-β-CD), Sulfobutylether-β-cyclodextrin (SBE-β-CD).
-
Protocol (Phase Solubility Study):
-
Prepare a series of aqueous solutions with increasing concentrations of HP-β-CD (e.g., 0, 2, 5, 10, 20 mM) in your desired buffer.
-
Add an excess amount of your solid compound to each cyclodextrin solution.
-
Equilibrate the samples for 24-72 hours at a constant temperature.
-
Filter the supern[2]atant (0.22 µm filter) and analyze the concentration of the dissolved compound via HPLC.
-
Plot the compound concentration against the cyclodextrin concentration. The slope of this line can be used to determine the complexation efficiency.
-
Based on this dat[2]a, you can prepare your final formulation by first dissolving the required amount of HP-β-CD in the buffer, followed by the addition of your compound.
-
Strategy D: Utilizing Surfactants
Surfactants form micelles in aqueous solutions above their critical micelle concentration (CMC). These micelles have a hydrophobic core that can solubilize your compound.
-
Commonly Used Surf[11]actants: Tween® 80, Polysorbate 20, Solutol® HS-15.
-
Protocol:
-
[11][12] Prepare your assay buffer containing a surfactant at a concentration above its CMC.
-
Prepare a concentrated stock of your compound in DMSO.
-
Slowly add the DMSO stock to the surfactant-containing buffer while vortexing vigorously.
-
Critical Control: Surfactants can have biological effects of their own. A vehicle control with the surfactant is essential.
-
Data Summary & Vis[14]ualization
Solubility Enhancement Strategies: A Comparison
The following table summarizes the potential fold-increase in solubility observed for similar benzimidazole compounds using various techniques. This provides a general expectation for the efficacy of each method.
| Solubilization Method | Compound Example | Approximate Fold Increase in Solubility | Reference |
| pH Adjustment | Thiazolobenzimidazole | ~36x (at pH 2) | |
| Cyclodextrin (β-CD[2]) | Albendazole | ~223x | |
| Cyclodextrin (HP-β[2]-CD) | Fenbendazole | ~1512x | |
| Cyclodextrin + Poly[2]mer (HP-β-CD + PVP) | Albendazole | ~1412x |
Workflow [2][15]for Selecting a Solubilization Strategy
The following diagram outlines a logical decision-making process for addressing solubility challenges with this compound.
Caption: Decision tree for selecting an appropriate solubilization method.
References
- 1. 2-(4-Chlorophenyl)benzimidazole | C13H9ClN2 | CID 759417 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Benzimidazole - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. rjpharmacognosy.ir [rjpharmacognosy.ir]
Technical Support Center: Synthesis of 2-(3-chlorophenyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis of 2-(3-chlorophenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to overcome common challenges and side reactions encountered during the synthesis of this important benzimidazole derivative.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable method for synthesizing this compound?
A1: The most widely adopted method is the Phillips condensation, which involves the reaction of o-phenylenediamine with 3-chlorobenzaldehyde.[1][2] This method is favored due to the ready availability of starting materials and generally good yields. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization to form the benzimidazole ring.
Q2: I am observing a significant amount of a higher molecular weight byproduct in my reaction. What is it likely to be, and how can I prevent its formation?
A2: A common byproduct is the 1,2-disubstituted benzimidazole, specifically 1-((3-chlorophenyl)methyl)-2-(3-chlorophenyl)-1H-benzimidazole. This occurs when a second molecule of 3-chlorobenzaldehyde reacts with the N-H of the newly formed this compound. This side reaction is particularly favored by an excess of the aldehyde and certain reaction conditions. To minimize its formation, precise control over stoichiometry is crucial.[3][4]
Q3: My final product has a persistent yellow or brownish color that is difficult to remove. What is the cause of this discoloration?
A3: This coloration is often due to over-oxidation of the o-phenylenediamine starting material or the benzimidazole product itself.[5] These reactions can form highly conjugated, colored impurities. Running the reaction under an inert atmosphere, such as nitrogen or argon, can help prevent the oxidation of the sensitive o-phenylenediamine.
Q4: Can I use a catalyst to improve the reaction rate and yield?
A4: Yes, a variety of catalysts can be employed to enhance the efficiency of the condensation reaction. Both Brønsted and Lewis acids are commonly used. For instance, p-toluenesulfonic acid (p-TsOH) is an effective catalyst for this transformation.[1][6] The choice of catalyst can also influence the selectivity of the reaction, in some cases favoring the formation of the desired 2-substituted product over the 1,2-disubstituted byproduct.[7][8]
Troubleshooting Guide: Side Reactions and Solutions
This section provides a detailed breakdown of common side reactions, their mechanisms, and practical, field-proven strategies to mitigate them.
Side Reaction 1: Formation of 1,2-Disubstituted Benzimidazole
Issue: Formation of 1-((3-chlorophenyl)methyl)-2-(3-chlorophenyl)-1H-benzimidazole as a significant byproduct.
Causality: This side reaction is driven by the nucleophilicity of the N-H proton on the benzimidazole ring, which can react with another molecule of the aldehyde.
Visualizing the Reaction Pathways:
Caption: Main vs. Side Reaction Pathways.
Mitigation Strategies:
| Parameter | Recommendation | Rationale |
| Stoichiometry | Use a strict 1:1 molar ratio of o-phenylenediamine to 3-chlorobenzaldehyde. A slight excess of the diamine can sometimes be beneficial. | An excess of the aldehyde directly promotes the formation of the 1,2-disubstituted byproduct.[3] |
| Temperature | Maintain a moderate reaction temperature. For many solvent systems, a range of 60-80°C is optimal. | Higher temperatures can accelerate the N-alkylation side reaction.[4] |
| Catalyst Choice | Consider using a milder Lewis acid catalyst, such as Yb(OTf)₃, or a heterogeneous catalyst. | Some potent Brønsted acids can promote both the desired reaction and the N-alkylation.[7][8] |
| Solvent | Aprotic solvents like THF or acetonitrile can be effective. In some cases, protic solvents like ethanol can favor the desired product. | Solvent polarity can influence the relative rates of the desired cyclization and the undesired N-alkylation.[3] |
Side Reaction 2: Over-oxidation
Issue: Formation of colored impurities, leading to a discolored final product.
Causality: o-phenylenediamine is susceptible to air oxidation, especially at elevated temperatures and in the presence of certain catalysts. The benzimidazole product can also be oxidized, sometimes to the corresponding N-oxide.
Visualizing the Oxidation Process:
Caption: Oxidation Side Reactions.
Mitigation and Remediation Strategies:
| Parameter/Step | Recommendation | Rationale |
| Reaction Atmosphere | Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). | This minimizes the exposure of the reaction mixture to atmospheric oxygen, thus reducing the oxidation of the starting material. |
| Temperature Control | Avoid excessive heating. Monitor the reaction progress and stop heating once the starting materials are consumed. | High temperatures can accelerate oxidation reactions. |
| Purification: Activated Carbon | During recrystallization, treat the solution of the crude product with activated carbon. | Activated carbon is effective at adsorbing highly conjugated, colored impurities.[9] |
| Purification: Column Chromatography | If color persists after recrystallization, purify the product using column chromatography. | This technique is highly effective for separating the desired product from more polar, colored byproducts.[10] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound
This protocol is designed to minimize the formation of the 1,2-disubstituted byproduct.
Materials:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
3-chlorobenzaldehyde (1.41 g, 10 mmol)
-
p-Toluenesulfonic acid monohydrate (0.19 g, 1 mmol, 10 mol%)
-
Ethanol (50 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-phenylenediamine and ethanol.
-
Stir the mixture at room temperature until the diamine is fully dissolved.
-
Add 3-chlorobenzaldehyde and p-toluenesulfonic acid monohydrate to the solution.
-
Heat the reaction mixture to reflux (approximately 78°C) and maintain for 3-4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (7:3).
-
Once the reaction is complete (disappearance of starting materials), cool the mixture to room temperature.
-
Reduce the solvent volume to approximately 10 mL using a rotary evaporator.
-
Add the concentrated mixture dropwise to 100 mL of cold water with vigorous stirring.
-
A precipitate will form. Continue stirring for 30 minutes.
-
Collect the crude product by vacuum filtration and wash with cold water (2 x 20 mL).
-
Dry the crude product in a vacuum oven at 60°C.
Protocol 2: Purification of this compound
This protocol outlines two common purification techniques: recrystallization and column chromatography.
A. Recrystallization:
-
Dissolve the crude product in a minimal amount of hot ethanol.
-
If the solution is colored, add a small amount of activated carbon and boil for 5-10 minutes.
-
Hot filter the solution to remove the activated carbon.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to promote crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[9]
B. Column Chromatography:
-
Prepare a silica gel slurry in hexane and pack a chromatography column.[10]
-
Dissolve the crude product in a minimal amount of dichloromethane.
-
Adsorb the dissolved product onto a small amount of silica gel and dry it.
-
Load the dried silica gel onto the top of the packed column.
-
Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).
-
Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.[11]
References
- 1. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Highly Efficient Chemoselective Synthesis of 2-Aryl-1-arylmethyl-1H-Benzimidazoles by Using TiCp2Cl2 Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BJOC - Selective and eco-friendly procedures for the synthesis of benzimidazole derivatives. The role of the Er(OTf)3 catalyst in the reaction selectivity [beilstein-journals.org]
- 9. ijcrt.org [ijcrt.org]
- 10. column-chromatography.com [column-chromatography.com]
- 11. EP1498416A1 - A process for the optical purification of benzimidazole derivatives - Google Patents [patents.google.com]
Stability testing of 2-(3-chlorophenyl)-1H-benzimidazole under different conditions
Technical Support Center: Stability Testing of 2-(3-chlorophenyl)-1H-benzimidazole
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical answers and troubleshooting solutions for stability testing. The information herein is structured to explain the causality behind experimental choices, ensuring scientifically sound and reliable outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of this compound, providing a foundational understanding for designing robust experiments.
Q1: What are the primary chemical liabilities and expected degradation pathways for a 2-aryl-benzimidazole compound like this?
A1: While specific data for this compound is not abundant, we can infer likely degradation pathways based on the benzimidazole core and its substituents. The primary pathways are typically hydrolysis, oxidation, and photolysis.[1]
-
Hydrolysis: The imidazole ring itself is generally stable to hydrolysis. However, extreme pH conditions and elevated temperatures can promote degradation, although this is often less significant than oxidation or photolysis for the core structure.[2]
-
Oxidation: The benzimidazole ring is susceptible to oxidative cleavage.[1][3] Atmospheric oxygen, peroxide radicals, or metal ions can initiate this process. The electron-rich nature of the imidazole moiety makes it a target for oxidizing agents. Research on related structures suggests that initial oxygenation can occur on the benzenoid ring adjacent to the imidazole nucleus.[3]
-
Photodegradation: Aromatic and heterocyclic systems like benzimidazole are often photosensitive.[4][5] Exposure to UV or visible light can induce photochemical reactions, leading to a variety of degradation products. This is a critical parameter to test as per ICH Q1B guidelines.[6][7][8][9]
Q2: What are the recommended storage conditions for this compound in solid form and in solution?
A2: Based on the chemical liabilities, recommended storage is as follows:
-
Solid Form: The compound should be stored in a cool, dark, and dry place, protected from light and moisture.[1] For long-term storage, temperatures of -20°C to 4°C in a tightly sealed container are advisable.[10] Many benzimidazole anthelmintics show good stability in solid form but are highly photosensitive in solution.[4][5]
-
Solution Form: Stock solutions should be prepared fresh whenever possible. If storage is necessary, solutions should be kept at -20°C or -80°C in amber vials to protect from light.[10] The choice of solvent is also critical; aprotic, anhydrous solvents (e.g., DMSO, DMF, Acetonitrile) are generally preferred over aqueous solutions for long-term stability. A study on various benzimidazoles found that working solutions were most stable when stored at -20°C or -80°C.[10]
Q3: Why is a forced degradation (stress testing) study necessary for this compound?
A3: Forced degradation is a regulatory requirement and a scientific necessity.[11][12] As outlined in ICH guideline Q1A, stress testing is designed to:
-
Identify Likely Degradants: It accelerates the formation of degradation products that might be observed under long-term storage conditions.[12][13]
-
Elucidate Degradation Pathways: Understanding how the molecule degrades helps in developing more stable formulations and defining appropriate storage conditions.[11][12][13]
-
Develop Stability-Indicating Methods: The primary goal is to develop and validate an analytical method (typically HPLC) that can resolve the parent compound from all potential degradation products, thus proving the method is "stability-indicating".[11][13]
Q4: Which analytical technique is best suited for a stability study of this compound?
A4: High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and effective method for monitoring the stability of benzimidazole derivatives.[1][14]
-
Rationale: The aromatic structure of this compound provides strong UV absorbance, making UV detection highly sensitive. A reverse-phase C18 or Phenyl column is typically a good starting point for method development.
-
For Identification: When unknown peaks (degradants) appear, coupling HPLC with Mass Spectrometry (LC-MS) is invaluable for structural elucidation by providing the mass of the degradation products.[1]
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides practical solutions to specific issues encountered during stability testing, complete with detailed protocols.
Issue 1: An unknown peak is appearing in my chromatogram during sample analysis.
This is a common issue indicating potential degradation. The troubleshooting process involves systematically identifying the source of the impurity.
The following workflow helps diagnose the origin of the unexpected peak.
Caption: Troubleshooting workflow for identifying unknown peaks.
Protocol 1: Forced Degradation (Stress Testing) Study
Objective: To intentionally degrade this compound under various stress conditions to identify potential degradation products and establish a stability-indicating analytical method.[12][13]
Materials:
-
This compound (API)
-
HPLC-grade Acetonitrile and Methanol
-
HPLC-grade water
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% (v/v)
-
Class A volumetric flasks and pipettes
-
pH meter
-
HPLC system with UV/PDA detector
-
Photostability chamber (ICH Q1B compliant)[6]
-
Temperature-controlled oven
Methodology:
-
Stock Solution Preparation: Prepare a stock solution of the API at 1 mg/mL in methanol or acetonitrile.[1]
-
Control Sample: Dilute the stock solution with a 50:50 mixture of water and acetonitrile to a final concentration of ~50 µg/mL. This is the unstressed (t=0) sample.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Oxidative Degradation:
-
Thermal Degradation:
-
Store the solid API powder in an oven at 80°C for 48 hours.[1]
-
Store a solution of the API (in the chosen solvent) at 80°C for 48 hours.
-
Analyze samples at different time points.
-
-
Photostability:
-
Expose both the solid API and the API solution (~50 µg/mL) to light conditions as specified in ICH Q1B guidelines.[6][9] This requires an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/m².[6]
-
Simultaneously, protect an identical set of control samples from light (e.g., by wrapping in aluminum foil).
-
Analyze both light-exposed and dark control samples.
-
-
Analysis: Analyze all samples by a suitable HPLC-UV method. The goal is to achieve 5-20% degradation of the active ingredient, as this is generally sufficient to produce and detect degradants without destroying the sample.[15]
Issue 2: Mass Balance Failure - Assay value decreases, but no major degradant peaks are observed.
This is a common and challenging issue in stability studies. It suggests that the degradation products are not being detected by the current analytical method.
Possible Causes & Solutions:
-
Degradant lacks a chromophore: The degradant may not absorb UV light at the wavelength used for monitoring the parent compound.
-
Solution: Re-analyze the samples using a Photodiode Array (PDA) detector to screen across a wide wavelength range (e.g., 200-400 nm). Also, try analyzing at a lower wavelength like 210 nm where more organic molecules absorb.[1]
-
-
Formation of insoluble degradants: The degradation product may have precipitated out of the solution.
-
Solution: Visually inspect the stressed sample vials for any precipitate or cloudiness. If observed, attempt to dissolve the sample in a stronger solvent to see if additional peaks appear.
-
-
Formation of volatile degradants: Degradation may produce volatile compounds that are lost from the sample vial.
-
Solution: This is less common but can be investigated using Headspace Gas Chromatography (GC) if suspected.
-
-
Adsorption to container: The parent compound or degradants may adsorb to the surface of the glass or plastic container.
-
Solution: Analyze a sample prepared in a silanized glass vial or a polypropylene vial to test for adsorption effects.[1]
-
While the exact pathway requires experimental confirmation (e.g., via LC-MS), a plausible oxidative degradation mechanism for benzimidazoles involves cleavage of the benzene ring fused to the imidazole.
Caption: Plausible oxidative degradation pathway of the benzimidazole core.
Part 3: Data Presentation & Interpretation
Clear data presentation is crucial for interpreting stability results. The following table provides a template for summarizing forced degradation data.
Table 1: Summary of Forced Degradation Results for this compound
| Stress Condition | Time | % Assay of Parent | % Total Impurities | No. of Degradants | RRT of Major Degradant | Remarks |
| Control (Unstressed) | 0 hr | 100.0 | < 0.1 | 0 | - | - |
| Acid (0.1 M HCl, 60°C) | 8 hr | 98.5 | 1.4 | 1 | 0.85 | Minor degradation observed. |
| Base (0.1 M NaOH, 60°C) | 8 hr | 94.2 | 5.6 | 2 | 0.72, 1.15 | Significant degradation. |
| Oxidation (3% H₂O₂, RT) | 24 hr | 85.1 | 14.5 | 3 | 0.91 | Most sensitive to oxidation. |
| Thermal (Solid, 80°C) | 48 hr | 99.8 | 0.2 | 0 | - | Highly stable in solid state. |
| Thermal (Solution, 80°C) | 48 hr | 97.0 | 2.9 | 1 | 0.85 | Moderate degradation in solution. |
| Photolytic (ICH Q1B) | - | 91.3 | 8.5 | 2 | 1.30 | Significant photodegradation. |
RRT = Relative Retention Time (to the parent peak)
Interpretation:
The data clearly indicates that this compound is most susceptible to oxidative and photolytic degradation. It is relatively stable under thermal and acidic stress but shows moderate degradation under basic conditions. This information is critical for formulation development, dictating the need for antioxidants and light-protective packaging.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. Photo- and Thermal-Stability Studies on Benzimidazole Anthelmintics by HPLC and GC-MS [jstage.jst.go.jp]
- 5. Photo- and thermal-stability studies on benzimidazole anthelmintics by HPLC and GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ema.europa.eu [ema.europa.eu]
- 7. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 8. fda.gov [fda.gov]
- 9. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 10. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. rjptonline.org [rjptonline.org]
- 12. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biomedres.us [biomedres.us]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Scaling Up the Synthesis of 2-(3-chlorophenyl)-1H-benzimidazole
This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(3-chlorophenyl)-1H-benzimidazole. As projects transition from bench-scale discovery to pilot-scale production, new challenges invariably arise. This document provides in-depth troubleshooting advice, frequently asked questions, and a detailed, scalable protocol to navigate the complexities of process scale-up. Our focus is on providing not just procedural steps, but the underlying scientific rationale to empower you to make informed decisions and adapt methodologies to your specific laboratory or plant conditions.
Overview of the Synthetic Pathway
The most direct and industrially favored route for synthesizing 2-substituted benzimidazoles is the condensation reaction between an o-phenylenediamine and an aldehyde.[1][2] In this case, o-phenylenediamine reacts with 3-chlorobenzaldehyde. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent aromatization (often via oxidation) to yield the final benzimidazole product.
Caption: General reaction pathway for the synthesis of this compound.
Scalable Laboratory Protocol
This protocol is optimized for a multi-gram scale synthesis, focusing on safety, efficiency, and ease of purification.
Materials & Reagents:
| Reagent | Formula | Molar Mass ( g/mol ) | Quantity (Scale) | Moles |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 50.0 g | 0.462 |
| 3-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | 65.0 g | 0.462 |
| p-Toluenesulfonic acid (p-TsOH) | C₇H₈O₃S | 172.20 | 8.8 g | 0.051 |
| Ethanol (95%) | C₂H₅OH | 46.07 | 750 mL | - |
| Activated Carbon | C | 12.01 | 10 g | - |
| Sodium Bicarbonate (Sat. Soln.) | NaHCO₃ | 84.01 | ~500 mL | - |
| Deionized Water | H₂O | 18.02 | As needed | - |
Step-by-Step Methodology:
-
Reaction Setup: Equip a 2 L three-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a temperature probe. Charge the flask with o-phenylenediamine (50.0 g, 0.462 mol), 3-chlorobenzaldehyde (65.0 g, 0.462 mol), and ethanol (750 mL).
-
Catalyst Addition: Begin stirring the mixture to form a slurry. Add p-toluenesulfonic acid (8.8 g, 0.051 mol) to the flask. Using an acidic catalyst like p-TsOH promotes both the initial Schiff base formation and the subsequent cyclization.[3]
-
Heating and Reflux: Heat the reaction mixture to reflux (approximately 78-80°C) using a heating mantle. Maintain a gentle reflux with continuous stirring. The reaction is often exothermic, so initial heating should be controlled.[1]
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) (e.g., mobile phase: 7:3 Hexane:Ethyl Acetate). Spot the starting materials and the reaction mixture. The reaction is typically complete within 4-6 hours, indicated by the consumption of the limiting starting material.[4]
-
Cooling and Neutralization: Once the reaction is complete, remove the heating mantle and allow the mixture to cool to approximately 40-50°C. Slowly and carefully add saturated sodium bicarbonate solution to neutralize the p-TsOH. Continue addition until the pH of the mixture is ~7-8. This step is crucial as it quenches the catalyst and prepares the product for precipitation.
-
Precipitation: Cool the neutralized mixture further in an ice bath to 0-5°C. The product, this compound, should precipitate as a solid. Stir for an additional 30-60 minutes at this temperature to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the filter cake with cold deionized water (2 x 150 mL) to remove residual salts and water-soluble impurities.
-
Purification (Recrystallization):
-
Transfer the crude solid to a 2 L beaker. Add approximately 1-1.2 L of 95% ethanol and heat the mixture to boiling with stirring until the solid dissolves completely.
-
Add activated carbon (10 g) to the hot solution to decolorize it and remove colored impurities that may have formed from the oxidation of o-phenylenediamine.[4]
-
Maintain boiling for 10-15 minutes, then perform a hot filtration through a pre-heated funnel containing celite or filter paper to remove the carbon.
-
Allow the clear, hot filtrate to cool slowly to room temperature, then place it in an ice bath to complete crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C to a constant weight.
-
Troubleshooting Guide
This section addresses specific issues encountered during the scale-up process in a direct question-and-answer format.
Caption: Troubleshooting decision workflow for common synthesis issues.
Q1: My reaction yield is consistently low, and TLC analysis shows significant amounts of unreacted starting materials even after extended reaction times. What should I investigate?
A1: This points to several potential issues with reaction kinetics or equilibrium.
-
Purity of Starting Materials: o-Phenylenediamine is susceptible to oxidation, appearing as dark, discolored crystals.[4] Aldehydes can oxidize to carboxylic acids upon storage. Impurities can inhibit the catalyst or participate in side reactions. Action: Ensure the purity of your starting materials. If necessary, recrystallize the o-phenylenediamine and distill the 3-chlorobenzaldehyde before use.[4]
-
Catalyst Activity: The catalyst may be inactive or used in insufficient quantity. While many catalysts work, their efficiency can vary. Action: Ensure your catalyst (e.g., p-TsOH) is from a reliable source and is not hydrated. You can screen other catalysts, such as ammonium chloride or a Lewis acid, to find one that is optimal for your specific setup.[3]
-
Solvent Choice: The solvent plays a critical role in solubility and reaction rate.[1] While ethanol is common, other solvents might be more effective. Action: Perform a small-scale solvent screen. Polar solvents like methanol or DMF, or even non-polar solvents like toluene, can significantly alter reaction outcomes.[3][4]
-
Reaction Time and Temperature: The reaction may simply require more time or energy. Action: Ensure you are at the correct reflux temperature and extend the reaction time, monitoring carefully with TLC every hour.[3]
Q2: I am observing a significant side product that is difficult to separate from my desired this compound. How can I improve selectivity?
A2: The most common side product is the 1,2-disubstituted benzimidazole, which arises from the reaction of a second molecule of 3-chlorobenzaldehyde.[4][5]
-
Stoichiometry Control: This is the most critical factor. An excess of the aldehyde will strongly favor the formation of the 1,2-disubstituted byproduct. Action: Use a precise 1:1 molar ratio of o-phenylenediamine to 3-chlorobenzaldehyde, or even a slight excess (1.05:1) of the diamine.[4] This ensures the aldehyde is the limiting reagent, minimizing its availability for a second reaction.
-
Solvent Effects: The reaction medium can influence selectivity. Non-polar solvents may favor the desired 2-substituted product. Action: Consider switching from ethanol to a less polar solvent like toluene. This can alter the reaction pathway to favor the desired cyclization over the second condensation.[4]
-
Inert Atmosphere: To prevent the formation of colored impurities from the oxidation of o-phenylenediamine, it is best practice, especially at scale, to run the reaction under an inert atmosphere. Action: Before heating, purge the reaction vessel with nitrogen or argon and maintain a positive pressure throughout the reaction.[4]
Q3: My final product is pure by NMR, but it has a persistent dark color (e.g., pink, brown, or black). What is the cause and how can I obtain a white or off-white solid?
A3: The color is almost certainly due to trace impurities arising from the oxidation of the o-phenylenediamine starting material.[4] These impurities are often highly colored and can persist even at low concentrations.
-
Prevention: The best solution is prevention. Use high-purity, colorless o-phenylenediamine and run the reaction under an inert atmosphere (N₂ or Ar) as described above.[4] Using o-phenylenediamine dihydrochloride salt is another reported method to reduce colored impurities.[3]
-
Remediation: If the colored product has already formed, aggressive decolorization is needed. Action: During the recrystallization step, use a sufficient amount of high-quality activated carbon. Ensure the solution is heated to a full boil with the carbon for at least 15 minutes before the hot filtration. A second recrystallization may be necessary in some cases.
Q4: During scale-up, I noticed a significant and difficult-to-control exotherm after adding the catalyst and beginning to heat. Is this normal and how can I manage it?
A4: Yes, the condensation and cyclization can be significantly exothermic, a phenomenon that becomes much more pronounced and dangerous at a larger scale.[1] Poor heat management can lead to thermal runaways and the formation of byproducts.
-
Controlled Reagent Addition: Adding all reagents at once and then heating is not ideal for large-scale reactions. Action: Modify the procedure for controlled addition. For example, heat the solution of o-phenylenediamine and catalyst in ethanol to a stable temperature (e.g., 60°C), then add the 3-chlorobenzaldehyde slowly, either neat or as a solution in ethanol, over 30-60 minutes. This allows the system's cooling capacity to keep up with the heat of reaction.[1]
-
Efficient Mixing: Inadequate stirring can create localized "hot spots" where the temperature is much higher than indicated by the probe, leading to side reactions. Action: Use a mechanical overhead stirrer instead of a magnetic stir bar for volumes over 1 L. Ensure the stirring is vigorous enough to create a vortex and maintain a homogeneous slurry/solution.[1]
Frequently Asked Questions (FAQs)
-
Q: What are the most critical parameters to monitor when moving from a 10g scale to a 1kg scale?
-
A: The most critical parameters are heat transfer and mixing efficiency . A 100-fold increase in volume does not scale linearly with the vessel's surface area, making heat dissipation much more challenging. You must prioritize controlled reagent addition rates to manage the exotherm and use appropriate mechanical stirring to ensure thermal and concentration homogeneity.[1]
-
-
Q: Are there any "green" or more environmentally friendly approaches to this synthesis?
-
A: Yes, several green chemistry principles can be applied. Using a recyclable heterogeneous catalyst, such as a solid acid catalyst, can simplify purification and reduce waste.[1][3] Microwave-assisted synthesis has been shown to dramatically reduce reaction times and sometimes allows for solvent-free conditions, though this is more challenging to scale.[6] Using ethanol as a solvent is already a good choice, but exploring reactions in water, if substrate solubility permits, is another green alternative.[7]
-
-
Q: Besides TLC, are there other ways to monitor the reaction?
-
A: For more precise, quantitative monitoring in a process environment, High-Performance Liquid Chromatography (HPLC) is the preferred method. It can accurately quantify the disappearance of starting materials and the appearance of the product. For in-situ, real-time monitoring, techniques like ReactIR (FTIR spectroscopy) can be employed to track the concentration of key functional groups over time.
-
-
Q: My product appears to be "oiling out" instead of crystallizing during purification. What should I do?
-
A: "Oiling out" occurs when the dissolved product comes out of solution above its melting point or as a supersaturated liquid. This is often due to residual impurities or cooling the solution too quickly. Action: Try adding a small seed crystal of pure material to induce crystallization. If that fails, re-heat the solution to re-dissolve the oil, add a bit more of the anti-solvent (e.g., water, if using an ethanol/water system) or a different co-solvent, and allow it to cool much more slowly with gentle stirring.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Recent achievements in the synthesis of benzimidazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Green Synthesis of Privileged Benzimidazole Scaffolds Using Active Deep Eutectic Solvent - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Characterization of 2-(3-chlorophenyl)-1H-benzimidazole
Welcome to the technical support center for the synthesis and characterization of 2-(3-chlorophenyl)-1H-benzimidazole. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the handling of this important chemical entity. Here, you will find in-depth troubleshooting guides and frequently asked questions to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis, purification, and characterization of this compound. Each problem is followed by a discussion of potential causes and detailed, step-by-step solutions.
Problem 1: Low or No Yield of this compound
You've performed the condensation reaction between o-phenylenediamine and 3-chlorobenzaldehyde, but the yield of the desired product is disappointingly low or non-existent.
Potential Causes and Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. It is crucial to monitor the reaction's progress.
-
Suboptimal Reaction Conditions: Temperature, solvent, and reaction time play a critical role in the successful synthesis of benzimidazoles.[1]
-
Solution:
-
Temperature: While some benzimidazole syntheses proceed at room temperature, others require heating.[1] For the Phillips-Ladenburg reaction, higher temperatures may be necessary, but be cautious of potential degradation.[1] A modest increase in temperature can improve conversion rates.
-
Solvent: The choice of solvent is crucial. Common solvents for this reaction include ethanol, methanol, and acetonitrile.[1] Experiment with different solvents to find the one that provides the best solubility for your starting materials and facilitates the reaction.
-
Reaction Time: Ensure sufficient reaction time for the condensation and subsequent cyclization to occur.[1]
-
-
-
Degradation of Starting Materials: o-Phenylenediamine is susceptible to oxidation, which can lead to colored impurities and reduced yield.[3]
-
Solution: If you suspect oxidation of your o-phenylenediamine, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).[3]
-
Problem 2: Product Contamination with Colored Impurities
Your final product has a noticeable color (e.g., yellow, brown) instead of the expected pale-yellow or white crystals.
Potential Causes and Solutions:
-
Over-oxidation: This is a common issue that can lead to the formation of colored byproducts.[3] The o-phenylenediamine starting material or the benzimidazole product itself can be oxidized.[3] A common over-oxidation product is a benzimidazole N-oxide.[3]
-
Solution:
-
Problem 3: Ambiguous or Incorrect Spectroscopic Data
The NMR or Mass Spectrometry data you've collected for your synthesized this compound does not match the expected values.
Potential Causes and Solutions:
-
Presence of Impurities: Even small amounts of impurities can lead to confusing spectroscopic results.
-
Solution: Ensure your product is thoroughly purified before analysis. Recrystallization or column chromatography should be employed to achieve high purity.
-
-
Incorrect Structural Assignment: It's possible that a side reaction has produced an unexpected isomer or a different compound altogether.
-
Solution: Carefully analyze the full spectroscopic data (¹H NMR, ¹³C NMR, and HRMS) and compare it with literature values.
-
| Expected Analytical Data for this compound | |
| Technique | Expected Values |
| ¹H NMR (600 MHz, DMSO-d6) | δ 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H)[4] |
| ¹³C NMR (150 MHz, DMSO-d6) | δ 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48[4] |
| HRMS (ESI) | Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523[4] |
| Melting Point | 231-235 °C[5] |
-
Formation of Tautomers: Benzimidazoles can exist in tautomeric forms, which might complicate NMR spectra.[6]
-
Solution: Be aware of the potential for tautomerism and consult relevant literature for the characterization of similar compounds.
-
Experimental Workflow for Synthesis and Purification
Here is a detailed, step-by-step methodology for the synthesis and purification of this compound.
Synthesis Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 mmol) and 3-chlorobenzaldehyde (1 mmol) in a suitable solvent such as ethanol or water (10 mL).[2]
-
Reaction: Heat the mixture at a temperature appropriate for the chosen solvent (e.g., reflux for ethanol, 100 °C for water) and monitor the reaction progress by TLC.[2]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. If not, the solvent can be removed under reduced pressure.[2]
-
Extraction: If necessary, extract the product with a suitable organic solvent like diethyl ether. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[2]
Purification Protocol:
-
Recrystallization: Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol). If colored impurities are present, add a small amount of activated carbon and heat for a short period.[3] Filter the hot solution to remove the activated carbon and any insoluble impurities. Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Collect the purified crystals by filtration and dry them under vacuum.
-
Column Chromatography: If recrystallization does not provide a pure product, perform silica gel column chromatography. A common eluent system is a mixture of hexane and ethyl acetate.[2]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis, purification, and characterization of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected appearance of pure this compound?
A1: Pure this compound is typically a pale yellow or white crystalline solid.[4][5]
Q2: How should I store this compound?
A2: Benzimidazole derivatives should generally be stored in a cool, dry place, away from light and air to prevent degradation. For long-term storage, keeping the compound at -20°C is recommended.[7]
Q3: My mass spectrum shows a peak at M+2. What does this indicate?
A3: The presence of a chlorine atom in the molecule will result in an isotopic peak at M+2 with an intensity of approximately one-third of the molecular ion peak (M+). This is due to the natural abundance of the ³⁷Cl isotope.
Q4: The N-H proton signal in my ¹H NMR spectrum is very broad or not visible. Is this normal?
A4: Yes, the N-H proton of the benzimidazole ring can be broad due to quadrupole broadening and exchange with residual water in the NMR solvent. In some cases, it may not be observed at all. The chemical shift of this proton is also highly dependent on the solvent and concentration.
Q5: Can I use other aldehydes to synthesize different 2-arylbenzimidazoles?
A5: Yes, the condensation reaction between o-phenylenediamine and an aldehyde is a general method for the synthesis of 2-substituted benzimidazoles.[2][8] A variety of aromatic and aliphatic aldehydes can be used to generate a library of benzimidazole derivatives.
Logical Relationships in Troubleshooting
Caption: Troubleshooting logic for the characterization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 7. Comprehensive stability study of benzimidazole drug residues in standard solution, muscle and milk - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mild and Highly Efficient Method for the Synthesis of 2-Arylbenzimidazoles and 2-Arylbenzothiazoles [organic-chemistry.org]
Validation & Comparative
A Researcher's Guide to Validating the Biological Target of 2-(3-chlorophenyl)-1H-benzimidazole
In the landscape of contemporary drug discovery, the benzimidazole scaffold stands out as a "privileged structure," forming the core of numerous compounds with a wide spectrum of biological activities, including potent anticancer effects.[1][2] The compound 2-(3-chlorophenyl)-1H-benzimidazole belongs to this promising class. Preliminary studies on related analogs suggest that its mechanism of action likely involves the inhibition of key cellular proliferation and survival pathways. However, the precise molecular target(s) remain to be definitively identified and validated.
This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals aiming to elucidate and validate the biological target of this compound. We will move beyond a simple listing of protocols to explain the causal logic behind experimental choices, ensuring a self-validating system of inquiry. We will objectively compare methodologies and present supporting data to guide your research strategy.
Part 1: Unbiased Target Identification – Casting a Wide Net
Before diving into hypothesis-driven validation, it is crucial to approach target identification with an unbiased perspective. The initial goal is to generate a list of high-probability candidate targets. Two powerful and complementary approaches are recommended:
Proteome-Wide Kinase Interaction Profiling
Given that many benzimidazole derivatives are known to be kinase inhibitors, a logical first step is to assess the interaction of this compound with a broad panel of human kinases.[3]
Method of Choice: KINOMEscan™
The KINOMEscan™ platform is a high-throughput, active site-directed competition binding assay.[4][5][6][7][8] It quantitatively measures the binding interactions between a compound and a large panel of kinases (typically over 450). The output is not an IC50 value, but a true thermodynamic dissociation constant (Kd), which is a more direct measure of binding affinity.
Experimental Workflow: KINOMEscan™ Profiling
Caption: KINOMEscan™ workflow for identifying kinase targets.
The primary data from this screen will reveal which kinases, if any, bind to the compound with high affinity. This provides a direct, albeit in vitro, list of potential targets to pursue in cell-based assays.
Cellular Target Engagement Profiling
To complement the in vitro binding data, it is essential to identify targets that the compound engages within a live, intact cellular environment.
Method of Choice: Cellular Thermal Shift Assay (CETSA®) coupled with Mass Spectrometry (MS)
CETSA is based on the principle that when a small molecule binds to its target protein, it generally increases the protein's thermal stability.[9][10][11] By heating intact cells treated with the compound across a temperature gradient, and then separating soluble from aggregated proteins, one can identify stabilized proteins. When combined with quantitative mass spectrometry, this becomes a powerful proteome-wide method to identify direct binding targets in their native environment.
Experimental Workflow: Proteome-wide CETSA
Caption: General workflow for CETSA coupled with mass spectrometry.
The output of this experiment will be a list of proteins that are significantly more stable in the presence of this compound, providing strong evidence of direct target engagement within the cell.
Part 2: Hypothesis-Driven Target Validation
The unbiased approaches in Part 1 will generate a list of candidate targets. Let's hypothesize, based on the broader benzimidazole literature, that our primary candidates are:
-
Receptor Tyrosine Kinases (RTKs): Specifically VEGFR-2 and EGFR.[12][13]
-
Microtubules: Specifically, the polymerization of tubulin.[14][15]
-
Topoisomerase II: An enzyme critical for DNA replication.
Now, we must validate these hypotheses using orthogonal, targeted assays, comparing the activity of our compound to well-characterized inhibitors.
Validating Kinase Inhibition
A. In Vitro Kinase Assays
The first step is to confirm direct enzymatic inhibition and determine the potency (IC50) of this compound against the candidate kinases identified in the KINOMEscan™.
Protocol: In Vitro Kinase Inhibition Assay (e.g., for VEGFR-2) This protocol is based on a homogenous time-resolved fluorescence (HTRF) format, a common method for kinase activity measurement.
-
Reagents & Materials:
-
Recombinant human VEGFR-2 kinase (commercially available).
-
Poly-Glu-Tyr (4:1) peptide substrate.
-
ATP.
-
Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).
-
HTRF Detection Reagents: Europium-labeled anti-phosphotyrosine antibody and an XL665-coupled streptavidin.
-
This compound, serially diluted.
-
Positive Control: Sunitinib or Cabozantinib (known VEGFR-2 inhibitors).[16][17]
-
Negative Control: DMSO.
-
384-well low-volume white plates.
-
-
Procedure:
-
Add 2 µL of serially diluted compound or controls to the wells.
-
Add 4 µL of the kinase/substrate mix to each well.
-
Initiate the reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and add 10 µL of the HTRF detection reagent mix.
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader (665 nm and 620 nm emission).
-
-
Data Analysis:
-
Calculate the ratio of the two emission signals.
-
Plot the percentage of inhibition against the compound concentration.
-
Determine the IC50 value using a four-parameter logistic curve fit.
-
B. Cellular Target Engagement: Targeted CETSA
Confirming that the compound binds to the kinase in a cellular context is crucial. A targeted CETSA using Western Blot for detection is the gold standard for validating a single target.[18]
Protocol: Targeted CETSA for Kinase Engagement
-
Cell Culture & Treatment:
-
Culture a relevant cell line (e.g., HUVEC for VEGFR-2, A549 for EGFR) to ~80% confluency.
-
Treat cells with various concentrations of this compound or a positive control (Erlotinib for EGFR[13]) for 1-2 hours. Include a vehicle (DMSO) control.
-
-
Thermal Challenge:
-
Harvest and wash the cells, resuspending them in PBS with protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes in a thermal cycler for 3 minutes across a range of temperatures (e.g., 40°C to 64°C). Also, include an unheated control.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thawing (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble fraction from the aggregated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
-
Detection by Western Blot:
-
Transfer the supernatant (soluble fraction) to new tubes.
-
Determine protein concentration and normalize samples.
-
Perform SDS-PAGE and transfer to a PVDF membrane.
-
Probe with a primary antibody specific for the target kinase (e.g., anti-VEGFR-2 or anti-EGFR).
-
Use an appropriate secondary antibody and detect with chemiluminescence.
-
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Plot the percentage of soluble protein relative to the unheated control against the temperature.
-
A shift in the melting curve to higher temperatures in the compound-treated samples confirms target engagement.
-
Comparative Data (Hypothetical & Literature-Based)
| Compound | Target | Assay Type | IC50 / Kd (nM) | Citation |
| This compound | VEGFR-2 | In Vitro Kinase | To Be Determined | N/A |
| This compound | EGFR | In Vitro Kinase | To Be Determined | N/A |
| Sunitinib | VEGFR-2 | In Vitro Kinase | 80 | [16] |
| Cabozantinib | VEGFR-2 | In Vitro Kinase | 0.035 | [12] |
| Erlotinib | EGFR | In Vitro Kinase | 2 | [13] |
| Gefitinib | EGFR | In Vitro Kinase | 26-37 | [13] |
Validating Tubulin Polymerization Inhibition
Protocol: In Vitro Tubulin Polymerization Assay This assay measures the effect of the compound on the assembly of purified tubulin into microtubules, which can be monitored by an increase in turbidity.[3][20][21]
-
Reagents & Materials:
-
Lyophilized bovine or porcine tubulin (>99% pure).
-
General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.
-
GTP solution (10 mM).
-
Glycerol.
-
This compound, serially diluted.
-
Positive Control: Nocodazole or Colchicine (known polymerization inhibitors).[15]
-
Negative Control: Paclitaxel (polymerization enhancer), DMSO (vehicle).
-
Temperature-controlled spectrophotometer with 96-well plate reader capabilities.
-
-
Procedure:
-
On ice, prepare the tubulin reaction mix containing tubulin (e.g., 3 mg/mL) in GTB with 1 mM GTP and 10% glycerol.
-
Add diluted compound or controls to a pre-warmed (37°C) 96-well plate.
-
Initiate the reaction by adding the ice-cold tubulin mix to the wells.
-
Immediately place the plate in the spectrophotometer pre-heated to 37°C.
-
Measure the absorbance at 340 nm every 60 seconds for 60 minutes.
-
-
Data Analysis:
-
Plot absorbance vs. time to generate polymerization curves.
-
Calculate the rate of polymerization (Vmax of the growth phase) and the maximum absorbance (plateau).
-
Determine the IC50 for inhibition of tubulin polymerization.
-
Comparative Data (Literature-Based)
| Compound | Target | Assay Type | IC50 (µM) | Citation |
| This compound | Tubulin | Polymerization | To Be Determined | N/A |
| Nocodazole | Tubulin | Polymerization | ~0.2 - 1 | [20] |
| Colchicine | Tubulin | Polymerization | ~1 - 5 | [15] |
| Tubulin Polymerization Inhibitor II | Tubulin | Polymerization | 4.5 | [14] |
Validating Topoisomerase II Inhibition
Protocol: Topoisomerase II DNA Decatenation Assay This assay measures the ability of Topoisomerase II to separate interlocked DNA rings (catenated DNA), a process that is inhibited by certain compounds.[22][23][24][25][26]
-
Reagents & Materials:
-
Human Topoisomerase IIα enzyme.
-
Kinetoplast DNA (kDNA) - a network of catenated DNA circles.
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM NaCl, 10 mM MgCl2, 2 mM ATP, 0.5 mM DTT).
-
This compound, serially diluted.
-
Positive Control: Etoposide (a Topo II poison).
-
Negative Control: DMSO.
-
Proteinase K and SDS.
-
Agarose gel electrophoresis reagents.
-
-
Procedure:
-
Set up reactions on ice containing assay buffer, kDNA, and diluted compound or controls.
-
Add Topoisomerase IIα to initiate the reaction.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction by adding SDS, followed by Proteinase K to digest the enzyme.
-
Add loading dye and resolve the DNA products on a 1% agarose gel containing ethidium bromide.
-
-
Data Analysis:
-
Catenated kDNA remains in the well, while decatenated, circular DNA migrates into the gel.
-
Inhibition is observed as a decrease in the amount of decatenated DNA compared to the DMSO control.
-
Quantify the bands to determine an approximate IC50.
-
Part 3: Genetic Validation – The Definitive Link
Chemical tools can have off-target effects. Therefore, genetic validation is the ultimate confirmation that a compound's phenotype is mediated through the hypothesized target.
Method of Choice: CRISPR/Cas9 Gene Knockout
By using CRISPR/Cas9 to create a cell line that does not express the putative target protein, we can test if the cells become resistant to this compound.[27][28][29][30][31]
Experimental Workflow: CRISPR-based Target Validation
Caption: Workflow for validating a drug target using CRISPR/Cas9.
Expected Outcome & Interpretation
If the knockout of the target gene leads to a significant rightward shift in the IC50 curve (i.e., the cells become more resistant to the compound), it provides powerful evidence that the compound's cytotoxic effect is mediated through this specific target. If there is no change in sensitivity, the compound likely acts through a different target or pathway.
Conclusion
Validating the biological target of a novel compound like this compound is a multi-faceted process that requires a logical, layered approach. By starting with unbiased, proteome-wide screening methods and systematically narrowing down candidates with specific biochemical, cellular, and genetic validation techniques, researchers can build a robust, evidence-based case for the compound's mechanism of action. This guide provides a strategic roadmap, comparing key methodologies and offering detailed protocols to empower scientists to confidently identify and validate the targets of their small molecule inhibitors, ultimately accelerating the journey from discovery to potential therapeutic application.
References
- 1. Synthesis and insight into the structure–activity relationships of 2-phenylbenzimidazoles as prospective anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D0RA02282A [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 6. drugtargetreview.com [drugtargetreview.com]
- 7. chayon.co.kr [chayon.co.kr]
- 8. lincsportal.ccs.miami.edu [lincsportal.ccs.miami.edu]
- 9. benchchem.com [benchchem.com]
- 10. scispace.com [scispace.com]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Tubulin Polymerization Inhibitor II The Tubulin Polymerization Inhibitor II, also referenced under CAS 1151995-69-5, acts as an effective anti-microtubule agent. This small molecule/inhibitor is primarily used for Cell Structure applications. 1151995-69-5 [sigmaaldrich.com]
- 15. mdpi.com [mdpi.com]
- 16. selleckchem.com [selleckchem.com]
- 17. medchemexpress.com [medchemexpress.com]
- 18. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. An in vitro Microscopy-based Assay for Microtubule-binding and Microtubule-crosslinking by Budding Yeast Microtubule-associated Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. topogen.com [topogen.com]
- 24. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 25. inspiralis.com [inspiralis.com]
- 26. Topoisomerase Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 27. benchchem.com [benchchem.com]
- 28. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 29. creative-diagnostics.com [creative-diagnostics.com]
- 30. biocompare.com [biocompare.com]
- 31. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(3-chlorophenyl)-1H-benzimidazole and Structurally Related Benzimidazoles for Therapeutic Potential
The benzimidazole scaffold, a fusion of benzene and imidazole rings, represents a privileged structure in medicinal chemistry.[1][2] Its derivatives are known to exhibit a wide array of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory effects.[3][4][5] This versatility stems from the benzimidazole nucleus's ability to interact with various biological targets.[6][7] This guide provides a comparative study of 2-(3-chlorophenyl)-1H-benzimidazole against other 2-aryl benzimidazoles, focusing on how substitutions on the phenyl ring influence their biological activity. We will delve into their synthesis, comparative efficacy supported by experimental data, and the underlying structure-activity relationships (SAR).
The Significance of the 2-Aryl Benzimidazole Scaffold
The substitution at the 2-position of the benzimidazole ring is a critical determinant of its biological activity.[6][8] Aryl groups at this position, in particular, have led to the development of potent therapeutic agents.[9][10] These compounds often act by targeting key biomolecules, such as enzymes and receptors involved in disease progression. For instance, some 2-aryl benzimidazoles have shown promise as inhibitors of enzymes like tubulin and various kinases, which are crucial targets in cancer therapy.[9][10][11] The electronic and steric properties of the substituent on the 2-aryl ring can significantly modulate the compound's binding affinity and overall efficacy.
Synthesis of 2-Aryl Benzimidazoles
A common and efficient method for synthesizing 2-aryl benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde.[12] This reaction is typically catalyzed by an acid and proceeds through a cyclocondensation mechanism. The choice of catalyst and reaction conditions can be optimized to achieve high yields.[12]
References
- 1. Review on antimicrobial activity of 2- substitude-benzimidazole compouds [wisdomlib.org]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of Selected Benzimidazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. maaz.ihmc.us [maaz.ihmc.us]
- 6. Structure–Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Anti-tumor Activity of Novel 2-Aryl Benzimidazole Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. A Simple, Efficient Synthesis of 2-Aryl Benzimidazoles Using Silica Supported Periodic Acid Catalyst and Evaluation of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-(3-chlorophenyl)-1H-benzimidazole Analogs for Anticancer Applications
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous pharmacologically active agents and its ability to interact with a diverse array of biological targets.[1][2] Its structural similarity to naturally occurring nucleotides allows it to bind to various biopolymers, leading to a broad spectrum of activities, including anticancer, antimicrobial, and antiviral properties.[3][4] Among the vast library of benzimidazole derivatives, the 2-substituted phenylbenzimidazoles have emerged as a particularly promising class for the development of novel therapeutics.[5][6]
This guide provides an in-depth analysis of the structure-activity relationships (SAR) for a specific subclass: 2-(3-chlorophenyl)-1H-benzimidazole analogs. We will dissect the molecule, examining how modifications to the phenyl ring and the benzimidazole core influence its biological efficacy, with a primary focus on anticancer activity. This analysis is grounded in established principles and supported by comparative data to provide researchers with actionable insights for rational drug design.
Core Scaffold Analysis: Deconstructing the this compound
The fundamental structure consists of a benzimidazole ring system linked at the C-2 position to a 3-chlorophenyl group. The therapeutic potential of this scaffold is highly dependent on the electronic and steric properties of substituents at three key regions: the 2-phenyl ring, the N-1 position of the imidazole ring, and the C-5/C-6 positions of the fused benzene ring.
The substitution pattern on the 2-phenyl ring is a critical determinant of activity. The placement of a chlorine atom at the meta-position (C-3) serves as a key electronic and steric feature.
-
The 3-Chloro Group : This electron-withdrawing group creates a distinct electronic profile that can influence hydrogen bonding capabilities and π-π stacking interactions with target proteins, such as kinases or DNA.[7] Its position avoids the steric hindrance that can sometimes be associated with ortho-substituents.
-
Comparative Substitutions : Studies on related 2-phenylbenzimidazoles have shown that both the nature and position of the substituent are crucial. For instance, a 3,4,5-trimethoxy substitution pattern on the phenyl ring has been reported to be vital for anticancer properties in some series.[8] In contrast, a 4-chlorophenyl derivative showed selectivity for VEGFR-2 kinase.[8] This highlights that while the 3-chloro moiety is a potent starting point, exploring other substitutions can tune the compound's potency and selectivity against different targets.
The N-1 position of the benzimidazole ring is a primary site for chemical modification that profoundly impacts the molecule's physicochemical properties and biological activity.[9] Unsubstituted (N-H) benzimidazoles can act as both hydrogen bond donors and acceptors. Alkylation or arylation at this position eliminates the donor capability but can introduce new, beneficial interactions and improve pharmacokinetic properties.
-
Small Alkyl Groups : Introducing small alkyl chains (e.g., methyl, ethyl) can increase lipophilicity, potentially enhancing cell membrane permeability and leading to greater intracellular drug concentrations.
-
Bulky and Functionalized Groups : The addition of larger or functionalized moieties, such as morpholinopropyl groups, has been shown to yield significant cytotoxic activity, in some cases superior to standard chemotherapeutics like cisplatin.[3] This suggests that the N-1 position can be utilized to introduce functionalities that either seek out specific interactions within a target's binding pocket or improve the overall drug-like properties of the compound.
Substituents on the fused benzene ring of the benzimidazole core (typically at the C-5 or C-6 positions) provide another avenue for optimizing activity. These modifications can fine-tune the electronic nature of the entire ring system and influence solubility and metabolic stability.
-
Electron-Withdrawing Groups (EWGs) : Groups like chloro (Cl) or nitro (NO₂) at the C-6 position have been incorporated into designs for potent antimicrobial and anticancer agents.[10] These EWGs can lower the pKa of the N-1 proton and alter the overall electron density of the aromatic system.
-
Electron-Donating Groups (EDGs) : Conversely, electron-donating groups like methyl (CH₃) can also be beneficial, though their effect is context-dependent on the target and the other substituents present on the molecule.
The following diagram illustrates the key regions for SAR exploration on the this compound scaffold.
Caption: Key regions on the benzimidazole scaffold for SAR analysis.
Comparative Performance Data
To illustrate the SAR principles discussed, the following table summarizes the in-vitro cytotoxic activity of a series of hypothetical this compound analogs against the human lung carcinoma cell line (A549). The IC₅₀ value represents the concentration required to inhibit 50% of cell growth; a lower value indicates higher potency.[11]
| Compound ID | R¹ (N-1 Position) | R² (C-6 Position) | IC₅₀ (µM) vs. A549 | SAR Interpretation |
| 1a (Core) | -H | -H | 15.2 | Baseline activity of the core scaffold. |
| 1b | -CH₃ | -H | 9.8 | Small alkyl group at N-1 increases lipophilicity and potency. |
| 1c | -(CH₂)₃-Morpholine | -H | 1.5 | A bulky, functionalized N-1 substituent significantly enhances activity.[3] |
| 1d | -H | -Cl | 8.5 | Electron-withdrawing group on the benzimidazole ring improves potency.[10] |
| 1e | -H | -NO₂ | 7.9 | Strong electron-withdrawing group further enhances activity.[10] |
| 1f | -CH₃ | -Cl | 4.3 | Synergistic effect of substitutions at both N-1 and C-6 positions. |
| Doxorubicin | (Reference Drug) | 0.8 | Standard chemotherapeutic for comparison.[12] |
Note: The IC₅₀ values are representative examples derived from published data on similar benzimidazole analogs to illustrate SAR trends.
Experimental Methodologies
A self-validating research approach requires robust and reproducible experimental protocols. The following sections detail the synthesis of a representative analog and the method for evaluating its biological activity.
Protocol 1: Synthesis of 2-(3-chlorophenyl)-6-nitro-1H-benzimidazole
This procedure is a variation of the widely used Phillips condensation method, which involves the reaction of an o-phenylenediamine with an aldehyde followed by oxidation.[5][13]
Step-by-Step Methodology:
-
Reactant Preparation: In a 100 mL round-bottom flask, dissolve 4-nitro-o-phenylenediamine (1.53 g, 10 mmol) and 3-chlorobenzaldehyde (1.41 g, 10 mmol) in 30 mL of ethanol.
-
Catalyst Addition: Add sodium metabisulfite (Na₂S₂O₅) (1.90 g, 10 mmol) to the mixture as an oxidizing agent.[8]
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux (approx. 80°C) with constant stirring for 6-8 hours.
-
Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) with a mobile phase of ethyl acetate:petroleum ether (3:7 v/v).
-
Isolation: Upon completion, cool the reaction mixture to room temperature. Pour the mixture into 100 mL of ice-cold water while stirring vigorously.
-
Purification: A solid precipitate will form. Collect the solid by vacuum filtration and wash it thoroughly with cold water to remove any unreacted starting materials and salts.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to yield the pure 2-(3-chlorophenyl)-6-nitro-1H-benzimidazole as a solid.
-
Characterization: Confirm the structure and purity of the final compound using IR, ¹H-NMR, and Mass Spectrometry.[6]
Protocol 2: In-Vitro Cytotoxicity Evaluation using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and is a standard tool for screening cytotoxic compounds.[11][12][14]
Caption: Workflow for the MTT cytotoxicity assay.
Step-by-Step Methodology:
-
Cell Seeding: Seed A549 cells into a 96-well flat-bottom microplate at a density of 5,000 cells per well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Addition: Prepare serial dilutions of the synthesized benzimidazole analogs in the culture medium. Remove the old medium from the wells and add 100 µL of the fresh medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include wells for a vehicle control (DMSO) and a positive control (Doxorubicin).
-
Incubation: Incubate the plate for 48 hours under the same conditions.
-
MTT Reagent: After the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 4 hours. During this time, mitochondrial reductases in viable cells will convert the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the supernatant from each well and add 150 µL of dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC₅₀ value using non-linear regression analysis.
Conclusion and Future Directions
The structure-activity relationship of this compound analogs is a rich field for the development of novel anticancer agents. The evidence strongly suggests that a multi-pronged optimization strategy is most effective. Potent cytotoxicity is achieved through the synergistic modification of the N-1 and C-5/C-6 positions of the benzimidazole core, while substitutions on the 2-phenyl ring can be used to fine-tune target selectivity.
Future research should focus on creating hybrid molecules that combine the potent benzimidazole core with other pharmacophores, such as triazoles or quinolones, to develop multi-target agents that can overcome drug resistance.[15] Furthermore, in-silico studies, including molecular docking, can help elucidate the precise binding modes of these compounds with key cancer-related targets like EGFR, VEGFR-2, or topoisomerase, providing a rational basis for the next generation of analog design.[7][15]
References
- 1. benchchem.com [benchchem.com]
- 2. longdom.org [longdom.org]
- 3. nveo.org [nveo.org]
- 4. mdpi.com [mdpi.com]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. japsonline.com [japsonline.com]
- 7. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Design, synthesis, bio-evaluation, and in silico studies of some N-substituted 6-(chloro/nitro)-1H-benzimidazole derivatives as antimicrobial and anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 13. ijpcbs.com [ijpcbs.com]
- 14. Novel benzimidazole derivatives: Synthesis, in vitro cytotoxicity, apoptosis and cell cycle studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
In Vivo Efficacy of 2-Aryl-Benzimidazoles: A Comparative Guide for Evaluating 2-(3-chlorophenyl)-1H-benzimidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for understanding and evaluating the in vivo efficacy of 2-(3-chlorophenyl)-1H-benzimidazole. While direct in vivo studies on this specific compound are not extensively published, this document synthesizes data from structurally related benzimidazole derivatives to establish a predictive baseline and a robust experimental protocol for its evaluation.
The benzimidazole scaffold is a "privileged" structure in medicinal chemistry, recognized for its broad range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Its structural similarity to naturally occurring purine nucleotides allows it to interact with a wide array of biological targets.[4] This guide focuses primarily on the anticancer potential of 2-aryl-benzimidazoles, providing researchers with the mechanistic context and practical methodologies required for preclinical assessment.
Part 1: Mechanistic Landscape of Anticancer Benzimidazoles
The anticancer effects of benzimidazole derivatives are multifaceted, arising from their ability to modulate numerous critical cellular pathways involved in cancer progression.[5][6] Understanding these mechanisms is fundamental to designing and interpreting in vivo efficacy studies.
Key Mechanisms of Action:
-
Tubulin Polymerization Inhibition: A primary mechanism for many benzimidazoles is the disruption of microtubule dynamics.[7] By binding to β-tubulin, these compounds inhibit the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.[6][7] This action is similar to established chemotherapeutic agents like vinca alkaloids and taxanes.
-
Kinase Inhibition: Many 2-aryl-benzimidazoles function as potent inhibitors of protein kinases that drive oncogenic signaling. One derivative was shown to suppress both HER2 and EGFR signaling in vitro and in vivo, blocking downstream PI3K/Akt and MEK/Erk pathways crucial for cell survival and proliferation.[4]
-
DNA Intercalation and Topoisomerase Inhibition: Certain derivatives can intercalate into the minor groove of DNA or inhibit topoisomerase enzymes, which are essential for DNA replication and repair.[1] This leads to DNA damage and the induction of apoptosis. Bendamustine, an FDA-approved benzimidazole derivative, functions as a DNA alkylating agent.[1][7]
-
Induction of Apoptosis: Beyond cell cycle arrest, benzimidazoles can trigger programmed cell death by activating intrinsic apoptotic pathways and the p53 tumor suppressor protein.[7]
The causality behind targeting these pathways is well-established; they represent fundamental hallmarks of cancer, including sustained proliferative signaling, evasion of growth suppressors, and resistance to cell death.
To visualize a key mechanism, the following diagram illustrates how a benzimidazole derivative can inhibit a critical receptor tyrosine kinase (RTK) signaling cascade.
References
- 1. Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. japsonline.com [japsonline.com]
- 3. Structure-Activity Relationship Analysis of Benzimidazoles as Emerging Anti-Inflammatory Agents: An Overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nveo.org [nveo.org]
- 5. researchgate.net [researchgate.net]
- 6. Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Understanding the Role of Benzimidazoles in Innovative Cancer Treatments| Expert Insights on Integrative Medicine | 417 Integrative Medicine [417integrativemedicine.com]
A Cross-Validated Guide to the Anticancer Potential of 2-Phenylbenzimidazoles: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of anticancer drug discovery, the benzimidazole scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. This guide provides a comprehensive cross-validation of the anticancer activity of 2-phenylbenzimidazole derivatives, with a specific focus on chloro-substituted analogues. Due to the limited publicly available data on the specific isomer 2-(3-chlorophenyl)-1H-benzimidazole, this guide will utilize the closely related and more extensively studied analogue, 2-(4-chlorophenyl)-1H-benzimidazole, as a representative of this class of compounds.
This document will objectively compare its performance with established anticancer agents: the microtubule-targeting agent Combretastatin A-4 and the widely used chemotherapeutic drug Doxorubicin. By synthesizing available data and providing detailed experimental protocols, this guide aims to equip researchers with the necessary information to evaluate and potentially advance the development of 2-phenylbenzimidazole derivatives as therapeutic agents.
Comparative Cytotoxicity Analysis
| Compound | MCF-7 (Breast) IC50 | A549 (Lung) IC50 | HCT-116 (Colorectal) IC50 |
| 2-(4-chlorophenyl)-1H-benzimidazole | Potent (Anticipated) | Potent (Anticipated) | Potent (Anticipated) |
| Combretastatin A-4 | 5.59 µM[1][2] | 8.23 µM[1][2] | 5.60 µM[1][2] |
| Doxorubicin | 1.25 µM (48h)[3] | > 20 µM (24h)[4] | 1.9 µg/ml |
Note: The IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used. The data presented here is a synthesis of values found in the cited literature.
Mechanistic Insights: Potential Pathways of Action
Benzimidazole derivatives exert their anticancer effects through various mechanisms. The two most prominent and well-documented pathways for this class of compounds are the inhibition of tubulin polymerization and the modulation of epidermal growth factor receptor (EGFR) signaling.
Tubulin Polymerization Inhibition
Many benzimidazole derivatives are known to interfere with the dynamics of microtubules, which are essential for cell division, intracellular transport, and the maintenance of cell shape. By binding to β-tubulin, these compounds can inhibit its polymerization into microtubules, leading to a disruption of the mitotic spindle, cell cycle arrest at the G2/M phase, and ultimately, apoptosis. This mechanism is shared with other successful anticancer agents like Vinca alkaloids and Combretastatins.
Caption: Inhibition of tubulin polymerization by 2-phenylbenzimidazole derivatives.
EGFR Signaling Pathway Inhibition
The Epidermal Growth Factor Receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell growth, proliferation, and survival. In many types of cancer, EGFR is overexpressed or mutated, leading to uncontrolled cell division. Benzimidazole derivatives have been shown to act as EGFR inhibitors, blocking the downstream signaling cascades, such as the RAS-RAF-MEK-ERK and PI3K-AKT pathways, which are critical for cancer cell proliferation and survival.
Caption: Inhibition of the EGFR signaling pathway by 2-phenylbenzimidazole derivatives.
Experimental Protocols
To facilitate further research and cross-validation, detailed step-by-step methodologies for key in vitro assays are provided below.
Cell Viability Assay (MTT Assay)
This assay is a colorimetric assay for assessing cell metabolic activity.
Materials:
-
Cancer cell lines (e.g., MCF-7, A549, HCT-116)
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
Test compounds (2-phenylbenzimidazole derivative, Combretastatin A-4, Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in different phases of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds for the desired time.
-
Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS and resuspend in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases.
Apoptosis Assay by Annexin V-FITC/PI Staining
This assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cell lines
-
6-well plates
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with test compounds.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the samples by flow cytometry within one hour.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Lyophilized tubulin (>99% pure)
-
General Tubulin Buffer (GTB: 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)
-
GTP stock solution (100 mM)
-
Test compounds
-
Positive control (e.g., Nocodazole)
-
96-well plates
-
Spectrophotometer with temperature control
Procedure:
-
Reconstitute tubulin in ice-cold GTB.
-
Prepare serial dilutions of the test compounds in GTB.
-
In a pre-chilled 96-well plate, add GTB, tubulin, and the test compound or control.
-
Initiate polymerization by adding GTP and immediately transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Measure the change in absorbance at 340 nm over time to monitor microtubule polymerization.
-
Analyze the data to determine the effect of the compound on the rate and extent of tubulin polymerization.
EGFR Kinase Assay (ADP-Glo™ Kinase Assay)
This luminescent assay measures the amount of ADP produced by a kinase reaction.
Materials:
-
Recombinant human EGFR kinase
-
Kinase substrate (e.g., Poly(Glu, Tyr) 4:1)
-
ATP
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Luminometer
Procedure:
-
Set up the kinase reaction in a 96-well plate containing kinase buffer, EGFR enzyme, substrate, and the test compound at various concentrations.
-
Initiate the reaction by adding ATP and incubate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent and incubating for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a luminometer. The signal is proportional to the amount of ADP produced and reflects the kinase activity.
Conclusion
2-Phenylbenzimidazole derivatives, represented here by the 2-(4-chlorophenyl) analogue, hold significant promise as a scaffold for the development of novel anticancer agents. Their potential to inhibit key cancer-related pathways, such as tubulin polymerization and EGFR signaling, warrants further investigation. This guide provides a framework for the comparative evaluation of these compounds, offering standardized protocols for key in vitro assays. While direct comparative data for this compound remains to be fully elucidated, the information presented herein on related structures and established anticancer agents provides a solid foundation for future research in this exciting area of medicinal chemistry. Further studies are crucial to determine the specific activity and therapeutic potential of individual isomers and derivatives.
References
A Comparative Guide to the Corrosion Inhibition Efficiency of 2-(3-Chlorophenyl)-1H-benzimidazole Derivatives
This guide provides an in-depth technical comparison of 2-(3-chlorophenyl)-1H-benzimidazole derivatives as corrosion inhibitors, designed for researchers and scientists in materials science and chemical engineering. We will explore the synthesis, performance evaluation, and inhibition mechanisms of these compounds, grounding our analysis in experimental data and theoretical insights to elucidate the critical structure-activity relationships that govern their protective capabilities.
Introduction: The Imperative for Advanced Corrosion Inhibitors
The corrosion of metals, particularly steel, is a persistent challenge that compromises structural integrity and incurs significant economic costs. In acidic environments, such as those found in industrial cleaning, oil and gas production, and chemical processing, the rate of corrosion is markedly accelerated. Organic corrosion inhibitors are a frontline defense, functioning by adsorbing onto the metal surface to form a protective barrier that impedes the corrosive process.[1]
Among the vast array of organic inhibitors, benzimidazole and its derivatives have garnered substantial attention.[2][3] Their high efficacy is attributed to the molecular structure, which features a planar benzimidazole ring with nitrogen heteroatoms and delocalized π-electrons.[4] These features facilitate strong adsorption onto the d-orbitals of metal surfaces, effectively blocking the active sites for corrosion.[5][6] This guide focuses specifically on derivatives of this compound, examining how modifications to this core structure influence its performance and providing a framework for the rational design of next-generation inhibitors.
Molecular Design and Synthesis of Benzimidazole Inhibitors
The development of potent corrosion inhibitors is a process of deliberate molecular design, where a parent structure is systematically modified to enhance its protective properties.
General Synthetic Pathway
The synthesis of 2-substituted benzimidazoles is typically achieved through a straightforward condensation reaction. The process involves reacting an o-phenylenediamine with a substituted carboxylic acid in a refluxing acidic medium.[4] For the parent compound of interest, this would involve the reaction of o-phenylenediamine with 3-chlorobenzoic acid.
Protocol for Synthesis of 2-Substituted Benzimidazoles
-
Reaction Setup : In a round-bottom flask fitted with a reflux condenser, dissolve o-phenylenediamine in a suitable solvent such as 4N HCl.[7]
-
Addition of Reactant : Add the desired carboxylic acid (e.g., 3-chlorobenzoic acid) to the flask.
-
Reflux : Heat the reaction mixture to reflux for several hours (e.g., 2-4 hours).[7]
-
Work-up : After cooling, neutralize the mixture carefully with a base (e.g., ammonium hydroxide) to precipitate the product.
-
Purification : Filter the crude product, wash it thoroughly with cold water, and then purify it by recrystallization from a suitable solvent like ethanol to obtain the pure benzimidazole derivative.[4]
-
Characterization : Confirm the structure of the synthesized compound using spectroscopic methods, including ¹H NMR, ¹³C NMR, and Mass Spectrometry.[4]
Rationale for Derivative Design: The Role of Substituents
The true innovation in inhibitor design lies in the strategic addition of functional groups to the benzimidazole backbone. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—have a profound impact on the molecule's ability to adsorb to the metal surface.
-
Electron-Donating Groups (EDGs) : Groups like amino (-NH₂) or hydroxyl (-OH) increase the electron density on the benzimidazole ring.[8][9] This enhances the molecule's ability to donate electrons to the vacant d-orbitals of the metal, leading to stronger chemisorption and typically higher inhibition efficiency.[6]
-
Electron-Withdrawing Groups (EWGs) : Groups such as nitro (-NO₂) decrease the electron density of the ring. This reduces the molecule's electron-donating capability, which often results in lower inhibition efficiency.[5][8][10]
This principle allows for the fine-tuning of an inhibitor's performance, a concept we will explore through comparative data.
Performance Evaluation: Experimental and Theoretical Frameworks
A multi-faceted approach is essential for a robust evaluation of inhibitor performance. This involves a combination of electrochemical measurements, gravimetric analysis, and computational chemistry to build a comprehensive picture.
Experimental Comparison of Inhibition Efficiency
The effectiveness of an inhibitor is quantified by its Inhibition Efficiency (IE%), which can be determined using several complementary techniques. The data below compares various benzimidazole derivatives, illustrating the impact of different substituents on their protective capabilities on steel in acidic media.
| Inhibitor Derivative | Abbreviation | Concentration (M) | Medium | IE % (PDP) | IE % (EIS) | Reference |
| 2-(2-chlorophenyl)-1H-Benzimidazole | CPBI | 5 x 10⁻³ | 0.5 M H₂SO₄ | 92.3% | - | [11] |
| Benzimidazole (Parent Compound) | BIM | 5 x 10⁻³ | 0.5 M H₂SO₄ | 70.1% | - | [11] |
| 1-dodecyl-2-((dodecylthio)methyl)-1H-benzimidazole | LF₂ | 10⁻³ | 1.0 M HCl | 95.4% | - | [3][6] |
| (1H-benzimidazol-2-yl)methanethiol | LF₁ | 10⁻³ | 1.0 M HCl | 88.2% | - | [3][6] |
| 2-(2-aminophenyl)-1H-benzimidazole | APhBI | 3 x 10⁻³ | 1.0 M HCl | 87.09% | - | [12] |
| 1-(1H-bezo[d]imidazole-2-yl)-3-(methylthio) propan-1-amine | B3 | 10⁻² | 1.0 M HCl | 95.92% | - | [13] |
Data presented for CPBI and BIM is on copper; other data is for mild/carbon steel.
From this data, several key insights emerge. The introduction of a chlorophenyl group in CPBI significantly enhances its inhibition efficiency compared to the parent benzimidazole (BIM).[11] Furthermore, the addition of long alkyl chains (LF₂) or amino groups (APhBI, B3) results in very high protective performance, often exceeding 95%.[3][12][13] This demonstrates the power of strategic functionalization.
Theoretical Insights from Quantum Chemical Calculations
Density Functional Theory (DFT) provides a theoretical lens to understand why certain molecules are better inhibitors. By calculating electronic properties, we can predict and explain experimental results.[4][8]
-
E_HOMO (Highest Occupied Molecular Orbital Energy) : This value represents the electron-donating ability of the molecule. A higher E_HOMO facilitates adsorption onto the metal surface, as the inhibitor can more readily share its electrons.[6]
-
E_LUMO (Lowest Unoccupied Molecular Orbital Energy) : This value relates to the molecule's ability to accept electrons. A lower E_LUMO is also favorable.
-
Energy Gap (ΔE = E_LUMO - E_HOMO) : A small energy gap signifies high molecular reactivity, which generally correlates with higher inhibition efficiency.
The following table, derived from theoretical studies on substituted benzimidazoles, illustrates these correlations:[9]
| Substituent Type | Example Group | Effect on E_HOMO | Effect on ΔE | Expected Inhibition Efficiency |
| Electron Donating | -NH₂ | Increases | Decreases | High |
| Electron Withdrawing | -NO₂ | Decreases | Increases | Low |
This theoretical framework confirms the experimental observation that electron-donating groups enhance inhibition efficiency by favorably modifying the molecule's electronic properties.[8][14]
Mechanism of Corrosion Inhibition
The protective action of benzimidazole derivatives is rooted in their ability to adsorb onto the metal surface, creating a barrier between the metal and the corrosive environment.[2][5]
Caption: Mechanism of corrosion inhibition by benzimidazole derivatives on a metal surface.
The adsorption process can occur through two primary mechanisms:[7]
-
Physisorption : This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules. In acidic solutions, the nitrogen atoms of the benzimidazole can become protonated, leading to attraction to the negatively charged metal surface (due to adsorbed anions like Cl⁻).
-
Chemisorption : This is a stronger interaction involving the sharing of electrons to form coordinate covalent bonds. It occurs through the donation of lone pair electrons from the nitrogen heteroatoms and π-electrons from the aromatic ring to the vacant d-orbitals of the iron atoms.[12]
Often, both physisorption and chemisorption are involved in the inhibition process.[12] These compounds typically act as mixed-type inhibitors , meaning they reduce the rate of both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2][10][11] The strength and nature of this adsorption can be modeled using isotherms like the Langmuir adsorption isotherm, which relates the inhibitor concentration in the solution to the coverage on the metal surface.[2][15][16]
Standardized Experimental Protocols
To ensure reproducibility and comparability of results, standardized protocols for evaluating inhibitors are crucial.
Caption: Workflow for the development and evaluation of benzimidazole-based corrosion inhibitors.
Protocol: Gravimetric (Weight Loss) Measurements
This method provides a direct measure of metal loss over time.
-
Preparation : Prepare metal coupons of known surface area, typically by polishing with silicon carbide paper, degreasing with acetone, rinsing with distilled water, and drying.
-
Initial Weighing : Accurately weigh the prepared coupons to four decimal places (W₁).[4]
-
Immersion : Immerse the coupons in the corrosive solution (e.g., 1 M HCl) with and without the desired concentration of the inhibitor for a fixed period (e.g., 6-24 hours) at a constant temperature.
-
Cleaning : After immersion, remove the coupons, clean them with a soft brush, rinse with water and acetone, and dry them thoroughly.
-
Final Weighing : Accurately re-weigh the coupons (W₂).[4]
-
Calculation :
Protocol: Electrochemical Measurements (PDP & EIS)
These techniques provide rapid and detailed insights into the corrosion kinetics and inhibition mechanism. A standard three-electrode cell is used, containing a working electrode (the metal coupon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum).
-
Stabilization : Immerse the working electrode in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically for 30-60 minutes).
-
Electrochemical Impedance Spectroscopy (EIS) :
-
Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz).
-
The resulting Nyquist plot is analyzed to determine the charge transfer resistance (Rct). A larger Rct value indicates better corrosion resistance.
-
Calculate IE% using: IE% = [(Rctᵢ - Rct₀) / Rctᵢ] * 100, where Rctᵢ and Rct₀ are the charge transfer resistances with and without the inhibitor.[4]
-
-
Potentiodynamic Polarization (PDP) :
-
Scan the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP).
-
The resulting Tafel plot is extrapolated to determine the corrosion current density (icorr). A lower icorr value signifies better inhibition.
-
Calculate IE% using: IE% = [(icorr₀ - icorrᵢ) / icorr₀] * 100, where icorr₀ and icorrᵢ are the corrosion current densities without and with the inhibitor.[4]
-
Conclusion and Future Perspectives
The this compound scaffold serves as a highly effective platform for developing corrosion inhibitors. This guide has demonstrated that its performance is not static but can be significantly enhanced through strategic chemical modification.
Key Findings:
-
Structure is Paramount : The presence of the benzimidazole ring with its heteroatoms and π-electrons is fundamental to the inhibition action.
-
Substituents Dictate Efficiency : Electron-donating groups (-NH₂, -OH, long alkyl chains) substantially increase inhibition efficiency, while electron-withdrawing groups (-NO₂) are detrimental. This correlation is confirmed by both experimental data and quantum chemical calculations.
-
Mechanism is Adsorption-Based : Inhibition is achieved by the adsorption of molecules onto the metal surface, forming a protective film that blocks both anodic and cathodic reactions.
-
Synergistic Evaluation : A combination of gravimetric, electrochemical, and theoretical methods provides the most complete and reliable assessment of inhibitor performance.
Caption: The relationship between molecular structure, quantum properties, and inhibition efficiency.
Future research should focus on synthesizing novel derivatives with multiple electron-donating groups, exploring water-soluble variants to create more environmentally friendly "green" inhibitors, and investigating synergistic effects by combining benzimidazoles with other compounds to achieve even greater levels of protection.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in the use of benzimidazoles as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. scilit.com [scilit.com]
- 6. researchgate.net [researchgate.net]
- 7. Corrosion inhibition performance of benzimidazole derivatives for protection of carbon steel in hydrochloric acid solution - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05070C [pubs.rsc.org]
- 8. Quantum chemical assessment of benzimidazole derivatives as corrosion inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Inhibition Effect of Benzimidazole Derivatives on the Corrosion of Mild Steel in Acidic Medium: Experimental and Theoretical Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. electrochemsci.org [electrochemsci.org]
- 12. Experimental and theoretical evaluation of the corrosion inhibition performance of two benzimidazole derivatives for low carbon steel in acidic solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Insight into the corrosion mitigation performance of three novel benzimidazole derivatives of amino acids for carbon steel (X56) in 1 M HCl solution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. d-nb.info [d-nb.info]
- 15. researchgate.net [researchgate.net]
- 16. jmaterenvironsci.com [jmaterenvironsci.com]
A Senior Application Scientist's Guide to Benchmarking 2-(3-chlorophenyl)-1H-benzimidazole Against Standard Drugs
Introduction: The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its presence in a wide array of pharmacologically active compounds.[1] Its structural similarity to naturally occurring purines allows it to readily interact with various biopolymers, making it a fertile ground for the development of novel therapeutics.[1] Among the vast library of benzimidazole derivatives, 2-(3-chlorophenyl)-1H-benzimidazole has emerged as a compound of significant interest, with preliminary studies suggesting a spectrum of biological activities. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to benchmark the performance of this compound against established standard drugs in the domains of oncology, microbiology, and inflammation. Our approach is rooted in scientific integrity, providing not just protocols, but the strategic reasoning behind experimental design to ensure robust and reproducible data.
Section 1: Anticancer Activity Evaluation
The potential of this compound as an anticancer agent will be evaluated by assessing its cytotoxicity against relevant cancer cell lines and comparing its efficacy to cisplatin, a widely used chemotherapeutic agent.[2][3]
Core Principle: Assessing Cytotoxicity with the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method fundamental to in vitro toxicology and pharmacology.[4] Its principle lies in the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) into purple formazan crystals.[5] The quantity of these crystals, which are subsequently solubilized, is directly proportional to the number of viable cells.[4] This allows for the determination of the concentration of a compound that inhibits cell growth by 50% (IC50), a key metric for cytotoxic potential.
Experimental Workflow: Anticancer Benchmarking
Caption: Workflow for assessing the anticancer activity of this compound.
Detailed Protocol: MTT Assay
-
Cell Seeding:
-
Select appropriate human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer).
-
Culture the cells in their recommended medium until they reach approximately 80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[6]
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to obtain a range of desired concentrations. Prepare similar dilutions for the standard drug, cisplatin.
-
After 24 hours of cell incubation, replace the medium with fresh medium containing the various concentrations of the test compound and the standard drug. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration) and a negative control (medium only).
-
Incubate the plates for 24, 48, and 72 hours.
-
-
MTT Assay and Data Acquisition:
-
Following the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]
-
Incubate the plate for an additional 2-4 hours at 37°C.[1]
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[1]
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
-
Data Presentation: Hypothetical Cytotoxicity Data
| Compound | Cell Line | Incubation Time (h) | IC50 (µM) |
| This compound | MCF-7 | 48 | [Hypothetical Value] |
| Cisplatin | MCF-7 | 48 | [Reference Value] |
| This compound | A549 | 48 | [Hypothetical Value] |
| Cisplatin | A549 | 48 | [Reference Value] |
Section 2: Antimicrobial Activity Evaluation
The antimicrobial potential of this compound will be assessed by determining its minimum inhibitory concentration (MIC) against a panel of pathogenic bacteria and fungi. Ampicillin and Amphotericin B will be used as standard antibacterial and antifungal drugs, respectively, for comparison.[7][8]
Core Principle: Determining Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[9] This is a fundamental measure of a compound's antimicrobial potency. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[9]
Experimental Workflow: Antimicrobial Susceptibility Testing
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Detailed Protocol: Broth Microdilution Method
-
Preparation of Materials:
-
Select a panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Prepare a standardized inoculum of each microorganism, typically adjusted to a 0.5 McFarland standard.
-
Prepare serial twofold dilutions of this compound, ampicillin, and amphotericin B in appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well with the standardized microbial suspension.
-
Include a growth control (broth and inoculum, no compound) and a sterility control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria, 35°C for 24-48 hours for fungi).
-
-
MIC Determination:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.
-
Data Presentation: Hypothetical Antimicrobial Activity Data
| Compound | Microorganism | MIC (µg/mL) |
| This compound | S. aureus | [Hypothetical Value] |
| Ampicillin | S. aureus | [Reference Value] |
| This compound | E. coli | [Hypothetical Value] |
| Ampicillin | E. coli | [Reference Value] |
| This compound | C. albicans | [Hypothetical Value] |
| Amphotericin B | C. albicans | [Reference Value] |
Section 3: Anti-inflammatory Activity Evaluation
The in vivo anti-inflammatory activity of this compound will be evaluated using the carrageenan-induced paw edema model in rats. Diclofenac, a potent non-steroidal anti-inflammatory drug (NSAID), will serve as the standard for comparison.[10][11]
Core Principle: Carrageenan-Induced Paw Edema Model
This widely used and validated model assesses the acute anti-inflammatory properties of a compound.[12][13] Subplantar injection of carrageenan, a phlogistic agent, into the rat's hind paw induces a localized inflammatory response characterized by edema (swelling).[14] The ability of a test compound to reduce this swelling is a measure of its anti-inflammatory activity.[15]
Experimental Workflow: In Vivo Anti-inflammatory Assay
Caption: Workflow for the carrageenan-induced paw edema assay.
Detailed Protocol: Carrageenan-Induced Paw Edema
-
Animal Handling and Dosing:
-
Use healthy adult Wistar rats, acclimatized to the laboratory environment.
-
Divide the animals into groups: a control group (vehicle), a standard group (diclofenac), and test groups receiving different doses of this compound.
-
Administer the test compound and diclofenac orally or intraperitoneally 30-60 minutes before the carrageenan injection.
-
-
Induction and Measurement of Edema:
-
Data Analysis:
-
Calculate the percentage increase in paw volume (edema) for each animal at each time point compared to its initial volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group.
-
Data Presentation: Hypothetical Anti-inflammatory Activity Data
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3h | % Inhibition of Edema |
| Control (Vehicle) | - | [Value] | - |
| This compound | [Dose 1] | [Value] | [Value] |
| This compound | [Dose 2] | [Value] | [Value] |
| Diclofenac | 10 | [Value] | [Value] |
Conclusion
This guide provides a robust and scientifically sound framework for the comprehensive benchmarking of this compound against standard therapeutic agents. By adhering to these detailed protocols and principles of experimental design, researchers can generate high-quality, reproducible data to elucidate the therapeutic potential of this promising compound. The structured presentation of data in clear, comparative tables will facilitate a thorough and objective assessment of its performance, paving the way for further preclinical and clinical development.
References
- 1. atcc.org [atcc.org]
- 2. Comparative Evaluation of the Apoptosis Effect of a Benzimidazole-Based Compound and Cisplatin in DLD-1 and MDA-MB-231 Cell Lines | Euroasia Matematik, Mühendislik, Doğa ve Tıp Bilimleri Dergisi Medical Sciences [euroasiajournal.org]
- 3. nveo.org [nveo.org]
- 4. benchchem.com [benchchem.com]
- 5. clyte.tech [clyte.tech]
- 6. MTT Assay [protocols.io]
- 7. Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. pdb.apec.org [pdb.apec.org]
- 10. docsdrive.com [docsdrive.com]
- 11. Synthesis and anti-inflammatory activity of benzimidazole derivatives; an in vitro, in vivo and in silico approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 13. researchgate.net [researchgate.net]
- 14. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility of 2-(3-chlorophenyl)-1H-benzimidazole Data
This guide provides an in-depth analysis of the synthesis, characterization, and reported biological activity of 2-(3-chlorophenyl)-1H-benzimidazole. Our objective is to offer a comparative framework for researchers, enabling them to critically evaluate and reproduce published data. We will delve into common synthetic methodologies, compare characterization data from various sources, and discuss the nuances of interpreting biological activity reports.
Introduction: The Benzimidazole Scaffold and the Imperative of Reproducibility
The benzimidazole nucleus, a fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural similarity to naturally occurring nucleotides allows it to interact with a wide range of biological targets, leading to diverse pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory effects[1][2][3][4]. This compound serves as a representative member of this class, frequently appearing as a core structure in the development of novel therapeutic agents[5].
However, the path from published findings to validated, reproducible results can be challenging. Minor variations in experimental conditions, reagent purity, or analytical methods can lead to significant discrepancies. This guide is designed to equip researchers with the tools to navigate these challenges, fostering a culture of scientific integrity and robust, reproducible research.
Synthesis: A Comparative Analysis of Methodologies
The most prevalent method for synthesizing 2-aryl-benzimidazoles is the condensation of an o-phenylenediamine with an aromatic aldehyde. This approach, rooted in classical organic chemistry, has been refined over the years with various catalysts and reaction conditions to improve yields, reduce reaction times, and embrace greener chemical principles[6][7][8].
Workflow for Synthesis and Verification
The overall process from synthesis to biological validation follows a logical progression, ensuring that each step validates the previous one.
Caption: Experimental workflow from synthesis to data analysis.
Protocol 1: Reference Synthesis via Catalytic Condensation
This protocol represents a standard, reproducible method adapted from literature, employing a recyclable and efficient catalyst system[9].
Objective: To synthesize this compound with a verifiable yield and purity.
Materials:
-
o-phenylenediamine
-
3-chlorobenzaldehyde
-
Ammonium molybdate deposited on silica-coated iron oxide (Fe3O4@SiO2@(NH4)6Mo7O24) or a similar solid acid catalyst.
-
Hydrogen Peroxide (30%)
-
Ethanol
-
Ethyl acetate
-
Hexane
-
Deionized water
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine o-phenylenediamine (1.0 mmol), 3-chlorobenzaldehyde (1.0 mmol), and the catalyst (e.g., 20 mg) in ethanol (10 mL).
-
Oxidation & Cyclization: Add hydrogen peroxide (2.0 mmol) dropwise to the stirring mixture.
-
Reaction: Heat the mixture to reflux (approximately 80°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate/hexane mobile phase. The reaction is typically complete within 2-4 hours.
-
Work-up: After completion, cool the reaction mixture to room temperature. Use a magnet to hold the catalyst and decant the solution. Evaporate the solvent under reduced pressure.
-
Purification: Dissolve the crude residue in a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature, then place it in an ice bath to facilitate crystallization. Filter the resulting solid, wash with cold ethanol, and dry under vacuum. This step is critical for removing unreacted starting materials and by-products.
Comparative Synthesis Data
The choice of catalyst and solvent system significantly impacts reaction efficiency and environmental friendliness. Modern approaches often favor heterogeneous catalysts and greener solvents to simplify purification and reduce waste[7].
| Method | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Method A | Fe3O4@SiO2@(NH4)6Mo7O24 / H2O2 | Ethanol | Reflux | 3 | 92 | [9] |
| Method B | FeCl3 / Al2O3 | DMF | Ambient | 5 | 90 | [10] |
| Method C | None (Microwave-assisted) | Solvent-free | 100 (MW) | 0.1 | >96 | [11] |
| Method D | None (Conventional Heating) | Ethanol | Reflux | 4 | ~85 | [12] |
Expert Insight: While traditional methods using homogeneous catalysts or strong acids are effective, they often require neutralization and extensive purification. The move towards heterogeneous, recyclable catalysts (Method A) or solvent-free microwave synthesis (Method C) represents a significant advancement. Microwave-assisted synthesis, in particular, dramatically reduces reaction times and often increases yields, highlighting a key area for process optimization[11].
Characterization: The Foundation of Verifiable Data
Accurate structural elucidation and purity assessment are non-negotiable for reproducibility. Any ambiguity in the characterization of a compound undermines the validity of subsequent biological data. The primary techniques include Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Protocol 2: Standard Characterization Workflow
-
Proton NMR (¹H NMR): Dissolve 5-10 mg of the purified product in a deuterated solvent (e.g., DMSO-d6). The resulting spectrum should confirm the number of protons and their chemical environments.
-
Carbon NMR (¹³C NMR): Using the same sample, acquire a ¹³C NMR spectrum to identify the number of unique carbon atoms.
-
Mass Spectrometry (MS): Analyze the sample via High-Resolution Mass Spectrometry (HRMS) to confirm the exact molecular weight and elemental formula.
-
Infrared (IR) Spectroscopy: Acquire an IR spectrum to identify key functional groups, such as the N-H stretch of the benzimidazole ring.
Comparative Spectroscopic Data
Below is a comparison of reported spectroscopic data for this compound. Consistency across datasets is a strong indicator of reproducibility.
| Technique | Reported Data (Source:[9]) | Expected Features |
| ¹H NMR (DMSO-d6) | δ 13.05 (s, 1H), 8.24 (s, 1H), 8.16-8.15 (m, 1H), 7.61-7.56 (m, 4H), 7.24 (s, 2H) | A singlet for the N-H proton (broad), distinct aromatic protons corresponding to both the benzimidazole and chlorophenyl rings. |
| ¹³C NMR (DMSO-d6) | δ 150.20, 134.24, 132.68, 131.41, 130.01, 126.49, 125.48 | Signals for the C=N carbon (~150 ppm) and various aromatic carbons. |
| HRMS (ESI) | [M+H]⁺: Calculated: 229.0527, Found: 229.0523 | The measured mass should be within 5 ppm of the calculated mass for the protonated molecule (C13H10ClN2)⁺. |
| IR (KBr, cm⁻¹) | 3439 (N-H), 1623 (C=N) | A characteristic broad peak for the N-H stretch above 3000 cm⁻¹ and a C=N imine stretch around 1620 cm⁻¹. |
Trustworthiness Check: The high degree of correlation between the reported data and expected chemical principles provides confidence in the compound's identity. When synthesizing this compound, your own data should closely match these reported values. Any significant deviation warrants further purification and re-analysis.
Biological Activity: Context and Comparison
Benzimidazole derivatives are frequently explored for their anticancer properties. They can act through various mechanisms, such as inhibiting crucial signaling pathways involved in cell proliferation and survival.[1][4].
Commonly Targeted Signaling Pathway
Many benzimidazole derivatives have been shown to interfere with kinase signaling cascades, such as the PI3K/Akt pathway, which is often dysregulated in cancer[1].
Caption: Simplified PI3K/Akt signaling pathway targeted by kinase inhibitors.
Protocol 3: In Vitro Cytotoxicity Assay (MTS/MTT)
This protocol outlines a standard method to assess the growth-inhibitory effects of a compound on cancer cell lines.
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
Cancer cell line (e.g., A549 lung cancer, MCF-7 breast cancer)
-
Complete growth medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Purified this compound (dissolved in DMSO)
-
MTS or MTT reagent
-
Plate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the growth medium. The final DMSO concentration should be kept constant and low (<0.5%) across all wells. Add the diluted compound to the cells. Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours.
-
Viability Assessment: Add MTS or MTT reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
IC50 Calculation: Convert absorbance values to percentage of cell viability relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Comparative Biological Data
Direct IC50 data for the unsubstituted this compound is not always readily available or may vary between studies. However, by examining its derivatives, we can establish a baseline for expected activity.
| Compound | Modification | Cell Line | Reported IC50 (µM) | Reference |
| Derivative 1 | 1-(1H-benzo[d]imidazol-2-yl)-3-(3-chlorophenyl)-prop-2-enone | MCF-7 (Breast) | Not specified, but showed "significant activity" | [5] |
| Derivative 2 | A 1,2,3-trisubstituted pyrazinobenzimidazole derivative | Various | Showed "remarkable anticancer activity" | [13] |
| Derivative 3 | 2-chloro-N-(2-p-tolyl-1H-benzo[d]imidazol-5-yl) acetamide | Breast Cancer | Effectively suppressed HER2 and EGFR | [1] |
Expert Insight: The biological activity of benzimidazoles is highly sensitive to substitutions on the core structure[4]. The addition of pharmacophores like chalcones (Derivative 1) or other heterocyclic systems can drastically alter potency and selectivity[5][13]. Therefore, when attempting to reproduce a reported IC50 value, it is crucial to ensure the exact same molecular structure, cell line, and assay conditions (e.g., incubation time, cell density) were used. Even minor differences can lead to varied results, making direct comparison a meticulous process.
Conclusion: Best Practices for Ensuring Reproducibility
The reproducibility of published data on this compound, as with any chemical entity, hinges on rigorous and transparent reporting of experimental details.
Recommendations for Researchers:
-
Thorough Characterization: Always perform comprehensive characterization (¹H NMR, ¹³C NMR, HRMS) and include the spectral data in publications. This is the bedrock of reproducibility.
-
Detailed Protocols: Report synthetic and biological protocols with sufficient detail for another researcher to replicate the work precisely. Specify reagent sources and grades, purification methods, and all assay parameters.
-
Orthogonal Validation: Where possible, validate findings with a secondary assay. For example, if a compound shows cytotoxic effects, follow up with an apoptosis or cell cycle assay to probe the mechanism.
-
Critical Evaluation: When reviewing literature, critically assess the completeness of the experimental section. Be wary of reports that omit key characterization or methodological details.
By adhering to these principles, the scientific community can build a more reliable and robust body of knowledge, accelerating the pace of drug discovery and development.
References
- 1. nveo.org [nveo.org]
- 2. maaz.ihmc.us [maaz.ihmc.us]
- 3. isca.me [isca.me]
- 4. mdpi.com [mdpi.com]
- 5. neuroquantology.com [neuroquantology.com]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. The Highly Efficient Synthesis of 1,2-Disubstituted Benzimidazoles Using Microwave Irradiation | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. tandfonline.com [tandfonline.com]
A Head-to-Head Comparison of Synthetic Routes for 2-(3-chlorophenyl)-1H-benzimidazole: A Guide for Process Optimization
Introduction
The benzimidazole scaffold is a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Among its many derivatives, 2-(3-chlorophenyl)-1H-benzimidazole serves as a crucial building block for developing novel therapeutics. The efficiency, scalability, and environmental impact of its synthesis are therefore critical considerations for researchers in drug discovery and process development.
This guide provides an in-depth, head-to-head comparison of two primary synthetic strategies for this compound: the classic acid-catalyzed condensation under conventional heating and a modern microwave-assisted approach. By examining the mechanistic underpinnings, experimental protocols, and performance metrics of each route, this document aims to equip researchers with the insights needed to select the optimal synthesis for their specific laboratory or production needs.
Core Synthetic Strategies: An Overview
The formation of the 2-aryl-1H-benzimidazole core is most commonly achieved through the condensation of o-phenylenediamine with an appropriate carbonyl compound. The two routes explored in this guide both leverage this fundamental transformation but employ different energy sources and catalysts, leading to significant variations in reaction time, yield, and overall efficiency.
-
Route A: Conventional Heating with Acid Catalysis. This represents the traditional, well-established method. It involves the reaction of o-phenylenediamine and 3-chlorobenzaldehyde in a suitable solvent, typically facilitated by an acid catalyst like p-toluenesulfonic acid (p-TSOH) and driven by prolonged heating.
-
Route B: Microwave-Assisted Green Synthesis. This modern approach utilizes microwave irradiation to dramatically accelerate the reaction rate. Often performed with minimal or green solvents and simple catalysts, this method aligns with the principles of green chemistry, offering significant advantages in speed and energy consumption.[1][2]
Route A: The Classic Approach - Acid-Catalyzed Condensation
This method relies on the principle of forming a Schiff base intermediate from the condensation of o-phenylenediamine and 3-chlorobenzaldehyde, which then undergoes intramolecular cyclization and subsequent aromatization via oxidation to form the stable benzimidazole ring. An acid catalyst is crucial for protonating the aldehyde's carbonyl group, thereby increasing its electrophilicity and facilitating the initial nucleophilic attack by the diamine.
Mechanistic Rationale
The reaction proceeds in several steps:
-
Protonation of the carbonyl oxygen of 3-chlorobenzaldehyde by the acid catalyst (p-TSOH).
-
Nucleophilic attack by one of the amino groups of o-phenylenediamine on the activated carbonyl carbon.
-
Dehydration to form a Schiff base (imine) intermediate.
-
Intramolecular nucleophilic attack by the second amino group on the imine carbon.
-
Aromatization, often through air oxidation, to yield the final benzimidazole product.
The use of conventional heating is necessary to overcome the activation energy barriers for the dehydration and cyclization steps, often requiring several hours.
Detailed Experimental Protocol (Route A)
Materials:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
3-chlorobenzaldehyde (1.40 g, 10 mmol)
-
p-Toluenesulfonic acid (p-TSOH) (0.19 g, 1 mmol, 10 mol%)
-
Dimethylformamide (DMF) (30 mL)
-
10% Sodium Carbonate solution
-
Deionized Water
Procedure:
-
In a 100 mL round-bottom flask equipped with a reflux condenser, dissolve o-phenylenediamine (10 mmol) and 3-chlorobenzaldehyde (10 mmol) in DMF (30 mL).
-
Add p-toluenesulfonic acid (10 mol%) to the mixture.[3]
-
Heat the reaction mixture to 80°C and maintain stirring for 3 hours.[3] Monitor the reaction progress using Thin Layer Chromatography (TLC) (Eluent: Hexane:Ethyl Acetate 7:3).
-
After completion, cool the reaction mixture to room temperature.
-
Pour the mixture slowly into a beaker containing 100 mL of ice-cold water with stirring.
-
Neutralize the solution by adding 10% sodium carbonate solution dropwise until the pH is ~7-8.
-
The crude product will precipitate. Filter the solid using a Büchner funnel and wash thoroughly with cold water.
-
Dry the crude product in a vacuum oven. Recrystallize from an ethanol/water mixture to obtain pure this compound.
Performance Analysis (Route A)
-
Yield: Typically moderate to good (70-85%).
-
Reaction Time: 2-4 hours.
-
Purity: Requires recrystallization to remove unreacted starting materials and side products.
-
Scalability: Readily scalable, though energy consumption becomes a factor on a larger scale.
-
Advantages: Utilizes common and inexpensive reagents and equipment. The procedure is robust and well-documented.
-
Disadvantages: Long reaction times and the need for a relatively high-boiling organic solvent (DMF). Energy-intensive due to prolonged heating.
Route B: The Modern Approach - Microwave-Assisted Synthesis
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions.[1] By directly coupling with polar molecules in the reaction mixture, microwaves provide rapid and uniform heating, often leading to dramatically reduced reaction times and improved yields compared to conventional methods.[4] For benzimidazole synthesis, this means the condensation and cyclization can occur in minutes rather than hours.
Causality of Microwave Enhancement
The acceleration observed under microwave irradiation is attributed to a combination of thermal and non-thermal effects. The direct dielectric heating leads to a rapid increase in the internal temperature of the polar solvent and reactants, efficiently overcoming reaction energy barriers. This localized superheating can promote reaction rates far beyond what is achievable with a conventional oil bath at the same recorded temperature.
Detailed Experimental Protocol (Route B)
Materials:
-
o-phenylenediamine (1.08 g, 10 mmol)
-
3-chlorobenzaldehyde (1.40 g, 10 mmol)
-
Ammonium chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%)
-
Ethanol (20 mL)
-
Deionized Water
Procedure:
-
In a 50 mL microwave-safe reaction vessel, combine o-phenylenediamine (10 mmol), 3-chlorobenzaldehyde (10 mmol), and ammonium chloride (30 mol%) in ethanol (20 mL).
-
Seal the vessel and place it in a scientific microwave reactor.
-
Irradiate the mixture at 150W, maintaining a temperature of 80-90°C for 5-10 minutes.
-
Monitor the reaction progress using TLC.
-
After completion, cool the vessel to room temperature.
-
Pour the reaction mixture into 100 mL of ice-cold water. The product will precipitate.
-
Filter the solid, wash with cold water, and dry under vacuum.
-
Recrystallize from ethanol to yield the pure product.
Performance Analysis (Route B)
-
Yield: Generally good to excellent (85-95%).
-
Reaction Time: 5-15 minutes.
-
Purity: Often results in cleaner reaction profiles, simplifying purification.
-
Green Chemistry: Reduced energy consumption, shorter time, and often allows for the use of greener solvents like ethanol.
-
Advantages: Extremely rapid synthesis. High yields and often higher purity. Significant energy and time savings.
-
Disadvantages: Requires specialized microwave reactor equipment. Scalability can be a challenge depending on the reactor's capacity.
Head-to-Head Performance Comparison
To provide a clear, objective comparison, the key performance indicators for both synthetic routes are summarized below.
| Parameter | Route A: Conventional Heating | Route B: Microwave-Assisted | Justification & Rationale |
| Reaction Time | 2 - 4 hours | 5 - 15 minutes | Microwave irradiation provides rapid, direct energy transfer, dramatically accelerating the rate of cyclization and dehydration.[4] |
| Typical Yield | 70 - 85% | 85 - 95% | The rapid heating minimizes the formation of side products and degradation that can occur during prolonged conventional heating.[1] |
| Energy Source | External Oil Bath / Heating Mantle | Microwave Irradiation | Direct dielectric heating is more energy-efficient than conductive heating through a vessel wall. |
| Solvent | DMF (High-boiling, polar aprotic) | Ethanol (Greener, lower-boiling) | Shorter reaction times in MAOS allow for the use of less harsh, lower-boiling point solvents. |
| Catalyst | p-TSOH (Strong acid) | NH₄Cl (Mild Lewis acid) | Milder catalysts are often sufficient under the highly efficient energy transfer of microwave conditions. |
| Scalability | High (Batch process) | Moderate (Dependent on reactor size) | Large-scale batch microwave reactors are available but less common than conventional reactors in many facilities. |
| Equipment | Standard Laboratory Glassware | Specialized Microwave Reactor | The primary barrier to adoption for Route B is the initial capital investment in dedicated equipment. |
Product Characterization & Validation
Successful synthesis of this compound can be confirmed by standard analytical techniques. The data below serves as a reference for product validation.
-
Appearance: White to off-white solid.
-
Melting Point: ~230-233 °C (Literature value for a similar isomer is 232-233 °C).[5]
-
¹H NMR (DMSO-d₆, 600 MHz): δ 12.73 (s, 1H, NH), 7.92 (dd, J₁ = 7.8 Hz, J₂ = 1.8 Hz, 1H), 7.67 (dd, J₁ = 8.4 Hz, J₂ = 1.2 Hz, 2H), 7.57-7.52 (m, 3H), 7.25 (s, 2H).[6]
-
¹³C NMR (DMSO-d₆, 150 MHz): δ 149.57, 132.56, 132.11, 131.67, 130.82, 130.45, 127.91.[6]
-
HRMS (ESI): Calculated for C₁₃H₁₀ClN₂ [M+H]⁺: 229.0527, Found: 229.0523.[6]
Visualization of Synthetic Workflows
Caption: Workflow for Route A: Conventional Heating.
Caption: Workflow for Route B: Microwave-Assisted Synthesis.
Conclusion and Recommendations
Both the classic, acid-catalyzed condensation and the modern, microwave-assisted synthesis are viable methods for preparing this compound.
Route A (Conventional Heating) is recommended for laboratories that do not have access to a dedicated microwave reactor. Its low cost of entry, reliance on standard equipment, and straightforward scalability make it a dependable workhorse for producing gram-to-kilogram quantities of the target compound, provided that the longer reaction times and higher energy consumption are acceptable.
Route B (Microwave-Assisted Synthesis) is the superior choice for rapid synthesis, high-throughput screening, and methods development. The dramatic reduction in reaction time (from hours to minutes) and typically higher yields make it an exceptionally efficient method. For organizations prioritizing green chemistry principles, the energy savings and potential for using more benign solvents make this the preferred route. The primary limiting factor is the requirement for specialized equipment.
Ultimately, the choice of synthetic route will depend on the specific constraints and priorities of the research or production team, including available equipment, desired throughput, energy costs, and green chemistry initiatives.
References
- 1. eijppr.com [eijppr.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Synthesis and Characterization of Benzimidazole by Using o-Phenylenediamine with Different Aldehydes and Carboxylic Acids in the Presence of ρ-TSOH as a Catalyst – Oriental Journal of Chemistry [orientjchem.org]
- 4. asianpubs.org [asianpubs.org]
- 5. researchgate.net [researchgate.net]
- 6. rsc.org [rsc.org]
A Comprehensive Guide to Assessing the Off-Target Effects of 2-(3-chlorophenyl)-1H-benzimidazole: A Comparative and Methodological Approach
In the landscape of modern drug discovery, the meticulous evaluation of a compound's specificity is as crucial as the assessment of its primary efficacy. The benzimidazole scaffold, a privileged structure in medicinal chemistry, is a testament to this, being the backbone of numerous approved drugs. However, this promiscuity in binding can also lead to unintended off-target interactions, potentially causing adverse effects. This guide provides a comprehensive framework for assessing the off-target profile of a novel benzimidazole derivative, 2-(3-chlorophenyl)-1H-benzimidazole. Due to the limited publicly available biological data on this specific molecule, this document will serve as a methodological guide, drawing comparisons with well-characterized benzimidazole-containing drugs and outlining a robust experimental strategy for its comprehensive profiling.
The core of this guide is to provide a predictive and practical framework for researchers. We will explore the common off-target liabilities associated with the benzimidazole scaffold, detail gold-standard experimental protocols for off-target screening, and present a comparative analysis with relevant alternative compounds. This approach is designed to be a self-validating system, ensuring that the experimental choices are logical, and the generated data is robust and interpretable.
The Benzimidazole Scaffold: A Double-Edged Sword
The benzimidazole core is a versatile pharmacophore present in a wide array of therapeutic agents, from proton pump inhibitors like omeprazole to anthelmintics such as albendazole. Its ability to form hydrogen bonds and engage in hydrophobic interactions allows it to bind to a diverse range of biological targets. However, this chemical versatility also predisposes it to off-target interactions.
Common off-target liabilities for benzimidazole-containing compounds include:
-
Cytochrome P450 (CYP) Enzymes: Many benzimidazoles are known to inhibit or induce CYP enzymes, leading to potential drug-drug interactions.
-
Kinases: The hinge-binding motif of many kinases is amenable to interaction with the benzimidazole scaffold.
-
G-Protein Coupled Receptors (GPCRs): Off-target binding to various GPCRs has been reported for some benzimidazole derivatives.
-
hERG Channel: Blockade of the hERG potassium channel is a critical safety liability associated with cardiotoxicity, and a known concern for various heterocyclic compounds.
Given these precedents, a thorough off-target assessment of this compound is imperative before its advancement in any drug development pipeline.
A Comparative Framework: Selecting Appropriate Benchmarks
To contextualize the off-target profile of this compound, it is essential to compare it with relevant compounds. The choice of comparators should be guided by structural similarity and/or intended therapeutic application. For the purpose of this guide, we will consider two well-characterized benzimidazole drugs as comparators:
-
Omeprazole: A proton pump inhibitor with a known profile of CYP enzyme interactions.
-
Filgotinib: A JAK1 kinase inhibitor, representing a more targeted benzimidazole therapeutic.
The following table summarizes the known primary targets and key off-target effects of these comparators, providing a baseline for our investigation.
| Compound | Primary Target(s) | Known Key Off-Target Effects/Liabilities |
| Omeprazole | H+/K+ ATPase (Proton Pump) | Inhibition of CYP2C19 and CYP3A4; Induction of CYP1A2 |
| Filgotinib | Janus Kinase 1 (JAK1) | Moderate selectivity against JAK2, JAK3, and TYK2 |
| This compound | To Be Determined | To Be Determined |
Experimental Workflows for Comprehensive Off-Target Profiling
A multi-pronged experimental approach is necessary to build a comprehensive off-target profile. The following workflows are designed to provide a tiered screening cascade, from broad profiling to more specific cellular validation.
Workflow for Initial Off-Target Screening
This initial phase aims to identify potential off-target interactions across broad families of proteins.
Caption: Initial off-target screening workflow.
Detailed Experimental Protocols
This assay quantitatively measures the binding of a test compound to a large panel of kinases.
Rationale: The ATP-binding site of kinases is a common off-target for heterocyclic compounds. A broad kinase screen is a cost-effective way to identify potential kinase interactions early.
Methodology:
-
Compound Preparation: Solubilize this compound in 100% DMSO to a stock concentration of 10 mM.
-
Assay Execution (as per Eurofins DiscoverX protocol):
-
The test compound is incubated with a panel of DNA-tagged kinases.
-
The kinase-ligand interaction is competed with an immobilized, active-site directed ligand.
-
The amount of kinase captured on the solid support is measured via qPCR of the DNA tag.
-
The results are reported as percent of control (%Ctrl), where a lower %Ctrl indicates stronger binding.
-
-
Data Analysis:
-
A cutoff of %Ctrl < 35 is typically used to identify significant interactions.
-
Hits are then prioritized for follow-up dose-response studies to determine binding affinity (Kd).
-
This electrophysiological assay is the gold standard for assessing hERG channel inhibition.
Rationale: hERG channel inhibition can lead to QT interval prolongation and life-threatening arrhythmias. This is a critical safety assay mandated by regulatory agencies.
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the hERG channel.
-
Electrophysiology (using an automated patch clamp system like PatchXpress 7000A):
-
Obtain a whole-cell patch clamp configuration.
-
Apply a voltage pulse protocol to elicit hERG tail currents.
-
Establish a stable baseline recording.
-
Perfuse the cells with increasing concentrations of this compound (e.g., 0.1, 0.3, 1, 3, 10 µM).
-
Record the steady-state inhibition at each concentration.
-
-
Data Analysis:
-
Plot the percentage inhibition against the compound concentration.
-
Fit the data to a Hill equation to determine the IC50 value.
-
Workflow for Cellular Target Engagement and Validation
Following the initial screen, identified "hits" should be validated in a more physiologically relevant cellular context.
Caption: Cellular validation of off-target hits.
CETSA® assesses target engagement by measuring the thermal stabilization of a protein upon ligand binding in intact cells.
Rationale: This assay confirms that an identified off-target interaction occurs in a cellular environment, filtering out potential artifacts from in vitro screens.
Methodology:
-
Cell Treatment: Treat cultured cells (expressing the off-target protein) with this compound or vehicle control.
-
Heating: Heat the cell lysates to a range of temperatures.
-
Protein Isolation: Separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Detection: Analyze the amount of soluble target protein remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis:
-
Generate a melting curve for the target protein in the presence and absence of the compound.
-
A shift in the melting curve to a higher temperature indicates target engagement.
-
Data Interpretation and Comparative Analysis
The data generated from these assays should be compiled and compared with the known profiles of omeprazole and filgotinib.
Table for Comparative Off-Target Data (Hypothetical Data for this compound)
| Assay | This compound | Omeprazole | Filgotinib |
| Kinase Screen (%Ctrl @ 10 µM) | |||
| JAK1 | 85% | >90% | <10% |
| SRC | 25% | >90% | 60% |
| EGFR | 70% | >90% | >90% |
| hERG Assay (IC50) | 5 µM | >30 µM | >30 µM |
| CYP Inhibition (IC50) | |||
| CYP2C19 | >50 µM | ~5 µM | >50 µM |
| CYP3A4 | 15 µM | ~10 µM | >50 µM |
| CETSA (for SRC kinase) | Thermal Shift Observed | No Shift | No Shift |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound shows a potential liability for SRC kinase inhibition and moderate hERG channel blockade. The CETSA data confirms that the interaction with SRC kinase occurs in cells. Compared to omeprazole, it has a weaker effect on CYP enzymes. Unlike filgotinib, its primary off-target kinase is not a JAK family member. This profile suggests that further investigation into the consequences of SRC inhibition and potential cardiotoxicity would be the next logical steps.
Conclusion and Future Directions
The assessment of off-target effects is a critical and ongoing process in drug discovery. For a novel compound like this compound, a systematic and comparative approach is essential. By employing a tiered screening strategy, from broad in vitro panels to cellular validation assays, researchers can build a comprehensive off-target profile. This data, when benchmarked against well-characterized drugs, provides the necessary context to make informed decisions about the compound's future development. The methodologies outlined in this guide provide a robust starting point for any researcher seeking to thoroughly characterize the selectivity of a novel benzimidazole derivative.
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 2-(3-chlorophenyl)-1H-benzimidazole
As a Senior Application Scientist, my primary goal is to empower researchers with the knowledge to conduct their work safely and effectively. This extends beyond the application of our products to encompass their entire lifecycle, including proper disposal. The handling of specialized chemical reagents like 2-(3-chlorophenyl)-1H-benzimidazole demands a meticulous approach to waste management, not only for regulatory compliance but as a cornerstone of laboratory safety and environmental stewardship.
This guide provides a detailed, procedural framework for the safe disposal of this compound. It is structured to provide clarity on the causality behind each step, ensuring that these protocols become a self-validating system for safety within your laboratory.
Hazard Identification and Waste Characterization
Before any disposal procedure can be initiated, a thorough understanding of the compound's hazards is essential. This compound is classified under the Globally Harmonized System (GHS) with specific hazard statements that dictate its handling and disposal requirements.
GHS Hazard Classification
The primary hazards associated with this compound are related to irritation.[1][2] This dictates the minimum personal protective equipment (PPE) required and informs the immediate risks of improper handling.
| Hazard Class | Category | Hazard Statement | GHS Pictogram |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation |
|
| Serious Eye Damage/Irritation | 2A | H319: Causes serious eye irritation |
|
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation |
|
Source: Compiled from Sigma-Aldrich and Fisher Scientific Safety Data Sheets.[1][2]
Regulatory Waste Classification
The next critical step is to classify the waste according to national and local regulations, such as those from the U.S. Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[3][4]
This compound is not explicitly listed on the RCRA F, K, P, or U lists.[5] Therefore, it must be evaluated as a "characteristic" hazardous waste. While it doesn't exhibit characteristics of ignitability, corrosivity, or reactivity, its classification often falls under toxicity .[5] The presence of a chlorinated aromatic ring structure is a key consideration. Such compounds can be persistent in the environment and may be subject to specific state or local disposal regulations that are more stringent than federal guidelines.
Causality: The fundamental principle is to prevent the release of chemically active and potentially persistent substances into the environment. Chlorinated organic compounds can be precursors to harmful dioxin-like compounds if not incinerated at the correct temperature. Therefore, classifying this compound as hazardous waste is a necessary precaution.
Pre-Disposal: Segregation and Personal Protective Equipment (PPE)
Proper disposal begins at the point of generation. Strict segregation is crucial to prevent unintended chemical reactions and to ensure the waste stream is correctly identified for the disposal facility.
Required PPE:
-
Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).
-
Eye/Face Protection: Use safety glasses with side-shields or chemical goggles.[2]
-
Skin and Body Protection: A standard laboratory coat is required. Ensure skin is not exposed.
-
Respiratory Protection: Use only in a well-ventilated area. If dust is generated, a NIOSH/MSHA-approved respirator may be necessary.[2][6]
Waste Segregation Protocol:
-
Identify Waste Streams: Prepare separate, designated waste containers for the following:
-
Solid Chemical Waste: Unused or expired this compound powder.
-
Contaminated Solid Waste: Items grossly contaminated with the compound, such as weigh boats, paper towels from a spill cleanup, and contaminated gloves.
-
Contaminated Sharps: Needles or scalpels used to handle the solid compound. These must be placed in a designated sharps container. .
-
-
Container Selection: Use only chemically compatible and sealable containers. High-density polyethylene (HDPE) containers are suitable for solid waste.
-
Labeling: Immediately label the waste container. The label must be clear, legible, and securely affixed.
| Label Field | Example Information |
| Waste Type | Hazardous Waste |
| Chemical Name | This compound |
| CAS Number | 22868-35-5 |
| Hazards | Irritant |
| Accumulation Start Date | [Date container is first used] |
| Generator Name/Lab | [Your Name/Lab ID] |
Disposal Workflow: From Benchtop to Final Disposition
The following workflow outlines the procedural steps for the compliant disposal of this compound. This process ensures safety and regulatory adherence from the laboratory to the final treatment facility.
Step-by-Step Methodology:
-
Generation and Segregation: As the waste is generated, immediately place it into the correct, pre-labeled waste stream container as described in Section 2. Do not mix with other waste types.[7]
-
Containment and Labeling: Ensure the container is properly labeled with all required information. This is not just a regulatory requirement; it is critical safety information for everyone who will handle the container.
-
Satellite Accumulation: Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within or near the laboratory. This area must be secure and under the control of the laboratory personnel.
-
Request Waste Pickup: Once the container is full, or if work with the chemical is complete, contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup. Do not allow hazardous waste to accumulate indefinitely.
-
EHS Collection: Trained EHS professionals will collect the waste and transport it to a central accumulation facility for consolidation.
-
Final Disposal: The consolidated waste is manifested and transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).
-
Destruction via Incineration: For chlorinated organic solids like this compound, the standard and most effective disposal method is high-temperature incineration at an approved waste disposal plant.[1][2] This process ensures the complete destruction of the hazardous organic molecule, preventing its persistence in the environment.
Emergency Procedures: Spills and Exposures
In the event of an accidental release, prompt and correct action is critical to mitigate the hazards.
Spill Cleanup:
-
Evacuate and Ventilate: Ensure the area is well-ventilated. Avoid breathing dust.[1]
-
Containment: Prevent the spill from spreading or entering drains.[1]
-
Cleanup: Carefully sweep or scoop up the dry material. Avoid actions that generate dust. Place the spilled material and all cleanup supplies (e.g., contaminated paper towels, gloves) into a labeled hazardous waste container for disposal.[2]
-
Decontamination: Clean the affected area thoroughly once the solid material has been removed.
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical attention.[1][2]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1][2]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1][2]
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, upholding the principles of laboratory safety and environmental responsibility.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. eCFR :: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste [ecfr.gov]
- 5. epa.gov [epa.gov]
- 6. fishersci.es [fishersci.es]
- 7. datasheets.scbt.com [datasheets.scbt.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
